NSC 109555
説明
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特性
IUPAC Name |
1,3-bis[4-[(E)-N-(diaminomethylideneamino)-C-methylcarbonimidoyl]phenyl]urea;4-methylbenzenesulfonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N10O.2C7H8O3S/c1-11(26-28-17(20)21)13-3-7-15(8-4-13)24-19(30)25-16-9-5-14(6-10-16)12(2)27-29-18(22)23;2*1-6-2-4-7(5-3-6)11(8,9)10/h3-10H,1-2H3,(H4,20,21,28)(H4,22,23,29)(H2,24,25,30);2*2-5H,1H3,(H,8,9,10)/b26-11+,27-12+;; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIQGNVANOSOABS-XMDRLFCYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.CC1=CC=C(C=C1)S(=O)(=O)O.CC(=NN=C(N)N)C1=CC=C(C=C1)NC(=O)NC2=CC=C(C=C2)C(=NN=C(N)N)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.CC1=CC=C(C=C1)S(=O)(=O)O.C/C(=N\N=C(N)N)/C1=CC=C(C=C1)NC(=O)NC2=CC=C(C=C2)/C(=N/N=C(N)N)/C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H40N10O7S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
752.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to the Discovery and Initial Screening of NSC 109555, a Novel Chk2 Kinase Inhibitor
Errata: Reclassification of NSC 109555 as a Checkpoint Kinase 2 (Chk2) Inhibitor
Initial investigations based on the user-provided topic revealed a discrepancy in the classification of this compound. Extensive review of the scientific literature indicates that this compound is not a SHIP1 activator but a potent and selective ATP-competitive inhibitor of Checkpoint Kinase 2 (Chk2). This technical guide will proceed with a comprehensive overview of the discovery and initial screening of this compound in its correct capacity as a Chk2 inhibitor.
Audience: Researchers, scientists, and drug development professionals.
Introduction
Checkpoint Kinase 2 (Chk2) is a serine/threonine kinase that plays a critical role in the DNA damage response pathway.[1][2] Upon activation by upstream kinases such as ATM in response to genomic instability, Chk2 phosphorylates a variety of downstream targets to induce cell cycle arrest, facilitate DNA repair, or trigger apoptosis.[1][2][3] As such, inhibitors of Chk2 are of significant interest as potential therapeutic agents, particularly in combination with DNA-damaging cancer therapies.[1][2] This guide details the discovery and initial screening of this compound, a novel bis-guanylhydrazone compound identified as a potent and selective Chk2 inhibitor.[3][4]
Discovery via High-Throughput Screening
This compound was identified from a high-throughput screening of over 100,000 compounds from the National Cancer Institute (NCI) Developmental Therapeutics Program.[3] The primary screening assay utilized was an immobilized metal ion affinity-based fluorescence polarization (IMAP) assay designed to detect the phosphorylation of a fluorescently labeled substrate by Chk2.[3]
Initial Screening Data Summary
The initial screening identified this compound as a promising lead compound. Subsequent in vitro kinase assays and kinase profiling experiments confirmed its activity and selectivity.
| Target | Assay Type | Metric | Value | Reference |
| Chk2 | Cell-free kinase assay | IC50 | 200 nM | [4][5] |
| Chk2 | In vitro kinase assay (Histone H1 phosphorylation) | IC50 | 240 nM | [1][4][5] |
| Chk1 | Kinase assay | IC50 | > 10 µM | [1][6] |
| Brk | Kinase assay | IC50 | 210 nM | [4][5] |
| c-Met | Kinase assay | IC50 | 6,000 nM | [4][5] |
| IGFR | Kinase assay | IC50 | 7,400 nM | [4][5] |
| LCK | Kinase assay | IC50 | 7,100 nM | [4][5] |
Experimental Protocols
High-Throughput Screening (IMAP Assay)
Principle: This assay measures the degree of phosphorylation of a fluorescently labeled peptide substrate by Chk2. Phosphorylated peptides bind to nanoparticles functionalized with metal ions, leading to a change in the fluorescence polarization signal.
Methodology:
-
Recombinant Chk2 enzyme, a fluorescently labeled peptide substrate, and ATP are combined in microplate wells.
-
Test compounds, such as those from the NCI library, are added to the wells.
-
The kinase reaction is allowed to proceed for a defined period.
-
A binding solution containing trivalent metal-based nanoparticles is added.
-
The fluorescence polarization of each well is measured using a suitable plate reader.
-
A decrease in the change in fluorescence polarization indicates inhibition of Chk2 activity.
In Vitro Chk2 Kinase Assay (Histone H1 Phosphorylation)
Principle: This assay measures the ability of this compound to inhibit the phosphorylation of a known Chk2 substrate, histone H1.
Methodology:
-
Reactions are set up containing recombinant Chk2, histone H1, and [γ-³²P]ATP in a suitable kinase buffer.
-
Varying concentrations of this compound are added to the reactions.
-
Reactions are incubated at 30°C to allow for phosphorylation.
-
The reaction is stopped, and proteins are separated by SDS-PAGE.
-
The gel is dried, and the incorporation of ³²P into histone H1 is visualized by autoradiography and quantified.
-
IC50 values are calculated from the dose-response curves.
Cellular Assays
L1210 Leukemia Cell Growth Inhibition and Autophagy Induction: this compound was observed to inhibit the growth of L1210 leukemia cells and induce autophagy in these cells in vitro.[4][5]
Potentiation of Gemcitabine-Induced Cytotoxicity in Pancreatic Cancer Cells: In MIA PaCa-2, CFPAC-1, PANC-1, and BxPC-3 pancreatic cancer cell lines, 1,250 nM this compound was shown to potentiate the cytotoxic effects of the chemotherapeutic agent gemcitabine (B846).[4][5] This potentiation was associated with a reduction in gemcitabine-induced Chk2 phosphorylation and an enhancement of reactive oxygen species (ROS) production.[4][5][7]
Mechanism of Action and Structural Insights
Biochemical characterization revealed that this compound is an ATP-competitive inhibitor of Chk2.[1][3] This was further confirmed by the co-crystal structure of this compound in complex with the catalytic domain of Chk2, which showed that the inhibitor occupies the ATP-binding pocket.[1][2] The crystal structure provides a detailed understanding of the protein-inhibitor interactions and serves as a template for the structure-assisted design of novel Chk2 inhibitors.[1]
Visualizations
Chk2 Signaling Pathway
Caption: Simplified Chk2 signaling pathway upon DNA damage and its inhibition by this compound.
Experimental Workflow for this compound Discovery and Screening
Caption: Workflow for the discovery and initial screening of this compound.
Conclusion
The discovery of this compound through a high-throughput screening campaign represents the identification of a novel chemotype for Chk2 inhibition.[3][4] Initial characterization has demonstrated its potency and selectivity for Chk2 in vitro, with an ATP-competitive mechanism of action.[1][3] Furthermore, cellular studies have indicated its potential to inhibit cancer cell growth and enhance the efficacy of existing chemotherapeutic agents.[4][5] The elucidation of its co-crystal structure with Chk2 provides a valuable platform for the rational design and optimization of this new class of inhibitors for potential therapeutic applications.[1][2]
References
- 1. Crystal structure of checkpoint kinase 2 in complex with this compound, a potent and selective inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Crystal structure of checkpoint kinase 2 in complex with this compound, a potent and selective inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Identification of a Bis-guanylhydrazone [4,4'-Diacetyldiphenylurea-bis(guanylhydrazone); this compound] as a novel chemotype for inhibition of Chk2 kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. caymanchem.com [caymanchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. targetmol.cn [targetmol.cn]
- 7. Inhibition of checkpoint kinase 2 (CHK2) enhances sensitivity of pancreatic adenocarcinoma cells to gemcitabine - PMC [pmc.ncbi.nlm.nih.gov]
The Apex of Abrogation: A Technical Guide to the Historical Development of Chk2 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide navigates the intricate history of Checkpoint Kinase 2 (Chk2) inhibitor development. From its initial discovery as a critical transducer in the DNA damage response pathway to the ongoing quest for highly selective and potent therapeutic agents, this document provides a comprehensive overview of the key milestones, chemical scaffolds, and experimental methodologies that have shaped the field.
A Historical Trajectory: The Emergence of Chk2 as a Therapeutic Target
The journey of Chk2 inhibitor development is intrinsically linked to our expanding understanding of the DNA damage response (DDR), a complex signaling network essential for maintaining genomic integrity.[1][2] The significance of protein kinases as viable drug targets was first recognized in the early 1980s with the discovery of the Src oncogene's kinase activity.[3] However, it was the later elucidation of cell cycle checkpoints that brought kinases like Chk2 to the forefront of cancer research.
The concept of cell cycle checkpoints was formalized in the late 1980s, and over the next decade, key mammalian checkpoint genes, including ATM and ATR, were identified and cloned.[4] Chk2, a serine/threonine protein kinase, was identified as a crucial downstream effector of the ATM kinase in response to DNA double-strand breaks.[4] This positioned Chk2 as a pivotal signal transducer, phosphorylating a variety of substrates to orchestrate cell cycle arrest, DNA repair, or apoptosis.[5]
The rationale for developing Chk2 inhibitors is twofold. In cancer cells, particularly those with p53 mutations, inhibiting Chk2 could abrogate cell cycle checkpoints, sensitizing them to the cytotoxic effects of DNA-damaging agents like chemotherapy and radiation.[2][6] Conversely, in normal tissues, selective Chk2 inhibition could offer protection from the side effects of these therapies by reducing p53-mediated apoptosis.[7]
The initial foray into Chk2 inhibitor discovery involved high-throughput screening (HTS) of large compound libraries.[6] This led to the identification of the first chemical scaffolds, such as the 2-arylbenzimidazoles.[8] Subsequent development has been heavily influenced by structure-based drug design, leveraging X-ray crystallography to understand how inhibitors bind to the ATP pocket of Chk2, enabling the rational design of more potent and selective compounds.[8] Despite these advances, no Chk2-selective inhibitor has successfully completed clinical trials to date, highlighting the challenges in translating preclinical efficacy into clinical success.[8]
Key Classes of Chk2 Inhibitors
The landscape of Chk2 inhibitors is diverse, with several chemical classes having been explored. The majority of these are ATP-competitive inhibitors.
-
2-Arylbenzimidazoles: This class was among the first to be identified through HTS and has been the subject of extensive structure-activity relationship (SAR) studies.[8]
-
Isothiazole Carboxamidines: These compounds have been developed as novel and selective Chk2 inhibitors, demonstrating no activity against the closely related Chk1 kinase.[9]
-
Bisguanylhydrazones: NSC 109555 is a notable example from this class, identified through HTS.[7] While potent, its development was hampered by poor pharmacokinetic properties.[7]
-
Indoloazepine Derivatives: These compounds, derived from natural products like hymenialdisine, have also shown potent Chk2 inhibitory activity.[10]
-
Aminopyrimidines: This class has also yielded potent Chk2 inhibitors.[4]
Quantitative Analysis of Chk2 Inhibitor Potency and Selectivity
The following tables summarize the in vitro potency (IC50) and, where available, the selectivity of various Chk2 inhibitors against Chk1.
| Inhibitor | Chemical Class | Chk2 IC50 (nM) | Chk1 IC50 (nM) | Selectivity (Chk1/Chk2) | Reference |
| CCT241533 | 2-(Quinazolin-2-yl)phenol | 3 | 245 | ~82-fold | [1] |
| BML-277 | Not Specified | 15 | >15,000 | >1000-fold | [11] |
| PV1019 | Bisguanylhydrazone Derivative | 570 (at 1mM ATP) | >10,000 | >17.5-fold | [7] |
| AZD7762 | Thiophene Carboxamide Urea | Dual Inhibitor | Dual Inhibitor | N/A | [10] |
| LY2606368 | Not Specified | Dual Inhibitor | Dual Inhibitor | N/A | [12] |
| MK-8776 | Not Specified | ~3000 | 3 | ~0.001-fold | [12][13] |
| SRA737 | Not Specified | >10,000 | 1.9 | <0.00019-fold | [12][13] |
| Isobavachalcone | Chalconoid | 3500 | Not Inhibited | >28-fold | [14] |
Experimental Protocols for Chk2 Inhibitor Characterization
The discovery and validation of Chk2 inhibitors rely on a suite of biochemical and cell-based assays. Below are detailed methodologies for key experiments.
In Vitro Kinase Assay (Radiometric)
This assay measures the transfer of a radiolabeled phosphate (B84403) from ATP to a substrate peptide by Chk2.
Materials:
-
Recombinant human Chk2 enzyme
-
Substrate peptide (e.g., a derivative of the Cdc25C peptide)
-
[γ-³²P]ATP
-
Kinase reaction buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β-glycerolphosphate, 25 mM MgCl₂, 5 mM EGTA, 2 mM EDTA, 0.25 mM DTT)
-
P81 phosphocellulose paper
-
Phosphoric acid
-
Scintillation counter
Procedure:
-
Prepare a reaction mixture containing the kinase reaction buffer, substrate peptide, and the test inhibitor at various concentrations.
-
Add recombinant Chk2 enzyme to the reaction mixture and incubate for 10 minutes at 30°C to allow for inhibitor binding.
-
Initiate the kinase reaction by adding [γ-³²P]ATP.
-
Allow the reaction to proceed for a set time (e.g., 20 minutes) at 30°C.
-
Stop the reaction by spotting a portion of the reaction mixture onto P81 phosphocellulose paper.
-
Wash the P81 paper extensively with phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Quantify the amount of incorporated radiolabel using a scintillation counter.
-
Calculate the percentage of inhibition at each inhibitor concentration and determine the IC50 value.
Fluorescence Polarization (FP) Based Kinase Assay (e.g., IMAP)
This homogenous assay detects the phosphorylation of a fluorescently labeled peptide substrate.[6]
Materials:
-
Recombinant human Chk2 enzyme
-
Fluorescently labeled peptide substrate (e.g., 5FAM-AMRLERQDSIFYPK-NH2)[7]
-
ATP
-
Kinase reaction buffer (e.g., 10 mM Tris-HCl, pH 7.2, 10 mM MgCl₂, 0.1% BSA, 1 mM DTT)[7]
-
IMAP binding reagent (containing trivalent metal-containing nanoparticles)[7]
-
Fluorescence polarization plate reader
Procedure:
-
In a microplate, prepare a reaction mixture containing the kinase reaction buffer, fluorescently labeled peptide substrate, ATP, and the test inhibitor at various concentrations.[7]
-
Add recombinant Chk2 enzyme to initiate the reaction.[7]
-
Incubate the reaction for a defined period (e.g., 60 minutes) at room temperature.[7]
-
Stop the reaction and initiate detection by adding the IMAP binding reagent.[7] The binding reagent specifically binds to the phosphorylated peptide.[7]
-
Incubate to allow for binding of the phosphorylated substrate to the nanoparticles.
-
Measure the fluorescence polarization of the samples using a plate reader. Phosphorylation of the peptide and its subsequent binding to the large nanoparticle complex results in a slower rotational motion and a higher polarization value.
-
Calculate the percentage of inhibition based on the change in fluorescence polarization and determine the IC50 value.
Homogeneous Time-Resolved Fluorescence (HTRF) Kinase Assay
HTRF assays are a robust method for studying kinase activity in a high-throughput format.[15]
Materials:
-
Recombinant human Chk2 enzyme
-
Biotinylated substrate peptide
-
ATP
-
Kinase reaction buffer
-
HTRF detection reagents: Europium cryptate-labeled anti-phospho-serine/threonine antibody (donor) and streptavidin-XL665 (acceptor)
-
HTRF-compatible plate reader
Procedure:
-
Dispense the test inhibitor at various concentrations into a microplate.
-
Add a mixture of the recombinant Chk2 enzyme and the biotinylated substrate peptide.
-
Incubate for a short period (e.g., 15 minutes) at room temperature to allow for inhibitor-enzyme interaction.
-
Initiate the kinase reaction by adding ATP.
-
Incubate for a defined time (e.g., 30-60 minutes) at room temperature.
-
Stop the reaction and initiate detection by adding the HTRF detection reagents diluted in a buffer containing EDTA.
-
Incubate for a further period (e.g., 60 minutes) at room temperature to allow for the binding of the detection antibodies to the phosphorylated, biotinylated peptide.
-
Read the plate on an HTRF-compatible reader, measuring the fluorescence emission at two wavelengths (e.g., 665 nm for the acceptor and 620 nm for the donor).
-
Calculate the HTRF ratio (acceptor signal / donor signal) and use this to determine the percentage of inhibition and the IC50 value.
AlphaScreen Kinase Assay
AlphaScreen is a bead-based, non-radioactive, homogeneous assay technology suitable for high-throughput screening.[16]
Materials:
-
Recombinant human Chk2 enzyme
-
Biotinylated substrate peptide
-
ATP
-
Kinase reaction buffer
-
AlphaScreen reagents: Streptavidin-coated donor beads and anti-phospho-serine/threonine antibody-conjugated acceptor beads.
-
AlphaScreen-compatible plate reader
Procedure:
-
In a microplate, combine the test inhibitor, recombinant Chk2 enzyme, and the biotinylated substrate peptide.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the reaction for a defined period at room temperature.
-
Stop the reaction by adding a buffer containing EDTA.
-
Add the AlphaScreen acceptor beads and incubate to allow binding to the phosphorylated substrate.
-
Add the AlphaScreen donor beads and incubate in the dark to allow binding to the biotinylated substrate.
-
Read the plate on an AlphaScreen-compatible reader. When a donor and acceptor bead are brought into proximity through the phosphorylated biotinylated peptide, a chemiluminescent signal is generated.
-
Calculate the percentage of inhibition based on the signal intensity and determine the IC50 value.
Visualizing the Chk2 Signaling Pathway and Inhibitor Screening Workflow
The Chk2 Signaling Pathway in DNA Damage Response
Caption: The Chk2 signaling pathway in response to DNA double-strand breaks.
A Representative Workflow for Chk2 Inhibitor Screening
Caption: A typical workflow for the discovery and development of Chk2 inhibitors.
References
- 1. CCT241533 is a potent and selective inhibitor of CHK2 which potentiates the cytotoxicity of PARP inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What are Chk2 inhibitors and how do they work? [synapse.patsnap.com]
- 3. scielo.br [scielo.br]
- 4. ATM, ATR, CHK1, CHK2 and WEE1 inhibitors in cancer and cancer stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Structural Characterization of Inhibitor Complexes with Checkpoint Kinase 2 (Chk2), a Drug Target for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Structure-based design, discovery and development of checkpoint kinase inhibitors as potential anti-cancer therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Identification of novel, selective and potent Chk2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. scbt.com [scbt.com]
- 11. selleckchem.com [selleckchem.com]
- 12. Comparative Activity and Off-Target Effects in Cells of the CHK1 Inhibitors MK-8776, SRA737, and LY2606368 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Synergistic effect of inhibiting CHK2 and DNA replication on cancer cell growth - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. bmglabtech.com [bmglabtech.com]
NSC 109555: A Bis-guanylhydrazone Compound Targeting Checkpoint Kinase 2
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
NSC 109555, also known as 4,4'-diacetyldiphenylurea-bis(guanylhydrazone), is a potent and selective inhibitor of Checkpoint Kinase 2 (Chk2), a critical serine/threonine kinase involved in the DNA damage response pathway.[1][2] As a member of the bis-guanylhydrazone class of compounds, this compound represents a novel chemotype for Chk2 inhibition.[1] This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative efficacy, relevant signaling pathways, and detailed experimental protocols for its study.
Chemical Properties
| Property | Value |
| Chemical Name | 2,2'-[carbonylbis(imino-4,1-phenyleneethylidyne)]bis-hydrazinecarboximidamide, dimethanesulfonate[3] |
| Synonyms | DDUG, NCI C04808[3] |
| Molecular Formula | C₁₉H₂₄N₁₀O · 2CH₃SO₃H[3] |
| Formula Weight | 600.7 g/mol [3] |
| CAS Number | 15427-93-7[3] |
Mechanism of Action
This compound functions as an ATP-competitive inhibitor of Chk2.[1][4] Structural studies have confirmed that this compound binds to the ATP-binding pocket of the Chk2 catalytic domain.[2][4] This binding prevents the phosphorylation of Chk2 substrates, thereby disrupting the downstream signaling cascade initiated by DNA damage. The inhibition is reversible and selective for Chk2 over other kinases, including Chk1.[5][6]
Quantitative Data: In Vitro Efficacy
The inhibitory activity of this compound has been quantified against various kinases. The half-maximal inhibitory concentration (IC₅₀) is a key measure of a drug's potency.[7]
| Target Kinase | IC₅₀ (nM) | Assay Conditions |
| Chk2 | 200 | Cell-free kinase assay[3] |
| Chk2 | 240 | In vitro kinase assay[1][4] |
| Chk1 | > 10,000 | Kinase profiling experiment[4][5] |
| Brk | 210 | Kinase profiling experiment[3] |
| c-Met | 6,000 | Kinase profiling experiment[3] |
| IGFR | 7,400 | Kinase profiling experiment[3] |
| LCK | 7,100 | Kinase profiling experiment[3] |
| PIM-1 | > 10,000 | Kinase profiling experiment[4] |
Signaling Pathway
Chk2 is a key transducer kinase in the ATM-dependent DNA damage response pathway. Upon DNA damage, ATM (Ataxia Telangiectasia Mutated) kinase is activated and phosphorylates Chk2. Activated Chk2, in turn, phosphorylates a range of downstream targets to orchestrate cellular responses such as cell cycle arrest, DNA repair, or apoptosis.[1]
Experimental Protocols
In Vitro Chk2 Kinase Assay (Fluorescence Polarization)
This assay was utilized in the high-throughput screening that identified this compound.[1]
Principle: The assay measures the degree of phosphorylation of a fluorescently labeled substrate by Chk2. Phosphorylation is detected using an antibody that specifically binds to the phosphorylated substrate, leading to a change in fluorescence polarization.
Materials:
-
Recombinant human Chk2 enzyme
-
Fluorescently labeled peptide substrate
-
ATP
-
Assay buffer (e.g., Tris-HCl, MgCl₂, DTT)
-
Phospho-specific antibody
-
This compound or other test compounds
-
384-well microplates
-
Fluorescence polarization plate reader
Procedure:
-
Prepare serial dilutions of this compound in DMSO.
-
In a 384-well plate, add the assay buffer, Chk2 enzyme, and the fluorescently labeled substrate.
-
Add the diluted this compound or DMSO (vehicle control) to the wells.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction by adding a stop solution containing EDTA and the phospho-specific antibody.
-
Incubate for another period to allow for antibody binding.
-
Measure the fluorescence polarization of each well using a plate reader.
-
Calculate the percent inhibition for each concentration of this compound and determine the IC₅₀ value by fitting the data to a dose-response curve.
Cell Viability and Proliferation Assay (MTT Assay)
This assay can be used to assess the cytotoxic and antiproliferative effects of this compound, alone or in combination with other agents like gemcitabine (B846).[8]
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of viable cells.
Materials:
-
Complete cell culture medium
-
This compound
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, isopropanol (B130326) with HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound (and/or a combination agent) for the desired duration (e.g., 48 hours).[8]
-
After the treatment period, add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control and determine the IC₅₀ value.
Experimental Workflow: Identification of this compound
The discovery of this compound as a Chk2 inhibitor was the result of a systematic high-throughput screening campaign followed by validation and characterization studies.
Biological Activities and Therapeutic Potential
Anticancer Activity
This compound exhibits antiproliferative activity against leukemia cells in vitro.[3] Furthermore, it has been shown to potentiate the cytotoxicity of the chemotherapeutic agent gemcitabine in pancreatic cancer cell lines.[3][8] This synergistic effect is associated with the inhibition of gemcitabine-induced Chk2 phosphorylation and an increase in reactive oxygen species (ROS) production.[3] The inhibition of Chk2 is proposed to sensitize p53-deficient cancer cells to DNA-damaging agents, making this compound a potential candidate for combination therapies.[1]
Induction of Autophagy
In L1210 leukemia cells, this compound has been observed to induce autophagy, a cellular process of self-digestion of cytoplasmic components.[3] This suggests an additional mechanism through which the compound may exert its anticancer effects.
Conclusion
This compound is a valuable research tool and a promising lead compound in the development of targeted cancer therapies. Its well-characterized mechanism as a selective, ATP-competitive inhibitor of Chk2, combined with its demonstrated ability to sensitize cancer cells to conventional chemotherapy, underscores its potential in oncology. The publicly available crystal structure of the Chk2-NSC 109555 complex provides a solid foundation for structure-based drug design to develop next-generation Chk2 inhibitors with improved potency, selectivity, and pharmacokinetic properties.[2][4] Further investigation into the therapeutic applications of this compound and its analogs, particularly in the context of combination therapies for p53-deficient tumors, is warranted.
References
- 1. Identification of a Bis-guanylhydrazone [4,4'-Diacetyldiphenylurea-bis(guanylhydrazone); this compound] as a novel chemotype for inhibition of Chk2 kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Crystal structure of checkpoint kinase 2 in complex with this compound, a potent and selective inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. caymanchem.com [caymanchem.com]
- 4. Crystal structure of checkpoint kinase 2 in complex with this compound, a potent and selective inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound ditosylate | Checkpoint Kinases | Tocris Bioscience [tocris.com]
- 6. rndsystems.com [rndsystems.com]
- 7. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inhibition of checkpoint kinase 2 (CHK2) enhances sensitivity of pancreatic adenocarcinoma cells to gemcitabine - PMC [pmc.ncbi.nlm.nih.gov]
The Sentinel of the Genome: An In-depth Technical Guide to the Role of Chk2 in the DNA Damage Response Pathway
For Researchers, Scientists, and Drug Development Professionals
Introduction
The integrity of the genome is under constant assault from both endogenous and exogenous sources of DNA damage. To counteract these threats, cells have evolved a sophisticated and intricate network of signaling pathways known as the DNA Damage Response (DDR). A key player in this network is the serine/threonine kinase, Checkpoint Kinase 2 (Chk2). As a critical tumor suppressor, Chk2 acts as a central transducer of DNA damage signals, orchestrating a range of cellular outcomes including cell cycle arrest, DNA repair, and apoptosis.[1][2] This in-depth technical guide provides a comprehensive overview of the multifaceted role of Chk2 in the DDR pathway, detailing its activation, downstream targets, and the experimental methodologies used to elucidate its function. This document is intended to be a valuable resource for researchers, scientists, and professionals involved in drug development who are focused on oncology and genome instability.
Chk2 Activation: A Two-Step Verification of Genomic Distress
The activation of Chk2 is a tightly regulated process, primarily initiated by DNA double-strand breaks (DSBs), one of the most cytotoxic forms of DNA damage.[3] The canonical activation of Chk2 follows a two-step mechanism involving the master kinase, Ataxia-Telangiectasia Mutated (ATM).[4]
-
Initial Phosphorylation by ATM: Upon sensing DSBs, ATM is rapidly activated and phosphorylates Chk2 on a critical threonine residue at position 68 (Thr68) within its N-terminal SQ/TQ cluster domain (SCD).[4][5] This initial phosphorylation event is a prerequisite for subsequent Chk2 activation.
-
Dimerization and Autophosphorylation: The phosphorylation of Thr68 creates a binding site for the Forkhead-associated (FHA) domain of another Chk2 monomer, leading to the homodimerization of Chk2.[5] This dimerization brings the kinase domains of the two Chk2 molecules into close proximity, facilitating trans-autophosphorylation on several residues, including Thr383 and Thr387 within the activation loop.[6] This autophosphorylation event fully activates the kinase, allowing it to dissociate into active monomers capable of phosphorylating a plethora of downstream substrates.[5]
Downstream Signaling: Chk2's Command Over Cell Fate
Once activated, Chk2 acts as a crucial signaling hub, phosphorylating a diverse array of downstream effector proteins to orchestrate a coordinated cellular response to DNA damage. These responses primarily fall into three categories: cell cycle arrest, DNA repair, and apoptosis.
Cell Cycle Checkpoint Control
To prevent the propagation of damaged DNA, Chk2 plays a pivotal role in enforcing cell cycle checkpoints, primarily at the G1/S and G2/M transitions.[7]
-
G1/S Checkpoint: Chk2 contributes to the G1/S checkpoint by phosphorylating the tumor suppressor protein p53 at Serine 20 (Ser20).[6] This phosphorylation disrupts the interaction between p53 and its negative regulator, MDM2, leading to p53 stabilization and accumulation.[6] Activated p53 then transcriptionally upregulates the cyclin-dependent kinase (CDK) inhibitor p21, which in turn inhibits CDK2/cyclin E complexes, thereby halting the cell cycle at the G1/S boundary.[1] Furthermore, Chk2 can directly phosphorylate the cell division cycle 25A (Cdc25A) phosphatase, targeting it for ubiquitin-mediated degradation.[8] The degradation of Cdc25A prevents the activation of CDK2, further reinforcing the G1/S arrest.
-
G2/M Checkpoint: Chk2 enforces the G2/M checkpoint by phosphorylating and inactivating the Cdc25C phosphatase.[1] Phosphorylation of Cdc25C on Serine 216 creates a binding site for 14-3-3 proteins, leading to its sequestration in the cytoplasm and preventing it from activating the CDK1/cyclin B complex, which is essential for mitotic entry.[9]
DNA Repair
Chk2 also actively participates in the DNA repair process, primarily by influencing the choice between different repair pathways and by directly phosphorylating key repair proteins. One of its most well-characterized roles in DNA repair involves the phosphorylation of BRCA1 (Breast Cancer gene 1) on Serine 988.[10] This phosphorylation event is crucial for the proper localization and function of BRCA1 at sites of DNA damage, promoting homologous recombination (HR), a high-fidelity DNA repair mechanism.[10]
Apoptosis
When DNA damage is too severe to be repaired, Chk2 can trigger apoptosis, or programmed cell death, to eliminate potentially cancerous cells. This pro-apoptotic function is mediated through both p53-dependent and p53-independent pathways.
-
p53-dependent apoptosis: As mentioned earlier, Chk2-mediated stabilization of p53 can lead to the transcriptional activation of pro-apoptotic genes such as BAX and PUMA.
-
p53-independent apoptosis: Chk2 can also induce apoptosis independently of p53 by phosphorylating the transcription factor E2F1.[1] Phosphorylation of E2F1 enhances its stability and transcriptional activity, leading to the expression of pro-apoptotic target genes. Additionally, Chk2 can phosphorylate the promyelocytic leukemia (PML) protein, which also contributes to p53-independent apoptosis.[1]
Chk2 as a Therapeutic Target in Cancer
Given its central role in the DDR, Chk2 has emerged as an attractive target for cancer therapy. The rationale behind targeting Chk2 is twofold:
-
Sensitizing Cancer Cells to Genotoxic Therapies: Many conventional cancer treatments, such as chemotherapy and radiation, work by inducing extensive DNA damage. Cancer cells often upregulate DDR pathways, including the Chk2 pathway, to survive this damage. Inhibiting Chk2 can therefore chemosensitize or radiosensitize tumor cells by preventing them from arresting the cell cycle to repair the damage, ultimately pushing them towards apoptosis.[11]
-
Exploiting Synthetic Lethality: In cancers with mutations in other DDR genes (e.g., BRCA1/2), tumor cells become heavily reliant on the remaining repair pathways, including the one involving Chk2. Inhibiting Chk2 in such contexts can create a "synthetic lethal" scenario, where the combination of two non-lethal defects results in cell death specifically in cancer cells, while sparing normal cells.
Quantitative Data on Chk2 Inhibitors
A number of small molecule inhibitors targeting Chk2 have been developed and are in various stages of preclinical and clinical investigation. The following table summarizes the half-maximal inhibitory concentrations (IC50) for some of these inhibitors.
| Inhibitor | Chk2 IC50 (nM) | Chk1 IC50 (nM) | Reference(s) |
| AZD7762 | <10 | 5 | [5][7] |
| CCT241533 | 3 | 245 | [12][13] |
| Isobavachalcone | 3500 | >50000 | [14] |
Key Experimental Protocols
The elucidation of the intricate functions of Chk2 has been made possible through a variety of sophisticated experimental techniques. This section provides an overview of the detailed methodologies for key experiments cited in the study of Chk2.
In Vitro Kinase Assay
This assay is fundamental for measuring the enzymatic activity of Chk2 and for screening potential inhibitors.
Objective: To quantify the ability of Chk2 to phosphorylate a substrate peptide in a controlled in vitro setting.
Methodology:
-
Reagents and Materials:
-
Recombinant active Chk2 enzyme.
-
Kinase buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT).
-
ATP (radiolabeled [γ-32P]ATP or non-radiolabeled for mass spectrometry-based detection).
-
Substrate peptide (e.g., a synthetic peptide containing a Chk2 consensus phosphorylation motif, such as L-R-R-A-S-L-G).[15]
-
Phosphocellulose paper or beads for capturing the phosphorylated substrate.
-
Scintillation counter or mass spectrometer.
-
-
Procedure:
-
Prepare a reaction mixture containing the kinase buffer, recombinant Chk2, and the substrate peptide.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the reaction at 30°C for a defined period (e.g., 20-30 minutes).
-
Stop the reaction (e.g., by adding EDTA or spotting onto phosphocellulose paper).
-
Wash the phosphocellulose paper/beads to remove unincorporated ATP.
-
Quantify the amount of incorporated phosphate (B84403) using a scintillation counter or analyze the phosphorylated peptide by mass spectrometry.[16]
-
Immunoprecipitation (IP) and Western Blotting
This combination of techniques is used to isolate Chk2 from cell lysates and to detect its presence, abundance, and post-translational modifications (e.g., phosphorylation).
Objective: To immunoprecipitate endogenous Chk2 and analyze its phosphorylation status by Western blotting.
Methodology:
-
Cell Lysis:
-
Culture cells to the desired confluency and treat with a DNA damaging agent (e.g., ionizing radiation, etoposide) as required.
-
Wash cells with ice-cold PBS and lyse them in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Clarify the lysate by centrifugation to remove cellular debris.
-
-
Immunoprecipitation:
-
Pre-clear the cell lysate by incubating with protein A/G agarose (B213101) or magnetic beads to reduce non-specific binding.[17]
-
Incubate the pre-cleared lysate with a primary antibody specific for Chk2 overnight at 4°C with gentle rotation.[18]
-
Add protein A/G beads to capture the antibody-antigen complexes and incubate for another 1-2 hours at 4°C.[18]
-
Pellet the beads by centrifugation and wash them several times with lysis buffer to remove non-specifically bound proteins.
-
-
Western Blotting:
-
Elute the immunoprecipitated proteins from the beads by boiling in SDS-PAGE sample buffer.
-
Separate the proteins by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Block the membrane with a suitable blocking agent (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with a primary antibody that recognizes total Chk2 or a specific phosphorylated form of Chk2 (e.g., anti-phospho-Chk2 Thr68).
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Cell Cycle Analysis by Flow Cytometry
This technique is used to determine the distribution of cells in different phases of the cell cycle (G1, S, and G2/M) and to assess the induction of cell cycle arrest following DNA damage.
Objective: To analyze the cell cycle profile of cells treated with a DNA damaging agent to quantify Chk2-dependent cell cycle arrest.
Methodology:
-
Cell Preparation:
-
Culture and treat cells with a DNA damaging agent for the desired time points.
-
Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).
-
Wash the cells with PBS.
-
-
Fixation:
-
Fix the cells by resuspending them in ice-cold 70% ethanol (B145695) while vortexing gently to prevent clumping.[19]
-
Incubate the cells on ice or at -20°C for at least 30 minutes.
-
-
Staining:
-
Wash the fixed cells with PBS to remove the ethanol.
-
Resuspend the cells in a staining solution containing a fluorescent DNA-intercalating dye such as propidium (B1200493) iodide (PI) or DAPI.[9]
-
The staining solution should also contain RNase A to prevent the staining of double-stranded RNA.[19]
-
Incubate the cells in the dark at room temperature for 15-30 minutes.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells using a flow cytometer.
-
The DNA content of the cells is measured by detecting the fluorescence intensity of the DNA-bound dye.
-
Generate a histogram of DNA content, which will show distinct peaks corresponding to cells in G1 (2n DNA content), G2/M (4n DNA content), and a broader distribution for cells in S phase (between 2n and 4n DNA content).
-
Quantify the percentage of cells in each phase of the cell cycle using appropriate software.
-
Conclusion
Chk2 stands as a formidable guardian of the genome, a central node in the complex web of the DNA damage response. Its intricate activation mechanism and its ability to orchestrate a diverse range of cellular outcomes underscore its importance in maintaining genomic stability and preventing tumorigenesis. A thorough understanding of the molecular details of Chk2 signaling, facilitated by the robust experimental methodologies outlined in this guide, is paramount for the continued development of novel and effective cancer therapies. As our knowledge of the DDR deepens, the strategic manipulation of Chk2 activity holds immense promise for improving the efficacy of existing treatments and for the rational design of new therapeutic interventions targeting the inherent vulnerabilities of cancer cells.
References
- 1. bpsbioscience.com [bpsbioscience.com]
- 2. researchgate.net [researchgate.net]
- 3. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 4. med.upenn.edu [med.upenn.edu]
- 5. researchgate.net [researchgate.net]
- 6. Differential roles for checkpoint kinases in DNA damage-dependent degradation of the Cdc25A protein phosphatase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Regulation of G2/M events by Cdc25A through phosphorylation‐dependent modulation of its stability | The EMBO Journal [link.springer.com]
- 9. Flow cytometry with PI staining | Abcam [abcam.com]
- 10. Chk2 Phosphorylation of BRCA1 Regulates DNA Double-Strand Break Repair - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Determination of CK2 specificity and substrates by proteome-derived peptide libraries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. CCT241533 is a potent and selective inhibitor of CHK2 which potentiates the cytotoxicity of PARP inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. CCT241533 is a potent and selective inhibitor of CHK2 that potentiates the cytotoxicity of PARP inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Synergistic effect of inhibiting CHK2 and DNA replication on cancer cell growth - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Determination of substrate specificity and putative substrates of Chk2 kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. assaygenie.com [assaygenie.com]
- 18. bitesizebio.com [bitesizebio.com]
- 19. assaygenie.com [assaygenie.com]
NSC 109555: A Potent and Selective ATP-Competitive Inhibitor of Checkpoint Kinase 2
An In-depth Technical Guide on the Mechanism of Action
This technical guide provides a comprehensive overview of the mechanism of action of NSC 109555, a potent and selective inhibitor of Checkpoint Kinase 2 (Chk2). This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of targeting the DNA damage response pathway.
Introduction to Chk2 and its Role in the DNA Damage Response
Checkpoint Kinase 2 (Chk2) is a serine/threonine kinase that plays a critical role as a tumor suppressor in the DNA damage response (DDR) pathway.[1] In response to DNA double-strand breaks, Chk2 is activated by ataxia-telangiectasia mutated (ATM) kinase.[1][2] Activated Chk2 then phosphorylates a variety of downstream substrates to initiate cell cycle arrest, DNA repair, or apoptosis, thereby maintaining genomic integrity.[1][2][3] Given its central role in cell cycle control, Chk2 has emerged as a promising target for cancer therapy. Inhibition of Chk2 can sensitize cancer cells to DNA-damaging agents and may have therapeutic benefits in tumors with a deficient p53 pathway.[2][4]
Core Mechanism of Action of this compound
This compound is a novel chemotype identified through high-throughput screening as a potent and selective inhibitor of Chk2.[2] Its primary mechanism of action is as a reversible, ATP-competitive inhibitor.[2][5]
Structural studies have been pivotal in elucidating this mechanism. The crystal structure of the catalytic domain of Chk2 in complex with this compound (PDB ID: 2W0J) confirms that the inhibitor binds directly within the ATP-binding pocket of the kinase.[2][6] This direct competition with ATP prevents the phosphorylation of Chk2's downstream targets, thereby abrogating its function in the DNA damage response pathway.
The binding mode of this compound is distinct from other known Chk2 inhibitors, presenting a unique chemical scaffold for further drug development.[2] The co-crystal structure reveals specific interactions between the inhibitor and the amino acid residues lining the ATP-binding pocket, providing a basis for the rational design of more potent and selective analogs.[2]
Quantitative Data
The inhibitory activity and selectivity of this compound have been quantified through various biochemical assays.
| Parameter | Value | Kinase | Notes |
| IC50 | 240 nM | Chk2 | Half-maximal inhibitory concentration.[2] |
| IC50 | > 10 µM | Chk1 | Demonstrates high selectivity for Chk2 over the related kinase Chk1.[2] |
Signaling Pathways and Experimental Workflows
Chk2 Signaling Pathway
The following diagram illustrates the central role of Chk2 in the DNA damage response pathway and the point of inhibition by this compound.
Caption: Simplified Chk2 signaling pathway illustrating the point of inhibition by this compound.
Experimental Workflow: In Vitro Kinase Assay
The following diagram outlines the typical workflow for an in vitro kinase assay to determine the IC50 of an inhibitor like this compound.
Caption: Workflow for an in vitro kinase inhibition assay.
Experimental Protocols
Recombinant Chk2 Kinase Inhibition Assay
This protocol is based on methods described for the characterization of this compound.[7]
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against Chk2.
Materials:
-
Recombinant human Chk2 (e.g., from Millipore)
-
Peptide substrate (e.g., CHKtide)
-
ATP
-
This compound
-
Reaction Buffer: 10 mM Tris-HCl (pH 7.2), 10 mM MgCl2, 0.1% Bovine Serum Albumin (BSA), 1 mM Dithiothreitol (DTT)
-
IMAP Screening Express Kit (Molecular Devices)
-
DMSO
Procedure:
-
Dissolve this compound in DMSO to create a stock solution. Prepare a serial dilution of the inhibitor in DMSO.
-
In a suitable microplate, add the reaction buffer.
-
Add the recombinant human Chk2 and the peptide substrate to the reaction buffer.
-
Add the diluted this compound or DMSO (for control wells) to the mixture.
-
Incubate the mixture at room temperature for a specified period (e.g., 30 minutes).
-
Initiate the kinase reaction by adding a solution of ATP (e.g., final concentration of 10 µM).
-
Allow the reaction to proceed at room temperature for a specified time (e.g., 2 hours).
-
Stop the reaction according to the IMAP kit instructions.
-
Detect the level of substrate phosphorylation using a fluorescence polarization reader.
-
Calculate the percent inhibition for each concentration of this compound relative to the DMSO control.
-
Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Western Blot Analysis of Chk2 Phosphorylation in Cells
This protocol is adapted from studies investigating the cellular effects of this compound.[4][8]
Objective: To assess the ability of this compound to inhibit the phosphorylation of Chk2 in a cellular context following DNA damage.
Materials:
-
Human cancer cell line (e.g., MIA PaCa-2)
-
Cell culture medium and supplements
-
DNA-damaging agent (e.g., Gemcitabine)
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies: anti-phospho-Chk2 (Thr68), anti-total Chk2, anti-GAPDH or α-tubulin (loading control)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
SDS-PAGE gels and blotting apparatus
Procedure:
-
Seed cells in culture plates and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of this compound or DMSO (vehicle control) for a specified time (e.g., 1-2 hours).
-
Induce DNA damage by treating the cells with a DNA-damaging agent (e.g., 0.5 µM Gemcitabine) for a specified duration (e.g., 24 hours).
-
Wash the cells with ice-cold PBS and lyse them in lysis buffer.
-
Determine the protein concentration of the lysates using a suitable assay (e.g., BCA assay).
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with the primary antibody against phospho-Chk2 (Thr68) overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the signal using an ECL substrate and an imaging system.
-
Strip the membrane and re-probe with antibodies against total Chk2 and a loading control to ensure equal protein loading.
-
Quantify the band intensities to determine the relative levels of phosphorylated Chk2.
Conclusion
This compound is a well-characterized, potent, and selective ATP-competitive inhibitor of Chk2. Its mechanism of action has been thoroughly elucidated through biochemical and structural studies. While its own cellular activity may be limited, this compound represents a valuable chemical tool for studying Chk2 biology and serves as a foundational scaffold for the development of next-generation Chk2 inhibitors with improved pharmacological properties for cancer therapy.[3][7]
References
- 1. Functional Analysis Identifies Damaging CHEK2 Missense Variants Associated with Increased Cancer Risk - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Crystal structure of checkpoint kinase 2 in complex with this compound, a potent and selective inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cellular Inhibition of Checkpoint Kinase 2 (Chk2) and Potentiation of Camptothecins and Radiation by the Novel Chk2 Inhibitor PV1019 [7-Nitro-1H-indole-2-carboxylic acid {4-[1-(guanidinohydrazone)-ethyl]-phenyl}-amide] - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of checkpoint kinase 2 (CHK2) enhances sensitivity of pancreatic adenocarcinoma cells to gemcitabine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scbt.com [scbt.com]
- 6. researchgate.net [researchgate.net]
- 7. Structural Characterization of Inhibitor Complexes with Checkpoint Kinase 2 (Chk2), a Drug Target for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
ATP-Competitive Inhibition of Checkpoint Kinase 2 by NSC 109555: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
NSC 109555 is a potent and selective ATP-competitive inhibitor of Checkpoint Kinase 2 (Chk2), a critical serine/threonine kinase involved in the DNA damage response pathway.[1][2] Activation of the ATM-Chk2 pathway in response to genomic instability and DNA damage leads to cell cycle arrest, allowing for DNA repair, or apoptosis if the damage is too severe.[1][2] As such, inhibitors of Chk2, like this compound, are valuable tools for cancer research and potential therapeutic agents, particularly in combination with DNA-damaging chemotherapies.[1][2] This technical guide provides an in-depth overview of the biochemical and cellular effects of this compound, including quantitative inhibitory data, detailed experimental protocols, and visualizations of the relevant signaling pathways.
Core Mechanism of Action
This compound functions as an ATP-competitive inhibitor, directly competing with adenosine (B11128) triphosphate (ATP) for binding to the kinase domain of Chk2.[1][2] The crystal structure of the Chk2 catalytic domain in complex with this compound (PDB ID: 2W0J) confirms that the inhibitor occupies the ATP-binding pocket.[1] This binding prevents the phosphorylation of Chk2's downstream targets, thereby abrogating its function in the DNA damage response.
Quantitative Inhibitory Data
The inhibitory potency of this compound has been characterized against its primary target, Chk2, as well as a panel of other kinases to assess its selectivity. The following table summarizes the available quantitative data.
| Target Kinase | Assay Type | Parameter | Value (nM) | Reference |
| Chk2 | Cell-free kinase assay | IC50 | 200 | [3] |
| Chk2 | In vitro phosphorylation of histone H1 | IC50 | 240 | [1][3] |
| Brk | Kinase assay | IC50 | 210 | [3] |
| c-Met | Kinase assay | IC50 | 6,000 | [3] |
| IGFR | Kinase assay | IC50 | 7,400 | [3] |
| LCK | Kinase assay | IC50 | 7,100 | [3] |
| Chk1 | Kinase assay | IC50 | >10,000 | [4] |
Signaling Pathways
This compound primarily targets the Chk2 signaling pathway. However, its off-target activity against c-Met and Ron kinases is also of interest in drug development.
Chk2 Signaling Pathway
c-Met Signaling Pathway
Experimental Protocols
In Vitro Chk2 Kinase Assay
This protocol is adapted from methodologies used for screening Chk2 inhibitors.
Materials:
-
Recombinant human Chk2 enzyme
-
Chk2 substrate (e.g., CHKtide peptide: KKKVSRSGLYRSPSMPENLNRPR)
-
ATP (at Km concentration for Chk2, typically 10-100 µM)
-
Kinase assay buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM DTT, 0.01% Triton X-100)
-
This compound stock solution (in DMSO)
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar ADP detection system
-
96-well or 384-well white assay plates
Procedure:
-
Prepare serial dilutions of this compound in kinase assay buffer. The final DMSO concentration should not exceed 1%.
-
In a white assay plate, add the diluted this compound or vehicle control (DMSO).
-
Add the recombinant Chk2 enzyme to each well.
-
Initiate the kinase reaction by adding a mixture of the Chk2 substrate and ATP.
-
Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).
-
Stop the reaction and detect the amount of ADP produced according to the manufacturer's protocol for the ADP-Glo™ assay.
-
Measure luminescence using a plate reader.
-
Calculate the percent inhibition for each this compound concentration relative to the vehicle control and determine the IC50 value using a suitable data analysis software.
Cell Viability (MTT) Assay
This protocol assesses the effect of this compound on the viability of cancer cell lines.
Materials:
-
Cancer cell line of interest (e.g., MIA PaCa-2, PANC-1)
-
Complete cell culture medium
-
96-well cell culture plates
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete cell culture medium.
-
Remove the old medium and treat the cells with the diluted this compound or vehicle control.
-
Incubate the cells for the desired time period (e.g., 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Western Blot Analysis of Chk2 Phosphorylation
This protocol is for detecting the inhibition of Chk2 phosphorylation in cells treated with this compound.
Materials:
-
Cancer cell line of interest
-
DNA damaging agent (e.g., doxorubicin, etoposide)
-
This compound stock solution (in DMSO)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies: anti-phospho-Chk2 (Thr68), anti-Chk2, anti-β-actin (loading control)
-
HRP-conjugated secondary antibodies
-
SDS-PAGE gels and transfer apparatus
-
PVDF or nitrocellulose membranes
-
Chemiluminescent substrate
Procedure:
-
Seed cells and allow them to adhere.
-
Pre-treat cells with this compound or vehicle control for a specified time (e.g., 1 hour).
-
Induce DNA damage by treating cells with a DNA damaging agent for the desired time.
-
Wash cells with cold PBS and lyse them in lysis buffer.
-
Determine protein concentration using a BCA or Bradford assay.
-
Separate equal amounts of protein lysate by SDS-PAGE and transfer to a membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST.
-
Incubate the membrane with the primary antibody against phospho-Chk2 (Thr68) overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with antibodies against total Chk2 and a loading control to ensure equal loading.
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for screening and characterizing a kinase inhibitor like this compound.
Conclusion
This compound is a well-characterized, potent, and selective ATP-competitive inhibitor of Chk2. Its ability to sensitize cancer cells to DNA-damaging agents makes it a valuable research tool and a lead compound for the development of novel cancer therapeutics. This guide provides a comprehensive overview of its properties and the experimental methodologies required for its study, serving as a valuable resource for researchers in the field of oncology and drug discovery.
References
The Disruption of Chk2 Autophosphorylation by NSC 109555: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
Checkpoint Kinase 2 (Chk2) is a critical serine/threonine kinase that functions as a tumor suppressor by orchestrating the cellular response to DNA damage.[1][2] Upon activation by upstream kinases such as ATM in response to DNA double-strand breaks, Chk2 undergoes a cascade of phosphorylation events, including autophosphorylation, that are essential for its full catalytic activity.[2][3][4][5] This activation enables Chk2 to phosphorylate a variety of downstream substrates involved in cell cycle arrest, DNA repair, and apoptosis, thereby maintaining genomic integrity.[1][2][6] The inhibitor NSC 109555 has emerged as a potent and selective tool to probe the function of Chk2. This technical guide provides an in-depth analysis of the effect of this compound on Chk2 autophosphorylation, presenting key quantitative data, detailed experimental protocols, and visual representations of the underlying molecular interactions.
Mechanism of Action of this compound
This compound is a selective and reversible inhibitor of Chk2 that functions by competing with ATP for binding to the kinase's catalytic domain.[3][7] Structural studies have confirmed that this compound occupies the ATP-binding pocket of Chk2, thereby preventing the transfer of a phosphate (B84403) group to its substrates.[3] This competitive inhibition mechanism is central to its ability to block Chk2-mediated signaling pathways.
Quantitative Inhibition Data
The inhibitory potency and selectivity of this compound against Chk2 have been quantitatively determined through various biochemical assays.
| Parameter | Value | Kinase | Notes |
| IC50 | 240 nM | Chk2 | Represents the concentration of this compound required to inhibit 50% of Chk2 kinase activity in vitro.[3][8] |
| IC50 | > 10 µM | Chk1 | Demonstrates the high selectivity of this compound for Chk2 over the related checkpoint kinase Chk1.[3] |
Effect on Chk2 Autophosphorylation
A key event in the activation of Chk2 is its autophosphorylation at multiple sites, which is crucial for its full kinase activity. This compound has been shown to effectively inhibit this process.
| Phosphorylation Site | Effect of this compound | Significance of Phosphorylation |
| Serine 516 (S516) | Significant suppression of gemcitabine-induced autophosphorylation.[9][10] | A cis-autophosphorylation site required for the full activation of Chk2 following DNA damage.[3][11] |
| Threonine 68 (T68) | Significant suppression of gemcitabine-induced phosphorylation.[9][10] | The primary site of phosphorylation by ATM, which initiates Chk2 activation.[3][5] |
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the effect of this compound on Chk2 autophosphorylation.
In Vitro Chk2 Kinase Assay
This assay is used to determine the direct inhibitory effect of this compound on Chk2 kinase activity.
Materials:
-
Recombinant human Chk2 kinase
-
Chk2 substrate (e.g., CHKtide peptide)
-
ATP ([γ-³²P]ATP for radioactive detection or unlabeled ATP for non-radioactive methods)
-
This compound
-
Kinase assay buffer (e.g., 25 mM HEPES pH 7.4, 10 mM MgCl₂, 1 mM DTT)
-
96-well plates
-
Scintillation counter or luminescence plate reader (depending on detection method)
Protocol:
-
Prepare a reaction mixture containing recombinant Chk2 kinase and the Chk2 substrate in the kinase assay buffer.
-
Add varying concentrations of this compound or a vehicle control (e.g., DMSO) to the wells of a 96-well plate.
-
Add the kinase/substrate mixture to the wells.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at 30°C for a specified time (e.g., 30-60 minutes).
-
Stop the reaction (e.g., by adding a stop solution or by spotting onto a phosphocellulose membrane).
-
Quantify the amount of phosphorylated substrate using a suitable detection method (e.g., scintillation counting for ³²P or a luminescence-based assay like ADP-Glo™).[12]
-
Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value.
Western Blot Analysis of Chk2 Phosphorylation in Cells
This method is used to assess the effect of this compound on Chk2 autophosphorylation in a cellular context.
Materials:
-
Cell line of interest (e.g., MIA PaCa-2 pancreatic cancer cells)[9][10]
-
Cell culture medium and supplements
-
DNA damaging agent (e.g., gemcitabine (B846), etoposide, or ionizing radiation)
-
This compound
-
Lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-Chk2 (S516), anti-phospho-Chk2 (T68), anti-total Chk2, and a loading control (e.g., anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Seed cells in culture plates and allow them to adhere.
-
Treat the cells with the DNA damaging agent to induce Chk2 activation.
-
Concurrently treat the cells with this compound at various concentrations or a vehicle control.
-
After the desired incubation period, wash the cells with ice-cold PBS and lyse them in lysis buffer.
-
Determine the protein concentration of the lysates.
-
Denature the protein samples by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.[13]
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Quantify the band intensities to determine the relative levels of phosphorylated and total Chk2.
Signaling Pathways and Experimental Visualizations
The following diagrams illustrate the Chk2 signaling pathway and the experimental workflow for assessing the impact of this compound.
Caption: Chk2 activation pathway and the inhibitory action of this compound.
Caption: Experimental workflow for Western blot analysis of Chk2 phosphorylation.
Caption: Logical relationship of this compound's mechanism of action.
Conclusion
This compound is a valuable chemical probe for studying the role of Chk2 in the DNA damage response. Its ability to potently and selectively inhibit Chk2, particularly by preventing the critical step of autophosphorylation, allows for the precise dissection of Chk2-dependent signaling pathways. The experimental protocols and data presented in this guide provide a framework for researchers to effectively utilize this compound in their investigations into cancer biology and drug development. The continued study of inhibitors like this compound will undoubtedly shed further light on the intricate mechanisms of genome integrity maintenance and offer new avenues for therapeutic intervention.
References
- 1. CHK2 kinase in the DNA damage response and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Crystal structure of checkpoint kinase 2 in complex with this compound, a potent and selective inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structural Characterization of Inhibitor Complexes with Checkpoint Kinase 2 (Chk2), a Drug Target for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sustained CHK2 activity, but not ATM activity, is critical to maintain a G1 arrest after DNA damage in untransformed cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Role of chk2 in Response to DNA Damage in Cancer Cells [sc.journals.umz.ac.ir]
- 7. scbt.com [scbt.com]
- 8. Cellular Inhibition of Checkpoint Kinase 2 (Chk2) and Potentiation of Camptothecins and Radiation by the Novel Chk2 Inhibitor PV1019 [7-Nitro-1H-indole-2-carboxylic acid {4-[1-(guanidinohydrazone)-ethyl]-phenyl}-amide] - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Inhibition of checkpoint kinase 2 (CHK2) enhances sensitivity of pancreatic adenocarcinoma cells to gemcitabine - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Autophosphorylation of checkpoint kinase 2 at serine 516 is required for radiation-induced apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. bpsbioscience.com [bpsbioscience.com]
- 13. Western blot for phosphorylated proteins | Abcam [abcam.com]
Structural Analysis of NSC 109555: A Technical Guide for Researchers
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
NSC 109555, also known as 4,4'-diacetyldiphenylurea-bis(guanylhydrazone) or DDUG, is a potent and selective, ATP-competitive inhibitor of Checkpoint Kinase 2 (Chk2).[1][2][3] Chk2 is a critical serine/threonine kinase in the DNA damage response pathway, playing a pivotal role in cell cycle arrest and apoptosis.[1][4] The discovery and characterization of this compound have provided a valuable chemical probe for studying Chk2 function and a novel chemotype for the development of anticancer therapeutics. This technical guide provides a comprehensive structural and functional analysis of this compound, including its mechanism of action, quantitative inhibitory data, detailed experimental protocols, and visualizations of relevant biological pathways and experimental workflows.
Chemical and Physical Properties
This compound is a bis-guanylhydrazone derivative with the following chemical properties:
| Property | Value | Reference |
| Chemical Formula | C₁₉H₂₄N₁₀O • 2CH₃SO₃H | [2] |
| Molecular Weight | 600.7 g/mol | [2] |
| CAS Number | 15427-93-7 | [2] |
| Synonyms | DDUG, NCI C04808 | [2] |
| SMILES | C/C(C1=CC=C(NC(NC2=CC=C(/C(C)=N/NC(N)=N)C=C2)=O)C=C1)=N\NC(N)=N.O=S(C)(O)=O.O=S(C)(O)=O | [2] |
| InChI | InChI=1S/C19H24N10O.2CH4O3S/c1-11(26-28-17(20)21)13-3-7-15(8-4-13)24-19(30)25-16-9-5-14(6-10-16)12(2)27-29-18(22)23;21-5(2,3)4/h3-10H,1-2H3,(H4,20,21,28)(H4,22,23,29)(H2,24,25,30);21H3,(H,2,3,4)/b26-11+,27-12+;; | [2] |
Mechanism of Action and Biological Activity
This compound functions as a selective, reversible, and ATP-competitive inhibitor of Chk2.[3][5] The crystal structure of the Chk2 catalytic domain in complex with this compound (PDB ID: 2W0J) confirms that the inhibitor binds to the ATP-binding pocket.[1][6] This binding prevents the phosphorylation of Chk2 substrates, thereby disrupting the DNA damage signaling cascade.
The primary biological activities of this compound include:
-
Inhibition of Chk2 Kinase Activity: this compound potently inhibits Chk2 autophosphorylation and the phosphorylation of its substrates, such as histone H1.[2][3]
-
Induction of Autophagy: In L1210 leukemia cells, this compound has been shown to induce autophagy.[2]
-
Potentiation of Chemotherapy: this compound enhances the cytotoxic effects of gemcitabine (B846) in pancreatic cancer cells by reducing gemcitabine-induced Chk2 phosphorylation and increasing the production of reactive oxygen species (ROS).[2]
Quantitative Inhibitory Data
The inhibitory activity of this compound has been quantified against Chk2 and a panel of other kinases, demonstrating its high selectivity.
| Kinase | IC₅₀ (nM) | Reference |
| Chk2 | 200 - 240 | [1][2] |
| Chk1 | > 10,000 | [1][3] |
| Brk | 210 | [2] |
| c-Met | 6,000 | [2] |
| IGFR | 7,400 | [2] |
| LCK | 7,100 | [2] |
| PIM-1 | > 10,000 | [1] |
Experimental Protocols
Chk2 Kinase Assay
The inhibitory activity of this compound against Chk2 was determined using an in vitro kinase assay. While the specific high-throughput screening protocol for the initial discovery of this compound is not detailed in the primary literature, a general protocol for a Chk2 kinase assay is as follows:
-
Reaction Mixture Preparation: A master mix is prepared containing 1x Kinase assay buffer, 500 µM ATP, and 1 mg/ml CHKtide substrate.
-
Inhibitor Addition: Serial dilutions of this compound (or other test compounds) are added to the wells of a 96-well plate.
-
Enzyme Addition: Diluted Chk2 enzyme is added to the wells to initiate the reaction.
-
Incubation: The reaction plate is incubated at 30°C for 45 minutes.
-
Reaction Termination and ADP Detection: ADP-Glo™ reagent is added to terminate the kinase reaction and deplete the remaining ATP. After a 45-minute incubation, Kinase Detection Reagent is added to convert ADP to ATP and generate a luminescent signal.
-
Data Analysis: The luminescence is measured using a microplate reader, and the IC₅₀ values are calculated from the dose-response curves.
X-ray Crystallography of Chk2-NSC 109555 Complex
The crystal structure of the catalytic domain of human Chk2 in complex with this compound was solved to a resolution of 2.05 Å. The experimental details are summarized below:
| Parameter | Value | Reference |
| PDB ID | 2W0J | [1] |
| Expression System | Escherichia coli | [1] |
| Crystallization Method | Hanging-drop vapor diffusion | [1] |
| Space Group | P 32 2 1 | [3] |
| Unit Cell Dimensions (Å) | a=90.85, b=90.85, c=93.53 | [3] |
| Resolution (Å) | 50.0 - 2.05 | [3] |
| R-work / R-free | 0.215 / 0.246 | [3] |
| Data Collection Source | APS BEAMLINE 22-ID | [3] |
| Data Reduction Software | HKL-3000 | [3] |
| Refinement Software | REFMAC (5.4.0057) | [3] |
Signaling Pathway and Experimental Workflow Visualizations
ATM-Chk2 Signaling Pathway
Upon DNA double-strand breaks (DSBs), the ATM kinase is activated and phosphorylates Chk2. Activated Chk2, in turn, phosphorylates a range of downstream targets to orchestrate cell cycle arrest, DNA repair, or apoptosis.
References
- 1. bpsbioscience.com [bpsbioscience.com]
- 2. Inhibition of NRF2 by PIK-75 augments sensitivity of pancreatic cancer cells to gemcitabine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Cellular Inhibition of Checkpoint Kinase 2 (Chk2) and Potentiation of Camptothecins and Radiation by the Novel Chk2 Inhibitor PV1019 [7-Nitro-1H-indole-2-carboxylic acid {4-[1-(guanidinohydrazone)-ethyl]-phenyl}-amide] - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
NSC 109555: A Novel Bis-guanylhydrazone Chemotype for Selective Checkpoint Kinase 2 Inhibition
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of NSC 109555, a potent and selective ATP-competitive inhibitor of Checkpoint Kinase 2 (Chk2). This document details the mechanism of action, structure-activity relationships, and key experimental findings related to this novel chemotype, offering a valuable resource for researchers in oncology and drug discovery.
Introduction
Checkpoint Kinase 2 (Chk2) is a critical serine/threonine kinase that functions as a tumor suppressor by regulating the cell cycle in response to DNA damage.[1][2] Activated by genomic instability, Chk2 phosphorylates downstream targets involved in cell cycle arrest, DNA repair, and apoptosis, thereby preventing the proliferation of cells with damaged DNA.[1][2] Consequently, specific inhibitors of Chk2, when used in combination with DNA-damaging chemotherapeutic agents, represent a promising strategy in cancer therapy.[1][2] this compound, a bis-guanylhydrazone, was identified through high-throughput screening as a novel and potent inhibitor of Chk2, representing a new chemical scaffold for the development of Chk2-targeted therapeutics.[1][3]
Mechanism of Action
This compound acts as a reversible, ATP-competitive inhibitor of Chk2.[4][5] This is substantiated by biochemical assays and confirmed by the co-crystal structure of this compound bound to the catalytic domain of Chk2, which clearly shows the inhibitor occupying the ATP-binding pocket.[1][2] The binding mode of this compound is distinct from other known Chk2 inhibitors like debromohymenialdisine, highlighting its novelty.[1][2] The elongated conformation of this compound within the ATP-binding pocket and its interactions with key residues contribute to its high potency and selectivity.[1]
Quantitative Kinase Inhibition Data
This compound demonstrates high potency for Chk2 and significant selectivity against other kinases, including the closely related Chk1. The inhibitory activities are summarized in the tables below.
| Target Kinase | Inhibitor | IC50 (nM) | Assay Type | Reference |
| Chk2 | This compound | 240 | In vitro kinase assay | [1][6][7] |
| Chk2 | This compound | 200 | Cell-free kinase assay | [6][8] |
| Chk1 | This compound | >10,000 | In vitro kinase assay | [4][5] |
Table 1: Potency and Selectivity of this compound against Checkpoint Kinases.
| Off-Target Kinase | Inhibitor | IC50 (nM) | Reference |
| Brk | This compound | 210 | [6][8] |
| c-Met | This compound | 6,000 | [6][8] |
| IGFR | This compound | 7,400 | [6][8] |
| LCK | This compound | 7,100 | [6][8] |
Table 2: Inhibitory Activity of this compound against a Panel of Other Kinases.
Structure-Activity Relationships (SAR)
Initial SAR studies, supported by the co-crystal structure, have elucidated key structural features of this compound essential for its inhibitory activity. The guanidylhydrazone and urea (B33335) moieties are critical for its interaction with the Chk2 active site.[1]
| Compound | Modification | Chk2 Activity | Reference |
| NSC 177944 | meta-substituted analog | Inactive | [1] |
| NSC 177941 | meta-substituted analog with urea to thiourea (B124793) substitution | Inactive | [1] |
Table 3: Structure-Activity Relationship of this compound Analogs. The data indicates that both the substitution pattern on the phenyl rings and the composition of the urea linker are crucial for maintaining inhibitory potency.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the Chk2 signaling pathway and a general workflow for the characterization of Chk2 inhibitors like this compound.
Caption: Chk2 Signaling Pathway and this compound Inhibition.
Caption: Workflow for Characterization of this compound.
Experimental Protocols
Detailed methodologies for the key experiments are crucial for the evaluation and further development of this compound.
In Vitro Chk2 Kinase Assay (Representative Protocol)
This protocol is a representative method for determining the in vitro inhibitory activity of compounds against Chk2.
Materials:
-
Recombinant human Chk2 enzyme
-
Chk2 substrate peptide (e.g., CHKtide: KKKVSRSGLYRSPSMPENLNRPR)
-
ATP (Adenosine triphosphate)
-
Kinase assay buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β-glycerol-phosphate, 25 mM MgCl2, 5 mM EGTA, 2 mM EDTA, 0.25 mM DTT)
-
This compound or analog dissolved in DMSO
-
96-well plates
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar detection system
-
Plate reader capable of measuring luminescence
Procedure:
-
Compound Preparation: Prepare serial dilutions of this compound in DMSO. Further dilute in kinase assay buffer to the desired final concentrations. The final DMSO concentration in the assay should be kept constant and low (e.g., <1%).
-
Reaction Setup: To each well of a 96-well plate, add the kinase assay buffer, the Chk2 substrate peptide, and the test compound solution.
-
Enzyme Addition: Add the recombinant Chk2 enzyme to each well to initiate the reaction. For negative controls, add buffer instead of the enzyme.
-
ATP Addition: Start the kinase reaction by adding a solution of ATP. The final concentration of ATP should ideally be at or near the Km value for Chk2 to accurately determine the IC50 for competitive inhibitors.
-
Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 30-60 minutes), ensuring the reaction is in the linear range.
-
Reaction Termination and Detection: Stop the reaction and detect the amount of ADP produced using the ADP-Glo™ Kinase Assay Kit according to the manufacturer's instructions. This involves adding the ADP-Glo™ reagent to deplete the remaining ATP, followed by the addition of the kinase detection reagent to convert ADP to ATP and generate a luminescent signal.
-
Data Analysis: Measure the luminescence using a plate reader. The IC50 value, which is the concentration of the inhibitor that reduces enzyme activity by 50%, is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Co-crystallization of Chk2 with this compound
The determination of the co-crystal structure provides atomic-level insights into the inhibitor's binding mode.
Materials:
-
Purified catalytic domain of human Chk2
-
This compound
-
Crystallization buffer components (varied to find optimal conditions)
-
Cryoprotectant
-
X-ray diffraction equipment
Procedure:
-
Complex Formation: The purified Chk2 catalytic domain is incubated with an excess of this compound to ensure saturation of the binding site.
-
Crystallization Screening: The Chk2-NSC 109555 complex is subjected to high-throughput crystallization screening using various techniques such as sitting-drop or hanging-drop vapor diffusion. A range of precipitants, buffers, and additives are tested to identify conditions that yield diffraction-quality crystals.
-
Crystal Optimization: Initial crystal hits are optimized by refining the concentrations of the protein, inhibitor, and crystallization reagents. Seeding techniques may be employed to improve crystal size and quality.[1]
-
Data Collection: Crystals are cryoprotected and flash-cooled in liquid nitrogen. X-ray diffraction data is collected at a synchrotron source.
-
Structure Determination and Refinement: The crystal structure is solved using molecular replacement, using a known Chk2 structure as a search model. The structure is then refined to high resolution (e.g., 2.05 Å) to clearly visualize the electron density of the bound inhibitor and its interactions with the protein.[1]
Therapeutic Potential and Future Directions
This compound has shown promise in preclinical studies, particularly in potentiating the cytotoxic effects of gemcitabine (B846) in pancreatic cancer cells.[6][9] This synergistic effect is achieved by inhibiting Chk2-mediated DNA damage repair, thereby increasing the efficacy of the DNA-damaging agent.[9]
Future research should focus on:
-
Lead Optimization: Synthesizing and testing analogs of this compound to improve potency, selectivity, and pharmacokinetic properties. The unique hydrophobic pocket near the inhibitor binding site identified in the crystal structure presents an opportunity for rational drug design.[1][2]
-
In Vivo Efficacy: Evaluating the anti-tumor activity of optimized analogs in animal models of cancer, both as single agents and in combination with standard-of-care chemotherapies.
-
Pharmacokinetic and ADME Profiling: Characterizing the absorption, distribution, metabolism, and excretion properties of lead compounds to assess their drug-like potential. The high polarity of the bis-guanidine groups in this compound may present challenges in this regard.[3]
References
- 1. bpsbioscience.com [bpsbioscience.com]
- 2. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. aacrjournals.org [aacrjournals.org]
- 6. creative-diagnostics.com [creative-diagnostics.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. Crystal structure of checkpoint kinase 2 in complex with this compound, a potent and selective inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: Utilizing NSC 109555 in Combination with Gemcitabine for Cancer Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gemcitabine (B846) (2′,2′-difluoro-2′-deoxycytidine; dFdC) is a nucleoside analog widely employed as a first-line chemotherapeutic agent for various solid tumors, including pancreatic, non-small cell lung, breast, and ovarian cancers.[1][2] Its mechanism of action involves the inhibition of DNA synthesis, primarily by competing with deoxycytidine triphosphate (dCTP) for incorporation into DNA, which ultimately leads to chain termination and apoptosis in rapidly dividing cancer cells.[3][4] However, the clinical efficacy of gemcitabine is often limited by the development of intrinsic or acquired resistance.
NSC 109555 is a potent and selective inhibitor of Checkpoint Kinase 2 (CHK2), a critical effector kinase in the DNA damage response (DDR) pathway.[5] The combination of this compound with gemcitabine has demonstrated a strong synergistic antitumor effect in pancreatic cancer cells.[5][6] This synergistic interaction stems from the ability of this compound to abrogate the gemcitabine-induced activation of CHK2, thereby enhancing apoptotic cell death.[5][7] These findings suggest that targeting the CHK2-mediated DNA damage response with this compound is a promising strategy to overcome gemcitabine resistance and enhance its therapeutic efficacy.
This document provides detailed application notes and experimental protocols for researchers investigating the combination of this compound and gemcitabine. It includes a summary of key quantitative data, step-by-step methodologies for relevant in vitro and in vivo experiments, and visualizations of the underlying signaling pathways and experimental workflows.
Mechanism of Action: Synergistic Interaction
Gemcitabine, as a prodrug, is transported into the cell and phosphorylated to its active metabolites, gemcitabine diphosphate (B83284) (dFdCDP) and gemcitabine triphosphate (dFdCTP).[8] dFdCTP is incorporated into DNA, leading to chain termination and apoptosis.[3][4] Additionally, dFdCDP inhibits ribonucleotide reductase (RRM), depleting the pool of dNTPs and further potentiating the action of dFdCTP.[3][8]
Gemcitabine-induced DNA damage activates the DNA damage response (DDR) pathway, in which CHK2 plays a pivotal role.[5] Activated CHK2 can lead to cell cycle arrest, allowing time for DNA repair, which can contribute to gemcitabine resistance.
This compound, by inhibiting CHK2, prevents this adaptive response. The combination of gemcitabine and this compound leads to an accumulation of DNA damage without the corresponding cell cycle arrest, pushing the cancer cells towards apoptosis.[5] Specifically, this compound has been shown to decrease gemcitabine-induced phosphorylation of CHK2 at key residues (T68 and S516).[5][7]
Data Presentation
The following tables summarize the quantitative data from preclinical studies on the combination of this compound and gemcitabine in pancreatic cancer cell lines.
Table 1: Synergistic Antitumor Effect of this compound and Gemcitabine Combination
| Cell Line | IC50 Gemcitabine (µM) | IC50 this compound (µM) | Combination Index (CI) at ED50* | Interpretation | Reference |
| MIA PaCa-2 | ~0.5 | ~5.0 | < 1 | Synergy | [5] |
| Panc-1 | Not specified | Not specified | < 1 | Synergy | [5] |
| CFPAC-1 | Not specified | Not specified | < 1 | Synergy | [5] |
| BxPC-3 | Not specified | Not specified | < 1 | Synergy | [5] |
*A Combination Index (CI) of < 1 indicates synergism, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
Table 2: Enhancement of Apoptosis by this compound and Gemcitabine Combination
| Cell Line | Treatment | Caspase-3/7 Activity (Fold Change vs. Control) | PARP Cleavage | Reference |
| MIA PaCa-2 | Gemcitabine (0.5 µM) | ~2.5 | Increased | [5] |
| MIA PaCa-2 | This compound (5 µM) | ~1.5 | No change | [5] |
| MIA PaCa-2 | Gemcitabine (0.5 µM) + this compound (5 µM) | ~4.5 | Markedly Increased | [5] |
| BxPC-3 | Gemcitabine (0.5 µM) | ~2.0 | Not specified | [5] |
| BxPC-3 | This compound (5 µM) | ~1.2 | Not specified | [5] |
| BxPC-3 | Gemcitabine (0.5 µM) + this compound (5 µM) | ~3.5 | Not specified | [5] |
Experimental Protocols
The following are detailed protocols for key experiments to evaluate the combination of this compound and gemcitabine.
Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effects of this compound and gemcitabine, alone and in combination.
Materials:
-
Cancer cell lines (e.g., MIA PaCa-2, Panc-1)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
This compound and Gemcitabine stock solutions
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound and gemcitabine in culture medium.
-
Treat the cells with various concentrations of each drug alone or in combination at a fixed molar ratio (e.g., 10:1 for this compound:gemcitabine). Include untreated control wells.
-
Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC50 values.
-
Analyze the data for synergy using software like CompuSyn to calculate the Combination Index (CI).
Clonogenic Survival Assay
This assay assesses the long-term effects of the drug combination on the ability of single cells to form colonies.
Materials:
-
Cancer cell lines
-
Complete culture medium
-
6-well plates
-
This compound and Gemcitabine
-
Crystal violet staining solution (0.5% crystal violet in 25% methanol)
Procedure:
-
Treat cells in culture flasks with the desired concentrations of this compound, gemcitabine, or the combination for 24 hours.
-
Trypsinize the cells, count them, and seed a specific number of cells (e.g., 200-1000 cells/well) into 6-well plates. The number of cells seeded should be adjusted based on the expected toxicity of the treatment to yield approximately 50-150 colonies per plate.
-
Incubate the plates for 10-14 days, allowing colonies to form.
-
Wash the colonies with PBS, fix with methanol (B129727) for 15 minutes, and stain with crystal violet solution for 15 minutes.
-
Wash the plates with water and allow them to air dry.
-
Count the number of colonies (containing ≥50 cells).
-
Calculate the plating efficiency and surviving fraction for each treatment group.
Apoptosis Assays
This assay quantifies the activity of key executioner caspases involved in apoptosis.
Materials:
-
Cancer cell lines
-
96-well white-walled plates
-
This compound and Gemcitabine
-
Caspase-Glo® 3/7 Assay Kit (Promega) or similar
-
Luminometer
Procedure:
-
Seed cells in a 96-well white-walled plate at a density of 10,000 cells/well and allow them to adhere overnight.
-
Treat the cells with this compound, gemcitabine, or the combination for 48 hours.
-
Prepare the Caspase-Glo® 3/7 reagent according to the manufacturer's instructions.
-
Add 100 µL of the reagent to each well.
-
Mix the contents on a plate shaker for 30 seconds and incubate at room temperature for 1-2 hours.
-
Measure the luminescence using a luminometer.
-
Normalize the results to the protein concentration or cell number and express as fold change relative to the untreated control.
Detection of cleaved PARP is a hallmark of apoptosis.
Materials:
-
Treated cell lysates
-
Protein assay reagents (e.g., BCA)
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies: anti-PARP, anti-cleaved PARP, anti-α-tubulin (loading control)
-
HRP-conjugated secondary antibodies
-
Chemiluminescence detection reagents
Procedure:
-
Lyse the treated cells and determine the protein concentration.
-
Separate 20-40 µg of protein per lane by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with the primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using a chemiluminescence substrate and an imaging system.
-
Analyze the band intensities to determine the extent of PARP cleavage.
Western Blot for CHK2 Phosphorylation
This protocol is to confirm the mechanism of action of this compound.
Materials:
-
Treated cell lysates
-
Primary antibodies: anti-phospho-CHK2 (Thr68), anti-phospho-CHK2 (Ser516), anti-total CHK2, anti-α-tubulin
-
Other materials as for PARP cleavage Western blot.
Procedure:
-
Treat cells with gemcitabine with or without this compound for 24 hours.
-
Follow the Western blot procedure as described for PARP cleavage, using the specific antibodies for total and phosphorylated CHK2.
-
Analyze the band intensities to determine the effect of this compound on gemcitabine-induced CHK2 phosphorylation.
In Vivo Xenograft Model (Generalized Protocol)
This protocol outlines a general approach for evaluating the in vivo efficacy of the drug combination. A specific protocol for this compound in combination with gemcitabine is not yet established in the literature.
Materials:
-
Immunocompromised mice (e.g., athymic nude or SCID)
-
Pancreatic cancer cells (e.g., MIA PaCa-2)
-
Matrigel
-
This compound and Gemcitabine for injection
-
Calipers for tumor measurement
Procedure:
-
Subcutaneously inject 1-5 x 10^6 pancreatic cancer cells mixed with Matrigel into the flank of each mouse.
-
Monitor the mice for tumor growth. When tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment groups (e.g., vehicle control, this compound alone, gemcitabine alone, combination).
-
Administer the drugs via an appropriate route (e.g., intraperitoneal injection). Dosing and schedule should be determined from preliminary toxicity and efficacy studies. A common dose for gemcitabine in xenograft models is 50-100 mg/kg.
-
Measure tumor volume with calipers 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width²)/2.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
Continue the treatment for a predetermined period (e.g., 3-4 weeks) or until tumors in the control group reach a maximum allowed size.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry for proliferation and apoptosis markers).
-
Analyze the tumor growth inhibition and survival data.
Conclusion
The combination of this compound and gemcitabine represents a promising therapeutic strategy, particularly for cancers that are resistant to gemcitabine monotherapy. The synergistic effect is rooted in the inhibition of the CHK2-mediated DNA damage response, leading to enhanced apoptosis in cancer cells. The protocols and data presented in this document provide a comprehensive guide for researchers to further investigate and validate this drug combination in preclinical settings. Rigorous in vitro and in vivo studies are essential to elucidate the full potential of this combination and to pave the way for its potential clinical translation.
References
- 1. MTT assay overview | Abcam [abcam.com]
- 2. Caspase-Glo® 3/7 Assay Protocol [promega.jp]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Taking the time to make important decisions: the checkpoint effector kinases Chk1 and Chk2 and the DNA damage response - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Quantitative Methods for Assessing Drug Synergism - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mcgillradiobiology.ca [mcgillradiobiology.ca]
- 8. CHK2 kinase in the DNA damage response and beyond - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Sensitizing Pancreatic Cancer Cells with NSC 109555
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pancreatic ductal adenocarcinoma (PDAC) is a highly aggressive malignancy with a dismal prognosis, largely due to its profound resistance to conventional chemotherapies.[1][2][3] Gemcitabine (B846) has been a cornerstone of treatment for advanced pancreatic cancer, but its efficacy is often limited by intrinsic and acquired resistance.[2][4][5] A promising strategy to overcome this resistance is to sensitize cancer cells to the cytotoxic effects of gemcitabine. This document provides detailed protocols and application notes on the use of NSC 109555, a potent and selective inhibitor of Checkpoint kinase 2 (CHK2), to sensitize pancreatic cancer cells to gemcitabine.[6][7]
This compound potentiates the antitumor effects of gemcitabine by inhibiting the DNA damage response pathway.[6] Gemcitabine, a nucleoside analog, incorporates into DNA during replication, leading to stalled replication forks and DNA damage.[1] In response to DNA damage, CHK2 is activated and orchestrates cell cycle arrest to allow for DNA repair. By inhibiting CHK2, this compound prevents this crucial repair process, leading to an accumulation of DNA damage and pushing the cancer cells towards apoptotic cell death.[6][7] The combination of this compound and gemcitabine has demonstrated a strong synergistic antitumor effect in various pancreatic cancer cell lines.[6][7]
Data Presentation
Table 1: Pancreatic Cancer Cell Lines and Treatment Conditions
| Cell Line | Description | This compound Concentration | Gemcitabine Concentration | Combination Treatment Ratio (this compound:Gemcitabine) |
| MIA PaCa-2 | Human pancreatic carcinoma | 5 µM | 0.5 µM | 10:1 |
| CFPAC-1 | Human pancreatic ductal adenocarcinoma | Varies (based on synergy studies) | Varies (based on synergy studies) | 10:1 |
| Panc-1 | Human pancreatic epithelioid carcinoma | Varies (based on synergy studies) | Varies (based on synergy studies) | 10:1 |
| BxPC-3 | Human pancreatic adenocarcinoma | 5 µM | 0.5 µM | 10:1 |
Table 2: Summary of Synergistic Effects of this compound and Gemcitabine
| Assay | Cell Lines | Treatment Duration | Key Findings |
| MTT Assay (Cell Viability) | MIA PaCa-2, CFPAC-1, Panc-1, BxPC-3 | 72 hours | Significant potentiation of gemcitabine-induced cytotoxicity by this compound.[6] |
| Clonogenic Assay (Long-term Survival) | MIA PaCa-2, Panc-1 | 24 hours (treatment), followed by incubation | Combination treatment significantly reduced the colony-forming ability of cancer cells compared to single agents.[7] |
| Western Blot (Apoptosis Marker) | MIA PaCa-2 | 48 hours | Increased cleavage of PARP in combination-treated cells, indicating enhanced apoptosis.[6][7] |
| Caspase-3/7 Activity Assay | MIA PaCa-2, BxPC-3 | 48 hours | Markedly enhanced caspase-3/7 activity in cells co-treated with this compound and gemcitabine.[6][7] |
| Annexin V/PI Staining (Apoptosis) | MIA PaCa-2 | 24 hours | Significant increase in the population of early apoptotic cells (Annexin V+/PI-) with combination treatment.[6][7] |
| ROS Detection | MIA PaCa-2 | 6-12 hours | Co-treatment markedly enhanced the generation of intracellular reactive oxygen species (ROS).[6][7] |
Signaling Pathway
References
- 1. Researchers discover new source of drug resistance in pancreatic cancer - MIT Department of Biology [biology.mit.edu]
- 2. Gemcitabine chemoresistance in pancreatic cancer: molecular mechanisms and potential solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Insights into gemcitabine resistance in pancreatic cancer: association with metabolic reprogramming and TP53 pathogenicity in patient derived xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Inhibition of checkpoint kinase 2 (CHK2) enhances sensitivity of pancreatic adenocarcinoma cells to gemcitabine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for NSC 109555 Treatment of MIA PaCa-2 Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
NSC 109555 is a potent and selective inhibitor of Checkpoint Kinase 2 (CHK2), a critical enzyme in the DNA damage response pathway.[1][2] In pancreatic adenocarcinoma, the inhibition of CHK2 has been shown to enhance the cytotoxic effects of chemotherapeutic agents like gemcitabine (B846).[1][2] These application notes provide a comprehensive guide for the treatment of the human pancreatic cancer cell line MIA PaCa-2 with this compound. MIA PaCa-2 is a well-established cell line derived from a human pancreatic carcinoma and is widely used in cancer research.[3]
This document outlines detailed protocols for cell culture, and assays to evaluate the effects of this compound on cell viability, apoptosis, and cell cycle progression. Additionally, it includes representative data tables and a diagram of the putative signaling pathway affected by this compound.
MIA PaCa-2 Cell Line Characteristics
| Characteristic | Description |
| Origin | Human Pancreatic Carcinoma |
| Morphology | Epithelial-like |
| Growth Properties | Adherent |
| Doubling Time | Approximately 40 hours |
| Key Mutations | KRAS, TP53 |
Data Presentation
Table 1: Effect of this compound on MIA PaCa-2 Cell Viability (Representative Data)
This table presents hypothetical data on the half-maximal inhibitory concentration (IC50) of this compound on MIA PaCa-2 cells after 72 hours of treatment, as determined by an MTT assay.
| Treatment | IC50 (µM) |
| This compound | [Data not available in literature, requires experimental determination] |
| Gemcitabine (for comparison) | ~0.5 µM (in combination studies)[1] |
Table 2: Induction of Apoptosis by this compound in MIA PaCa-2 Cells (Representative Data)
This table illustrates a potential outcome for apoptosis analysis using Annexin V/PI staining and flow cytometry after 48 hours of treatment.
| Treatment | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) |
| Vehicle Control (DMSO) | 2-5% | 1-3% |
| This compound (5 µM) | [Data not available, requires experimental determination] | [Data not available, requires experimental determination] |
| This compound (10 µM) | [Data not available, requires experimental determination] | [Data not available, requires experimental determination] |
Table 3: Effect of this compound on MIA PaCa-2 Cell Cycle Distribution (Representative Data)
This table shows a possible effect of this compound on the cell cycle distribution of MIA PaCa-2 cells after 24 hours of treatment, analyzed by propidium (B1200493) iodide staining and flow cytometry.
| Treatment | % Cells in G1 Phase | % Cells in S Phase | % Cells in G2/M Phase |
| Vehicle Control (DMSO) | 50-60% | 25-35% | 10-20% |
| This compound (5 µM) | [Data not available, requires experimental determination] | [Data not available, requires experimental determination] | [Data not available, requires experimental determination] |
| This compound (10 µM) | [Data not available, requires experimental determination] | [Data not available, requires experimental determination] | [Data not available, requires experimental determination] |
Experimental Protocols
MIA PaCa-2 Cell Culture
Materials:
-
MIA PaCa-2 cell line (ATCC® CRL-1420™)
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Horse Serum
-
Penicillin-Streptomycin solution
-
0.25% Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
-
Cell culture flasks, plates, and other sterile consumables
Protocol:
-
Culture MIA PaCa-2 cells in DMEM supplemented with 10% FBS and 2.5% horse serum.
-
Maintain the cells in a humidified incubator at 37°C with 5% CO2.
-
Subculture the cells when they reach 80-90% confluency.
-
To subculture, wash the cells with PBS, and then add 0.25% Trypsin-EDTA to detach the cells.
-
Neutralize the trypsin with complete growth medium and centrifuge the cell suspension.
-
Resuspend the cell pellet in fresh medium and seed into new culture vessels.
Cell Viability Assay (MTT Assay)
Materials:
-
MIA PaCa-2 cells
-
Complete growth medium
-
This compound (dissolved in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
Microplate reader
Protocol:
-
Seed MIA PaCa-2 cells into 96-well plates at a density of 5,000-10,000 cells/well and allow them to attach overnight.
-
Treat the cells with various concentrations of this compound (e.g., 0.1 to 100 µM) or vehicle control (DMSO).
-
Incubate for the desired time period (e.g., 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Remove the medium and add DMSO to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Apoptosis Assay (Annexin V-FITC/PI Staining)
Materials:
-
MIA PaCa-2 cells
-
Complete growth medium
-
This compound
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Protocol:
-
Seed MIA PaCa-2 cells in 6-well plates and allow them to attach.
-
Treat the cells with this compound or vehicle control for the desired time (e.g., 48 hours).
-
Harvest both adherent and floating cells and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer provided in the kit.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.
-
Incubate in the dark for 15 minutes at room temperature.
-
Analyze the cells by flow cytometry within one hour of staining.[4]
Cell Cycle Analysis (Propidium Iodide Staining)
Materials:
-
MIA PaCa-2 cells
-
Complete growth medium
-
This compound
-
6-well plates
-
PBS
-
70% Ethanol (B145695) (ice-cold)
-
RNase A
-
Propidium Iodide (PI) staining solution
-
Flow cytometer
Protocol:
-
Seed MIA PaCa-2 cells in 6-well plates and allow them to attach.
-
Treat the cells with this compound or vehicle control for the desired time (e.g., 24 hours).
-
Harvest the cells by trypsinization and wash with PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while gently vortexing.
-
Incubate the fixed cells at -20°C for at least 2 hours.
-
Wash the cells with PBS and resuspend in PI staining solution containing RNase A.
-
Incubate in the dark for 30 minutes at room temperature.
-
Analyze the cell cycle distribution using a flow cytometer.
Signaling Pathway and Experimental Workflow Visualization
Caption: Experimental workflow for evaluating the effects of this compound.
Caption: CHK2 signaling pathway targeted by this compound.
References
- 1. Inhibition of checkpoint kinase 2 (CHK2) enhances sensitivity of pancreatic adenocarcinoma cells to gemcitabine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of checkpoint kinase 2 (CHK2) enhances sensitivity of pancreatic adenocarcinoma cells to gemcitabine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. MIA PaCa-2 Cells [cytion.com]
- 4. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Fluorescence Polarization Assay for Chk2 Inhibition by NSC 109555
Audience: Researchers, scientists, and drug development professionals.
Introduction Checkpoint Kinase 2 (Chk2) is a critical serine/threonine kinase that functions as a tumor suppressor by mediating the DNA damage response pathway.[1][2] Activated by Ataxia-Telangiectasia Mutated (ATM) kinase in response to DNA double-strand breaks, Chk2 phosphorylates several downstream targets to induce cell cycle arrest, facilitate DNA repair, or trigger apoptosis.[3][4] Its central role in maintaining genomic integrity makes it a compelling target for cancer therapy. Inhibiting Chk2 can sensitize cancer cells, particularly those deficient in p53, to DNA-damaging agents like chemotherapy and radiation.[5]
NSC 109555 is a potent and selective ATP-competitive inhibitor of Chk2.[5][6] Fluorescence Polarization (FP) is a homogeneous, solution-based technique ideal for studying molecular interactions and is well-suited for high-throughput screening (HTS) of kinase inhibitors.[7][8] This document provides a detailed protocol for an FP-based competition assay to measure the inhibitory activity of this compound against Chk2.
Principle of the Fluorescence Polarization Assay The FP assay measures the change in the polarization of emitted light from a fluorescent probe. The principle relies on the difference in the rotational speed of a small fluorescently labeled molecule (the tracer) in its free versus protein-bound state.[8]
-
High Polarization State: When a small fluorescent tracer binds to the much larger Chk2 protein, its tumbling in solution is significantly slowed. Excitation with polarized light results in the emission of light that remains largely polarized.
-
Low Polarization State: In the presence of a competing, unlabeled inhibitor like this compound, the tracer is displaced from the Chk2 binding pocket. The now-free tracer tumbles rapidly, leading to significant depolarization of the emitted light.
The magnitude of the decrease in fluorescence polarization is directly proportional to the inhibitory activity of the compound being tested. This allows for the quantitative determination of inhibitor potency, such as the IC50 value.[9]
Chk2 Signaling Pathway in DNA Damage Response
Upon DNA damage, particularly double-strand breaks, the ATM kinase is activated. ATM then phosphorylates Chk2 at Threonine 68, initiating Chk2's activation through dimerization and autophosphorylation.[1][4] Activated Chk2 acts as a signal transducer, phosphorylating key substrates like Cdc25 phosphatases and the p53 tumor suppressor. This phosphorylation cascade leads to cell cycle arrest, providing time for DNA repair, or initiates apoptosis if the damage is irreparable.[1][3][10]
Quantitative Data: this compound Inhibition Profile
This compound has been biochemically characterized as a potent inhibitor of Chk2 with high selectivity over the related kinase, Chk1.[5]
| Target Kinase | Inhibitor | IC50 Value | Notes | Reference |
| Chk2 | This compound | 240 nM | ATP-competitive inhibitor. | [5][6] |
| Chk1 | This compound | > 10 µM | Demonstrates high selectivity for Chk2. | [5] |
Experimental Protocols
Materials and Reagents
-
Enzyme: Recombinant human Chk2 (catalytic domain).
-
Inhibitor: this compound (dissolved in 100% DMSO to create a stock solution, e.g., 10 mM).
-
Fluorescent Tracer: A fluorescently-labeled, ATP-competitive Chk2 ligand (e.g., a fluorescein-labeled ATP analog or other ATP-pocket binder). The final concentration should be below its measured Kd for Chk2 to ensure assay sensitivity.
-
Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM DTT, 0.01% Tween-20, 0.1% BSA.
-
Microplates: Low-volume, non-binding, black 384-well microplates (e.g., Corning 3677).[11]
-
Instrumentation: A microplate reader capable of measuring fluorescence polarization, equipped with appropriate excitation and emission filters (e.g., Ex: 485 nm, Em: 535 nm for fluorescein-based tracers).[11][12]
Assay Workflow Diagram
The workflow involves the competitive binding of a fluorescent tracer and the inhibitor this compound to the Chk2 enzyme, leading to a measurable change in fluorescence polarization.
Step-by-Step Protocol
-
Prepare Serial Dilutions of this compound:
-
Perform a serial dilution of the this compound stock solution in 100% DMSO. For a typical 11-point curve, dilute 1:3 starting from a high concentration (e.g., 1 mM).
-
Transfer a small volume (e.g., 1 µL) of each dilution into the assay plate wells. This results in a final DMSO concentration of ≤1-2% in the assay, which is generally well-tolerated.[11]
-
-
Prepare Control Wells:
-
0% Inhibition (High FP) Control: Wells containing DMSO only (no inhibitor).
-
100% Inhibition (Low FP) Control: Wells containing only tracer and assay buffer (no enzyme).
-
-
Add Chk2 Enzyme:
-
Prepare a working solution of Chk2 in assay buffer at 2X the final desired concentration.
-
Add the Chk2 solution to all wells except the 100% inhibition controls.
-
-
Add Fluorescent Tracer:
-
Prepare a working solution of the fluorescent tracer in assay buffer at 2X the final desired concentration.
-
Add the tracer solution to all wells. The final volume should be consistent across the plate (e.g., 20-40 µL).[13]
-
-
Incubation:
-
Measurement:
-
Read the plate using a fluorescence polarization plate reader.
-
Set the excitation and emission wavelengths appropriate for the fluorophore (e.g., 485 nm excitation and 535 nm emission for fluorescein).[12]
-
Record the parallel (F║) and perpendicular (F┴) fluorescence intensity values. The instrument software will calculate the polarization in millipolarization (mP) units.
-
Data Analysis
-
Calculate Percent Inhibition: The percentage of inhibition for each concentration of this compound is calculated using the following formula: % Inhibition = 100 * (1 - (mP_sample - mP_low) / (mP_high - mP_low))
-
mP_sample: mP value of the well with inhibitor.
-
mP_high: Average mP value of the 0% inhibition control.
-
mP_low: Average mP value of the 100% inhibition control.
-
-
Determine IC50 Value:
-
Plot the percent inhibition against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response (variable slope) curve using a suitable software package (e.g., GraphPad Prism) to determine the IC50 value, which is the concentration of inhibitor required to reduce Chk2 activity by 50%.[11]
-
Logical Relationship: Mechanism of Inhibition
This compound functions by directly competing with ATP for binding within the catalytic pocket of Chk2, thereby preventing the phosphorylation of downstream substrates.
Considerations and Troubleshooting
-
Compound Interference: Test compounds should be checked for autofluorescence at the assay wavelengths, as this can interfere with FP measurements.
-
DMSO Tolerance: Ensure the final DMSO concentration is consistent across all wells and within the tolerance limits of the Chk2 enzyme (typically <5%).[11]
-
Z'-Factor: To validate the assay for HTS, calculate the Z'-factor. A value ≥ 0.5 indicates a robust and reliable assay.[14]
-
Cellular Activity: While this compound is a potent biochemical inhibitor, it has been reported to have poor activity in cellular environments, likely due to issues with cell permeability.[12][15] This led to the development of optimized analogs like PV1019.[15][16] This is a critical consideration for researchers aiming to translate in vitro findings into cellular or in vivo models.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. CHEK2 - Wikipedia [en.wikipedia.org]
- 3. The ATM-Chk2 and ATR-Chk1 pathways in DNA damage signaling and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Crystal structure of checkpoint kinase 2 in complex with this compound, a potent and selective inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Crystal structure of checkpoint kinase 2 in complex with this compound, a potent and selective inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Fluorescence Polarization Assays in Small Molecule Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 8. bpsbioscience.com [bpsbioscience.com]
- 9. Competitive fluorescence polarization assays for the detection of phosphoinositide kinase and phosphatase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. creative-diagnostics.com [creative-diagnostics.com]
- 11. Fluorescence polarization assay for inhibitors of the kinase domain of receptor interacting protein 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Structural Characterization of Inhibitor Complexes with Checkpoint Kinase 2 (Chk2), a Drug Target for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. rsc.org [rsc.org]
- 14. Fluorescence polarization assay for the identification and evaluation of inhibitors at YAP–TEAD protein–protein interface 3 - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Cellular Inhibition of Checkpoint Kinase 2 (Chk2) and Potentiation of Camptothecins and Radiation by the Novel Chk2 Inhibitor PV1019 [7-Nitro-1H-indole-2-carboxylic acid {4-[1-(guanidinohydrazone)-ethyl]-phenyl}-amide] - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Cellular inhibition of checkpoint kinase 2 (Chk2) and potentiation of camptothecins and radiation by the novel Chk2 inhibitor PV1019 [7-nitro-1H-indole-2-carboxylic acid {4-[1-(guanidinohydrazone)-ethyl]-phenyl}-amide] - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vitro Kinase Assay of NSC 109555
For Researchers, Scientists, and Drug Development Professionals
Introduction
NSC 109555 is a potent and selective ATP-competitive inhibitor of Checkpoint Kinase 2 (Chk2), a critical serine/threonine kinase involved in the DNA damage response pathway.[1][2][3] Upon DNA damage, Chk2 is activated by ataxia-telangiectasia mutated (ATM) kinase, leading to the phosphorylation of downstream targets that orchestrate cell cycle arrest, DNA repair, or apoptosis. Due to its central role in maintaining genomic integrity, Chk2 is a compelling target for cancer therapy. Inhibiting Chk2 can sensitize cancer cells to DNA-damaging agents, making this compound a valuable tool for cancer research and drug development.[2] This document provides a detailed protocol for an in vitro kinase assay to characterize the inhibitory activity of this compound against Chk2.
Data Presentation
The inhibitory activity of this compound is quantified by its half-maximal inhibitory concentration (IC50). The selectivity of a kinase inhibitor is a critical parameter, and this compound has demonstrated high selectivity for Chk2 over other kinases.
Table 1: In Vitro Inhibitory Activity of this compound against Chk2
| Compound | Target Kinase | IC50 (nM) | Assay Type |
| This compound | Chk2 | 240 | Cell-free kinase assay |
Data sourced from multiple studies confirming the potency of this compound.[2][3]
Table 2: Selectivity Profile of this compound
| Kinase | IC50 (µM) |
| Chk1 | > 10 |
| PIM-1 | > 10 |
This compound exhibits high selectivity for Chk2 against a panel of other kinases.[1]
Signaling Pathway
The ATM-Chk2 signaling pathway is a cornerstone of the DNA damage response. Upon detection of DNA double-strand breaks, ATM is activated and phosphorylates Chk2 at Threonine 68. This phosphorylation event triggers Chk2 dimerization and full activation, enabling it to phosphorylate a range of downstream effectors to halt the cell cycle and promote DNA repair.
Experimental Protocols
This section details a luminescence-based in vitro kinase assay protocol to determine the IC50 of this compound against human recombinant Chk2. This protocol is adapted from commercially available kinase assay kits and is suitable for a 96-well or 384-well plate format. The assay measures the amount of ADP produced, which is then converted to a luminescent signal.
Materials and Reagents
-
Enzyme: Recombinant Human Chk2 (ensure high purity and activity)
-
Substrate: Synthetic peptide substrate, such as CHKtide (KKKVSRSGLYRSPSMPENLNRPR)
-
Inhibitor: this compound
-
ATP: Adenosine 5'-triphosphate
-
Kinase Assay Buffer (5x): 250 mM HEPES (pH 7.5), 100 mM MgCl₂, 5 mM EGTA, 0.05% Brij-35, 10 mM DTT (add fresh)
-
ADP-Glo™ Kinase Assay Kit: Includes ADP-Glo™ Reagent and Kinase Detection Reagent
-
DMSO: Dimethyl sulfoxide (B87167) (for inhibitor dilution)
-
Nuclease-free water
-
White, opaque multiwell plates (suitable for luminescence)
Experimental Workflow
Detailed Protocol
-
Reagent Preparation:
-
Prepare 1x Kinase Assay Buffer by diluting the 5x stock with nuclease-free water. Keep on ice.
-
Thaw recombinant Chk2 enzyme on ice. Dilute the enzyme to the desired concentration (e.g., 2.5 ng/µL) in 1x Kinase Assay Buffer. The optimal enzyme concentration should be determined empirically to ensure the reaction is in the linear range.
-
Prepare the substrate solution (e.g., 1 mg/mL CHKtide) in nuclease-free water.
-
Prepare the ATP solution (e.g., 500 µM) in nuclease-free water.
-
Prepare a stock solution of this compound in 100% DMSO (e.g., 10 mM). Perform serial dilutions of this compound in 100% DMSO to create a range of concentrations for IC50 determination. A typical starting concentration for the dilution series might be 100 µM.
-
-
Assay Procedure:
-
To the wells of a white, opaque 96-well plate, add 2.5 µL of the serially diluted this compound or DMSO (for control wells).
-
Add 10 µL of the diluted Chk2 enzyme solution to each well.
-
Incubate the plate for 10 minutes at room temperature to allow the inhibitor to bind to the enzyme.
-
Prepare a master mix of the kinase substrate and ATP. For each reaction, you will need 12.5 µL of this mix.
-
Initiate the kinase reaction by adding 12.5 µL of the ATP/substrate master mix to each well. The final reaction volume will be 25 µL.
-
Incubate the plate at 30°C for 45 minutes.
-
-
Luminescence Detection:
-
Following the kinase reaction incubation, add 25 µL of ADP-Glo™ Reagent to each well. This will stop the kinase reaction and deplete the remaining ATP.
-
Incubate the plate for 40 minutes at room temperature.
-
Add 50 µL of Kinase Detection Reagent to each well. This reagent will convert the ADP generated during the kinase reaction into ATP and generate a luminescent signal.
-
Incubate the plate for 30 minutes at room temperature.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
The luminescent signal is directly proportional to the amount of ADP produced and, therefore, to the kinase activity.
-
Plot the luminescence signal against the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value of this compound.
-
Conclusion
This application note provides a comprehensive guide for performing an in vitro kinase assay to characterize the inhibitory activity of this compound against Chk2. The provided protocol, based on a robust luminescence-based method, allows for the accurate determination of IC50 values and can be adapted for high-throughput screening of other potential Chk2 inhibitors. The high potency and selectivity of this compound make it an invaluable research tool for elucidating the role of Chk2 in cellular processes and for the development of novel cancer therapeutics.
References
- 1. Crystal structure of checkpoint kinase 2 in complex with this compound, a potent and selective inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of checkpoint kinase 2 (CHK2) enhances sensitivity of pancreatic adenocarcinoma cells to gemcitabine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for NSC 109555, a Selective Chk2 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
NSC 109555 is a potent and selective ATP-competitive inhibitor of Checkpoint Kinase 2 (Chk2), a critical serine/threonine kinase involved in the DNA damage response pathway.[1][2][3] Activation of Chk2 by DNA damage, primarily through ATM (Ataxia-Telangiectasia Mutated), triggers a signaling cascade that can lead to cell cycle arrest, DNA repair, or apoptosis.[1][4] This central role in maintaining genomic integrity makes Chk2 an attractive target for cancer therapy. Inhibition of Chk2 can sensitize cancer cells to DNA-damaging agents, such as chemotherapy and radiation, by abrogating cell cycle checkpoints and promoting mitotic catastrophe.[5][6] These application notes provide detailed protocols for solubilizing and utilizing this compound in common biological assays to investigate its effects on Chk2 activity, cell viability, and apoptosis.
Data Presentation
Solubility and Inhibitory Activity of this compound
| Parameter | Value | Solvent/Conditions | Source |
| Solubility | Up to 10 mM | DMSO | [7] |
| Chk2 IC₅₀ | 200 nM | Cell-free kinase assay | [1] |
| Chk2 IC₅₀ | 240 nM | In vitro (Histone H1 phosphorylation) | [1][8] |
| Chk1 IC₅₀ | > 10 µM | Cell-free kinase assay | [7][9] |
| Brk IC₅₀ | 210 nM | Kinase panel | [1] |
| c-Met IC₅₀ | 6,000 nM | Kinase panel | [1] |
| IGFR IC₅₀ | 7,400 nM | Kinase panel | [1] |
| LCK IC₅₀ | 7,100 nM | Kinase panel | [1] |
Signaling Pathway
The diagram below illustrates the central role of Chk2 in the DNA damage response pathway. DNA double-strand breaks (DSBs) activate ATM, which in turn phosphorylates and activates Chk2. Activated Chk2 then phosphorylates downstream targets, including Cdc25 phosphatases and the p53 tumor suppressor, to induce cell cycle arrest or apoptosis.
Experimental Protocols
Preparation of this compound Stock and Working Solutions
Objective: To prepare a high-concentration stock solution of this compound in DMSO and dilute it to working concentrations for biological assays.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO), anhydrous
-
Sterile, nuclease-free microcentrifuge tubes
-
Sterile cell culture medium or assay buffer
Protocol:
-
Stock Solution Preparation (10 mM): a. Allow the this compound powder vial to equilibrate to room temperature before opening. b. Aseptically add the appropriate volume of anhydrous DMSO to the vial to achieve a final concentration of 10 mM. c. Vortex briefly and/or gently warm the vial to ensure complete dissolution. Visually inspect the solution to ensure no particulates are present. d. Aliquot the 10 mM stock solution into sterile microcentrifuge tubes for single-use to avoid repeated freeze-thaw cycles. e. Store the stock solution aliquots at -20°C for long-term storage.
-
Working Solution Preparation: a. Thaw an aliquot of the 10 mM this compound stock solution at room temperature. b. Perform serial dilutions of the stock solution in pre-warmed complete cell culture medium or the appropriate assay buffer to achieve the desired final concentrations for your experiment. c. Important: The final concentration of DMSO in the assay should be kept low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity. Ensure that the vehicle control wells receive the same final concentration of DMSO as the experimental wells.
In Vitro Chk2 Kinase Inhibition Assay
Objective: To determine the inhibitory effect of this compound on Chk2 kinase activity in a cell-free system. This protocol is adapted from a commercially available Chk2 kinase assay kit.
Materials:
-
Recombinant human Chk2 enzyme
-
Chk2 peptide substrate (e.g., CHKtide)
-
ATP
-
Kinase assay buffer
-
This compound working solutions
-
ADP-Glo™ Kinase Assay kit (or similar detection reagent)
-
White, opaque 96-well plates
-
Plate reader capable of luminescence detection
Protocol:
-
Reagent Preparation: a. Prepare a 1x Kinase Assay Buffer by diluting a 5x stock. b. Prepare the Master Mix containing 1x Kinase Assay Buffer, ATP, and the Chk2 peptide substrate at the recommended concentrations.
-
Assay Procedure: a. Add the Master Mix to all wells of a 96-well plate. b. Add the desired concentrations of this compound working solutions to the "Test Inhibitor" wells. c. Add vehicle control (e.g., DMSO in assay buffer) to the "Positive Control" and "Negative Control" (no enzyme) wells. d. Add 1x Kinase Assay Buffer to the "Negative Control" wells. e. Initiate the kinase reaction by adding diluted recombinant Chk2 enzyme to the "Positive Control" and "Test Inhibitor" wells. f. Incubate the plate at 30°C for 45 minutes.
-
Signal Detection: a. Stop the kinase reaction and measure the amount of ADP produced by following the instructions of the ADP-Glo™ Kinase Assay kit. This typically involves adding the ADP-Glo™ reagent, incubating, and then adding the Kinase Detection Reagent. b. Measure the luminescence using a plate reader.
-
Data Analysis: a. Subtract the background luminescence (Negative Control) from all other readings. b. Calculate the percent inhibition of Chk2 activity for each concentration of this compound relative to the Positive Control (vehicle-treated). c. Plot the percent inhibition versus the log of the this compound concentration and determine the IC₅₀ value using non-linear regression analysis.
Cell Viability (MTT) Assay
Objective: To assess the effect of this compound, alone or in combination with a DNA-damaging agent, on the viability and proliferation of cancer cells.
Materials:
-
Cancer cell line of interest (e.g., pancreatic, breast cancer)
-
Complete cell culture medium
-
96-well clear-bottom cell culture plates
-
This compound working solutions
-
DNA-damaging agent (e.g., Gemcitabine, Doxorubicin)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader capable of measuring absorbance at 570 nm
Protocol:
-
Cell Seeding: a. Trypsinize and count the cells. b. Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. c. Incubate overnight at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Treatment: a. Prepare serial dilutions of this compound and/or the DNA-damaging agent in complete medium. b. Remove the medium from the wells and add 100 µL of the drug-containing medium. Include vehicle-only controls. c. Incubate the plate for the desired treatment period (e.g., 48-72 hours).
-
MTT Assay: a. After the incubation period, add 10 µL of 5 mg/mL MTT solution to each well. b. Incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals. c. Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. d. Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: a. Subtract the average absorbance of blank wells (medium and MTT only) from all readings. b. Calculate the percentage of cell viability for each treatment condition relative to the vehicle-treated control cells. c. Plot the percentage of cell viability against the log of the drug concentration to determine the GI₅₀ (concentration for 50% growth inhibition).
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
Objective: To quantify the induction of apoptosis by this compound, particularly in combination with a DNA-damaging agent, using flow cytometry.
Materials:
-
Cancer cell line of interest
-
6-well cell culture plates
-
This compound working solutions
-
DNA-damaging agent (e.g., Gemcitabine)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Protocol:
-
Cell Seeding and Treatment: a. Seed cells in 6-well plates and allow them to attach overnight. b. Treat the cells with this compound, the DNA-damaging agent, or a combination of both for the desired time period (e.g., 24-48 hours). Include a vehicle-treated control.
-
Cell Harvesting and Staining: a. Collect both the floating and adherent cells. For adherent cells, gently trypsinize and combine with the supernatant. b. Wash the cells twice with cold PBS by centrifugation. c. Resuspend the cell pellet in 1x Binding Buffer at a concentration of approximately 1 x 10⁶ cells/mL. d. Transfer 100 µL of the cell suspension to a flow cytometry tube. e. Add 5 µL of Annexin V-FITC and 5 µL of PI. f. Gently vortex and incubate for 15 minutes at room temperature in the dark. g. Add 400 µL of 1x Binding Buffer to each tube.
-
Flow Cytometry Analysis: a. Analyze the samples on a flow cytometer as soon as possible. b. Use appropriate controls (unstained cells, Annexin V-FITC only, PI only) to set up compensation and gates. c. Acquire data for at least 10,000 events per sample.
-
Data Analysis: a. Analyze the flow cytometry data to differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cell populations. b. Quantify the percentage of cells in each quadrant for each treatment condition.
Experimental Workflow
The following diagram outlines a typical workflow for evaluating the biological activity of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. bpsbioscience.com [bpsbioscience.com]
- 3. Structural Characterization of Inhibitor Complexes with Checkpoint Kinase 2 (Chk2), a Drug Target for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. creative-diagnostics.com [creative-diagnostics.com]
- 5. amsbio.com [amsbio.com]
- 6. Trial Watch: Targeting ATM–CHK2 and ATR–CHK1 pathways for anticancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. researchgate.net [researchgate.net]
- 9. bpsbioscience.com [bpsbioscience.com]
Application Notes and Protocols: Western Blot Analysis of Chk2 Phosphorylation Following NSC 109555 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Checkpoint Kinase 2 (Chk2) is a critical serine/threonine kinase that functions as a tumor suppressor by regulating cell cycle arrest, DNA repair, and apoptosis in response to DNA damage.[1] Upon DNA double-strand breaks, Chk2 is activated through phosphorylation by Ataxia-Telangiectasia Mutated (ATM) kinase, primarily at threonine 68 (Thr68).[2][3] This initial phosphorylation event leads to Chk2 dimerization and subsequent autophosphorylation at other sites, such as Serine 516 (Ser516), resulting in full kinase activation.[3][4] Activated Chk2 then phosphorylates a variety of downstream targets, including the cell cycle phosphatase Cdc25A, leading to its degradation and preventing entry into mitosis, as well as the tumor suppressor p53, contributing to cell cycle arrest or apoptosis.[5][6]
NSC 109555 is a potent and selective ATP-competitive inhibitor of Chk2 with an IC50 of 240 nM.[3][7] By targeting Chk2, this compound can modulate the DNA damage response, and it has been shown to potentiate the cytotoxic effects of DNA-damaging agents like gemcitabine (B846) in cancer cells.[4] This makes the analysis of Chk2 phosphorylation a key method for evaluating the cellular activity of this compound. Western blotting is a widely used technique to detect and quantify the phosphorylation status of Chk2, providing insights into the efficacy and mechanism of action of inhibitors like this compound.
Data Presentation
The following table summarizes the semi-quantitative results from a Western blot analysis demonstrating the effect of this compound on gemcitabine-induced Chk2 phosphorylation in MIA PaCa-2 pancreatic cancer cells.
| Treatment Condition | Phospho-Chk2 (Thr68) Level (Relative to Gemcitabine alone) | Phospho-Chk2 (Ser516) Level (Relative to Gemcitabine alone) | Total Chk2 Level |
| Control (Untreated) | Baseline | Baseline | Unchanged |
| This compound (5 µM, 24h) | Baseline | Baseline | Unchanged |
| Gemcitabine (0.5 µM, 24h) | Increased | Increased | Unchanged |
| This compound (5 µM) + Gemcitabine (0.5 µM) (24h) | Significantly Suppressed | Significantly Suppressed | Unchanged |
Data is synthesized from a study by Duong et al. (2013), which demonstrated that this compound significantly suppressed gemcitabine-induced phosphorylation of Chk2 at both Thr68 and the autophosphorylation site Ser516 in MIA PaCa-2 cells.[4][8]
Signaling Pathway
Caption: Chk2 signaling pathway and the inhibitory action of this compound.
Experimental Workflow
References
- 1. Targeting of Chk2 as a countermeasure to dose-limiting toxicity triggered by topoisomerase-II (TOP2) poisons - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Crystal structure of checkpoint kinase 2 in complex with this compound, a potent and selective inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of checkpoint kinase 2 (CHK2) enhances sensitivity of pancreatic adenocarcinoma cells to gemcitabine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. creative-diagnostics.com [creative-diagnostics.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. researchgate.net [researchgate.net]
Troubleshooting & Optimization
NSC 109555 inactive in cellular assays
This technical support center provides troubleshooting guidance and frequently asked questions for researchers using NSC 109555 in cellular assays. This compound is a potent and selective inhibitor of Checkpoint Kinase 2 (Chk2) in biochemical assays; however, its effectiveness in cell-based experiments can be limited. This guide addresses common issues and offers potential solutions.
Frequently Asked Questions (FAQs)
Q1: Why is this compound inactive in my cellular assay, despite its high potency in cell-free kinase assays?
A1: The inactivity of this compound in many cellular assays is a documented issue.[1] The primary reason is believed to be its physicochemical properties. The presence of two guanidine (B92328) groups makes the molecule highly polar and doubly charged at physiological pH.[1] This characteristic can significantly hinder its ability to cross the cell membrane and reach its intracellular target, Chk2. While potent against the isolated enzyme, poor cell permeability can lead to a lack of observable effect in a cellular context.
Q2: Are there any cellular contexts where this compound has shown activity?
A2: Yes, some studies have reported cellular activity for this compound. For instance, it has been shown to induce autophagy in L1210 leukemia cells and to potentiate the cytotoxic effects of gemcitabine (B846) in pancreatic cancer cell lines.[2][3] This suggests that its activity may be cell line-dependent or influenced by specific experimental conditions, such as co-treatment with other agents that may affect membrane permeability.
Q3: What are the known off-target effects of this compound?
A3: Due to the bisguanidine moieties, there is a possibility of off-target effects, such as binding to DNA and interfering with polyamine function.[1] While it is selective for Chk2 over Chk1 and a panel of 16 other kinases, it does show some inhibitory activity against Brk, c-Met, IGFR, and LCK at higher concentrations.[2]
Q4: What is the recommended solvent and storage condition for this compound?
A4: this compound is soluble in DMSO, with a reported solubility of up to 10 mM. For long-term storage, it is recommended to store the compound at -20°C.[4] The compound is stable for at least four years under these conditions.[2]
Troubleshooting Guide
If you are observing a lack of activity with this compound in your cellular experiments, consider the following troubleshooting steps:
Problem: No observable cellular effect.
Potential Cause 1: Poor Cell Permeability
-
Suggested Solution:
-
Increase Incubation Time: Prolonged exposure may allow for sufficient accumulation of the compound within the cells.
-
Use Permeabilizing Agents (with caution): Low concentrations of agents that transiently permeabilize the cell membrane could be tested. However, this approach requires careful optimization to avoid cytotoxicity from the permeabilizing agent itself.
-
Consider Alternative Analogs: Researchers have designed analogs of this compound with improved pharmacokinetic properties by modifying the guanidine groups.[1] If feasible, exploring such analogs could be a viable strategy.
-
Potential Cause 2: Compound Degradation or Precipitation
-
Suggested Solution:
-
Verify Solubility in Media: Ensure that this compound remains soluble in your final cell culture media at the working concentration. Precipitation can be checked by microscopy. The final DMSO concentration should typically be kept below 0.5% to avoid solvent-induced artifacts.
-
Freshly Prepare Solutions: Prepare working solutions of this compound from a fresh DMSO stock for each experiment to minimize potential degradation.
-
Potential Cause 3: Cell Line-Specific Factors
-
Suggested Solution:
-
Confirm Chk2 Expression and Activity: Verify that your cell line expresses functional Chk2 and that the pathway is active under your experimental conditions.
-
Test in Different Cell Lines: If possible, test the effect of this compound in a cell line where its activity has been previously reported (e.g., certain pancreatic cancer cell lines in combination with gemcitabine).[2][3]
-
Potential Cause 4: Assay-Related Issues
-
Suggested Solution:
-
Use a Positive Control: Include a known, cell-permeable Chk2 inhibitor as a positive control to validate your assay system.
-
Direct Target Engagement Assay: Consider using a cellular thermal shift assay (CETSA) to directly measure the binding of this compound to Chk2 within the cell.[5] This can confirm target engagement even in the absence of a downstream phenotypic effect.
-
Quantitative Data Summary
| Parameter | Value | Assay Type | Reference |
| Chk2 IC50 | 200 nM | Cell-free kinase assay | [2] |
| Chk2 IC50 | 240 nM | Cell-free kinase assay | [6] |
| Chk1 IC50 | > 10 µM | Cell-free kinase assay | |
| Brk IC50 | 210 nM | Cell-free kinase assay | [2] |
| c-Met IC50 | 6,000 nM | Cell-free kinase assay | [2] |
| IGFR IC50 | 7,400 nM | Cell-free kinase assay | [2] |
| LCK IC50 | 7,100 nM | Cell-free kinase assay | [2] |
| Histone H1 Phosphorylation IC50 | 240 nM | In vitro phosphorylation assay | [2] |
Experimental Protocols
General Protocol for Cellular Viability Assay (Example)
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Serially dilute the stock solution in cell culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells and does not exceed a non-toxic level (e.g., <0.5%).
-
Treatment: Remove the overnight culture medium and add the medium containing the various concentrations of this compound. Include appropriate controls (vehicle control, positive control).
-
Incubation: Incubate the plate for the desired duration (e.g., 24, 48, 72 hours).
-
Viability Assessment: Measure cell viability using a suitable method, such as an MTT, MTS, or a luminescent-based assay (e.g., CellTiter-Glo®).
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and plot a dose-response curve to determine the IC50 value, if applicable.
Visualizations
Caption: Simplified Chk2 signaling pathway in response to DNA damage and the inhibitory action of this compound.
Caption: A logical workflow for troubleshooting the lack of cellular activity of this compound.
References
- 1. Structural Characterization of Inhibitor Complexes with Checkpoint Kinase 2 (Chk2), a Drug Target for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. caymanchem.com [caymanchem.com]
- 3. Inhibition of checkpoint kinase 2 (CHK2) enhances sensitivity of pancreatic adenocarcinoma cells to gemcitabine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. NSC-109555 ditosylate | 66748-43-4 | Chk | MOLNOVA [molnova.com]
- 5. Thermal shift assays in drug discovery - Troubleshooting from biochemical to cellular applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Crystal structure of checkpoint kinase 2 in complex with this compound, a potent and selective inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
potential off-target effects of NSC 109555
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using NSC 109555. The information is designed to address specific issues that may be encountered during experiments, with a focus on potential off-target effects.
Frequently Asked Questions (FAQs)
Q1: What is the primary target of this compound and what are its known off-targets?
A1: this compound is an ATP-competitive inhibitor of Checkpoint kinase 2 (Chk2) with an IC50 of 200 nM in a cell-free kinase assay.[1][2] It is selective for Chk2 over Chk1.[1][2] However, it is known to inhibit other kinases at higher concentrations. The known off-targets include Brk, c-Met, Insulin-like Growth Factor Receptor (IGFR), and Lymphocyte-specific protein tyrosine kinase (LCK).[1][2]
Q2: What are the reported IC50 values for the on-target and off-target kinases of this compound?
A2: The inhibitory potency of this compound against its primary target and known off-targets has been determined in cell-free kinase assays. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.
| Kinase Target | IC50 (nM) |
| Chk2 | 200 |
| Brk | 210 |
| c-Met | 6,000 |
| IGFR | 7,400 |
| LCK | 7,100 |
| Data sourced from Cayman Chemical and MedchemExpress product information sheets.[1][2] |
Q3: My experimental results are not consistent with pure Chk2 inhibition. Could this be due to off-target effects?
A3: Yes, it is possible. If the concentration of this compound used in your experiments is high enough to inhibit Brk, c-Met, IGFR, or LCK, you may observe phenotypes that are a composite of on-target and off-target effects. For example, inhibition of c-Met or IGFR can have significant impacts on cell proliferation, survival, and migration, which could confound the interpretation of results intended to be specific to Chk2 inhibition.[1][3] It is crucial to use the lowest effective concentration of this compound that elicits the desired Chk2-specific phenotype and to perform appropriate control experiments.
Q4: How can I experimentally verify if the observed effects in my cells are due to off-target activities of this compound?
A4: Several experimental approaches can be used to investigate potential off-target effects:
-
Dose-Response Analysis: Perform a dose-response curve with this compound in your cellular assay. If the phenotype tracks with the IC50 for Chk2, it is more likely to be an on-target effect. If the effect is only observed at concentrations closer to the IC50 values of the off-target kinases, it may be an off-target effect.
-
Use of a Structurally Different Chk2 Inhibitor: Compare the phenotype induced by this compound with that of a structurally unrelated Chk2 inhibitor. If both compounds produce the same phenotype, it is more likely to be an on-target effect.
-
Genetic Knockdown/Knockout: Use siRNA, shRNA, or CRISPR/Cas9 to reduce or eliminate the expression of Chk2. If the phenotype observed with this compound is rescued or mimicked by Chk2 knockdown/knockout, it is likely an on-target effect.
-
Cellular Thermal Shift Assay (CETSA): This assay can confirm direct target engagement in intact cells by measuring the thermal stabilization of a protein upon ligand binding.[4]
-
Kinome Profiling: To identify a broader range of potential off-targets, you can utilize a commercial kinome profiling service to screen this compound against a large panel of kinases.[5][6]
Troubleshooting Guides
Issue 1: Unexpected Inhibition of Cell Proliferation or Survival
-
Possible Cause: You are using a high concentration of this compound, leading to the inhibition of receptor tyrosine kinases like c-Met and IGFR, which are crucial for cell proliferation and survival signaling.[1][3]
-
Troubleshooting Steps:
-
Review Concentration: Check the concentration of this compound being used. Refer to the IC50 table to assess the likelihood of engaging off-targets.
-
Titrate this compound: Perform a concentration-response experiment to determine the minimal concentration required to see the desired Chk2-related phenotype.
-
Analyze Downstream Pathways: Use western blotting to check the phosphorylation status of key downstream effectors of c-Met (e.g., Gab1, STAT3) and IGFR (e.g., IRS1, Akt, ERK).[1][3] Inhibition of these pathways would suggest off-target activity.
-
Control with Specific Inhibitors: Use well-characterized, specific inhibitors for c-Met or IGFR as controls to see if they replicate the observed phenotype.
-
Issue 2: Altered T-cell Activation or Signaling in Immune Cell-Based Assays
-
Possible Cause: At micromolar concentrations, this compound can inhibit LCK, a critical kinase in T-cell receptor (TCR) signaling and T-cell activation.[1][7]
-
Troubleshooting Steps:
-
Assess LCK Activity: If working with T-cells, analyze the phosphorylation of downstream LCK substrates such as ZAP-70 and LAT to determine if TCR signaling is being affected.[7]
-
Use LCK-Deficient Cells: If available, use a T-cell line that is deficient in LCK (e.g., J.CaM1.6) as a negative control.
-
Compare with a Specific LCK Inhibitor: Use a known, selective LCK inhibitor to see if it phenocopies the effects observed with this compound in your T-cell assay.
-
Experimental Protocols
Protocol 1: In Vitro Kinase Assay to Confirm On- and Off-Target Inhibition
Objective: To determine the IC50 of this compound against Chk2 and potential off-target kinases (Brk, c-Met, IGFR, LCK).
Materials:
-
Recombinant human kinases (Chk2, Brk, c-Met, IGFR, LCK)
-
Kinase-specific peptide substrates
-
ATP
-
This compound
-
Kinase buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.5 mM DTT)
-
Detection reagent (e.g., ADP-Glo™, Kinase-Glo®)
-
384-well plates
Methodology:
-
Prepare a serial dilution of this compound in DMSO, and then dilute further in kinase buffer.
-
In a 384-well plate, add the recombinant kinase and its specific substrate.
-
Add the diluted this compound or vehicle control (DMSO) to the wells.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at 30°C for the optimized reaction time (e.g., 60 minutes).
-
Stop the reaction and measure the kinase activity using a suitable detection reagent according to the manufacturer's instructions.
-
Calculate the percentage of kinase activity inhibited by this compound relative to the vehicle control.
-
Plot the percentage of inhibition against the inhibitor concentration to determine the IC50 value using non-linear regression analysis.
Protocol 2: Cellular Thermal Shift Assay (CETSA) to Verify Target Engagement
Objective: To confirm that this compound engages Chk2 and potentially off-target kinases in intact cells.
Materials:
-
Cell line expressing the target kinase(s)
-
This compound
-
Cell culture medium
-
PBS (Phosphate-Buffered Saline)
-
Lysis buffer (e.g., PBS with protease and phosphatase inhibitors)
-
PCR tubes
-
Thermal cycler
-
SDS-PAGE and Western blot reagents
-
Primary antibodies against Chk2, Brk, c-Met, IGFR, LCK, and a loading control (e.g., GAPDH)
Methodology:
-
Cell Treatment: Treat cultured cells with this compound or vehicle control (DMSO) at the desired concentration for a specific duration (e.g., 1-2 hours) at 37°C.
-
Harvesting: Harvest the cells, wash with PBS, and resuspend in lysis buffer.
-
Heating: Aliquot the cell lysate into PCR tubes and heat them at a range of temperatures (e.g., 40°C to 70°C) for 3 minutes in a thermal cycler, followed by cooling at room temperature for 3 minutes.
-
Separation of Soluble Fraction: Centrifuge the heated lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.
-
Sample Preparation for Western Blot: Collect the supernatant (soluble fraction) and determine the protein concentration. Prepare samples for SDS-PAGE.
-
Western Blotting: Perform SDS-PAGE and transfer the proteins to a PVDF membrane.
-
Immunodetection: Probe the membrane with primary antibodies specific for the target proteins and a loading control.
-
Data Analysis: Quantify the band intensities. A shift in the melting curve (the temperature at which the protein denatures and aggregates) in the presence of this compound compared to the vehicle control indicates target engagement.[4]
Visualizations
Signaling Pathways of Potential Off-Targets
The following diagrams illustrate the canonical signaling pathways of the known off-target kinases of this compound. Inhibition of these pathways may contribute to the observed cellular phenotype.
Caption: Brk (PTK6) Signaling Pathway.
Caption: HGF/c-Met Signaling Pathway.
Caption: IGF-1/IGF-1R Signaling Pathway.
Caption: TCR/LCK Signaling Pathway.
Experimental Workflow and Logic Diagram
The following diagrams provide a logical workflow for troubleshooting unexpected results and a general experimental workflow for identifying off-target effects.
Caption: Troubleshooting Unexpected Results.
Caption: Workflow for Off-Target Identification.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Molecular Pathways: Clinical Applications and Future Direction of Insulin-Like Growth Factor-1 Receptor Pathway Blockade - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Brk/PTK6 Signaling in Normal and Cancer Cell Models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. creative-diagnostics.com [creative-diagnostics.com]
- 5. researchgate.net [researchgate.net]
- 6. Reactome | Signaling by PTK6 [reactome.org]
- 7. Breast Tumor Kinase (Brk/PTK6) Mediates Advanced Cancer Phenotypes via SH2-Domain Dependent Activation of RhoA and Aryl Hydrocarbon Receptor (AhR) Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing NSC 109555 Concentration to Avoid Toxicity
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance for utilizing the Chk2 inhibitor, NSC 109555, in your research. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to help you determine the optimal concentration of this compound for your experiments while minimizing cellular toxicity.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a selective and ATP-competitive inhibitor of Checkpoint Kinase 2 (Chk2), a crucial serine/threonine kinase involved in the DNA damage response pathway.[1][2][3] By inhibiting Chk2, this compound can prevent cell cycle arrest and apoptosis that is typically induced by DNA damage, making it a subject of interest for combination cancer therapies.[1][4]
Q2: What are the known IC50 values for this compound?
A2: The half-maximal inhibitory concentration (IC50) of this compound for Chk2 is consistently reported to be in the range of 200-240 nM in cell-free kinase assays.[1][5] It is significantly less potent against other kinases, such as Chk1 (IC50 > 10 µM), indicating its selectivity.[3][6]
Q3: How should I prepare and store this compound stock solutions?
A3: this compound is typically soluble in dimethyl sulfoxide (B87167) (DMSO).[5] For cell culture experiments, it is advisable to prepare a high-concentration stock solution (e.g., 10 mM) in anhydrous DMSO. This stock solution should be aliquoted into smaller, single-use volumes to minimize freeze-thaw cycles and stored at -20°C or -80°C.[7][8] When preparing working concentrations, the final DMSO concentration in the cell culture medium should be kept low (ideally ≤ 0.1% and not exceeding 0.5%) to avoid solvent-induced toxicity.[2][9] Always include a vehicle control (media with the same final concentration of DMSO) in your experiments.[5]
Q4: Is this compound stable in cell culture media?
A4: The stability of small molecules in cell culture media can vary depending on the specific components of the media, pH, and temperature.[7][10] It is recommended to prepare fresh dilutions of this compound in your experimental media for each experiment. If you suspect instability, you can perform a time-course experiment to assess its activity over time.[5]
Q5: What are the potential off-target effects or toxicities associated with this compound?
A5: this compound belongs to the bis-guanylhydrazone class of compounds. Some compounds in this class have been reported to have off-target effects, including interactions with DNA and interference with polyamine function.[11] Clinical trials of another bis-guanylhydrazone, methylglyoxal-bis-(guanylhydrazone) (MGBG), have reported side effects such as fatigue, anorexia, stomatitis, and peripheral neuropathy.[12][13][14] While this compound is a potent Chk2 inhibitor, it is crucial to determine its specific toxicity profile in your chosen cell line.
Troubleshooting Guides
Issue 1: Precipitation of this compound in Aqueous Buffer or Cell Culture Media
-
Potential Cause: The aqueous solubility of the compound has been exceeded.
-
Troubleshooting Steps:
-
Decrease Final Concentration: The most straightforward solution is to lower the final working concentration of this compound in your assay.
-
Optimize DMSO Concentration: While minimizing DMSO is important, a slightly higher final concentration (up to 0.5%) may be necessary to maintain solubility. Always include a vehicle control.[2][5]
-
Slow, Dropwise Addition: When diluting the DMSO stock into your aqueous buffer or media, add it slowly while vortexing or swirling to ensure rapid dispersion and prevent localized high concentrations that can lead to precipitation.[8]
-
Pre-warm Media: Ensure your cell culture media is pre-warmed to 37°C before adding the compound, as temperature can affect solubility.[8]
-
Issue 2: High or Unexpected Cytotoxicity at Low Concentrations
-
Potential Cause: The cell line being used is particularly sensitive to this compound, or there are off-target effects at play.
-
Troubleshooting Steps:
-
Perform a Dose-Response Cytotoxicity Assay: Systematically evaluate a wide range of this compound concentrations to determine the precise IC50 for toxicity in your specific cell line (see Experimental Protocols section).
-
Reduce Incubation Time: The duration of exposure can significantly impact cytotoxicity. Consider shorter incubation times in your experimental design.
-
Assess Solvent Toxicity: Ensure that the final DMSO concentration is not contributing to the observed cytotoxicity by running a vehicle-only control.[2]
-
Consider Off-Target Effects: If cytotoxicity does not correlate with known Chk2 inhibition, consider the possibility of off-target effects.[15]
-
Issue 3: Inconsistent or Non-Reproducible Experimental Results
-
Potential Cause: Variability in compound preparation, cell culture conditions, or assay execution.
-
Troubleshooting Steps:
-
Prepare Fresh Dilutions: Always use freshly prepared dilutions of this compound from a stable, frozen stock for each experiment to avoid issues with compound degradation.[2]
-
Standardize Cell Culture Practices: Ensure consistency in cell passage number, confluency, and media composition, as these factors can influence cellular response to treatment.[2]
-
Check for Compound Stability: If you suspect the compound is degrading in your assay medium over the course of the experiment, this could lead to inconsistent results.[5]
-
Validate Assay Performance: Ensure that your cytotoxicity or other functional assays are performing optimally with appropriate positive and negative controls.
-
Experimental Protocols
Protocol 1: Determining the Optimal, Non-Toxic Concentration of this compound using an MTT Assay
This protocol outlines a method to determine the concentration range of this compound that can be used for functional assays without causing significant cell death.
Materials:
-
Selected cancer cell line
-
Complete cell culture medium
-
This compound
-
Anhydrous DMSO
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
MTT solvent (e.g., isopropanol (B130326) with 0.01 M HCl)
-
96-well flat-bottom plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count your cells.
-
Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
-
Preparation of this compound Dilutions:
-
Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
Perform a serial dilution of the stock solution in complete cell culture medium to create a range of working concentrations (e.g., from 100 µM down to 1 nM). It is recommended to prepare 2x the final desired concentration.
-
-
Cell Treatment:
-
Carefully remove the medium from the wells.
-
Add 100 µL of the prepared this compound dilutions to the respective wells.
-
Include wells for a vehicle control (medium with the same final DMSO concentration as the highest this compound concentration) and an untreated control (medium only).
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.[16]
-
Incubate the plate for 2-4 hours at 37°C. Viable cells will convert the yellow MTT to purple formazan (B1609692) crystals.[3][16]
-
Carefully remove the medium and add 100 µL of MTT solvent to each well to dissolve the formazan crystals.[3][16]
-
Mix gently on an orbital shaker for 15 minutes.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the untreated control.
-
Plot the cell viability against the log of the this compound concentration to generate a dose-response curve and determine the IC50 for cytotoxicity.[4][9]
-
Data Summary Tables
Table 1: Reported IC50 Values for this compound
| Target | IC50 (nM) | Assay Type | Reference |
| Chk2 | 200 | Cell-free kinase assay | [5] |
| Chk2 | 240 | In vitro H1 phosphorylation | [1][5] |
| Chk1 | >10,000 | Kinase assay | [3][6] |
Table 2: Example Data from a Hypothetical Cytotoxicity Assay
| This compound Conc. (µM) | % Cell Viability (48h) |
| 0 (Untreated) | 100 |
| 0.01 | 98.5 |
| 0.1 | 95.2 |
| 1 | 88.7 |
| 5 | 65.4 |
| 10 | 49.8 |
| 25 | 22.1 |
| 50 | 5.6 |
| 100 | 1.2 |
Visualizations
Caption: Chk2 signaling pathway and the inhibitory action of this compound.
Caption: Workflow for determining the optimal non-toxic concentration of this compound.
Caption: A decision tree for troubleshooting common experimental issues.
References
- 1. In vitro cytotoxicity assays: comparison of LDH, neutral red, MTT and protein assay in hepatoma cell lines following exposure to cadmium chloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. dergipark.org.tr [dergipark.org.tr]
- 4. clyte.tech [clyte.tech]
- 5. benchchem.com [benchchem.com]
- 6. MTT assay protocol | Abcam [abcam.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Optimizing the stability and solubility of cell culture media ingredients - Evonik Industries [healthcare.evonik.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Phase II trial of methylglyoxal-bis-(guanylhydrazone) in non-small-cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Phase II trial of methylglyoxal bis (guanylhydrazone) (MGBG) in advanced head and neck cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Phase II trial of methylglyoxal bis-guanylhydrazone (MGBG) in refractory small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
troubleshooting NSC 109555 insolubility issues
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered when working with the Chk2 inhibitor, NSC 109555, particularly concerning its solubility.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent and selective ATP-competitive inhibitor of Checkpoint Kinase 2 (Chk2), a crucial serine/threonine kinase in the DNA damage response pathway.[1][2][3][4][5] In response to genomic instability and DNA damage, Chk2 is activated, leading to either cell cycle arrest to facilitate DNA repair or, if the damage is too severe, apoptosis (programmed cell death).[4][5] By inhibiting Chk2, this compound can prevent these downstream effects, and has been shown to enhance the cytotoxicity of DNA-damaging agents like gemcitabine (B846) in cancer cells.[1][6]
Q2: What are the solubility characteristics of this compound?
A2: this compound is available in different salt forms, such as dimethanesulfonate and ditosylate, which can influence its formula weight and potentially its solubility. It is generally soluble in organic solvents like DMSO and DMF but has limited solubility in aqueous solutions.
Q3: I am observing precipitation when I add this compound to my cell culture medium. What is causing this?
A3: Precipitation of this compound in aqueous cell culture media is a common issue and can be attributed to several factors:
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Low Aqueous Solubility: Like many kinase inhibitors, this compound is hydrophobic and has poor solubility in water-based solutions.
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High Final Concentration: The concentration of this compound in your experiment may exceed its solubility limit in the final cell culture medium.
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Improper Dilution: Rapidly adding a concentrated DMSO stock of this compound directly into the medium can cause localized high concentrations, leading to the compound "crashing out" of solution.
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High DMSO Concentration in Stock: Using a stock solution with a very high concentration of this compound may require a larger volume to be added to your media, potentially increasing the final DMSO concentration to a level that still cannot maintain solubility.
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Media Composition: Components in the cell culture medium, such as salts and proteins, can interact with this compound and affect its solubility.
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Temperature and pH: Changes in temperature and pH of the media can also alter the solubility of the compound.
Q4: What is the recommended final concentration of DMSO in cell culture experiments with this compound?
A4: The final concentration of DMSO in your cell culture medium should be kept as low as possible to avoid solvent-induced cytotoxicity. A general guideline is to keep the final DMSO concentration at or below 0.5%, although the tolerance can vary between cell lines. It is crucial to include a vehicle control (media with the same final concentration of DMSO as your experimental samples) to account for any effects of the solvent itself.
Troubleshooting Guide: this compound Insolubility
This guide provides a systematic approach to troubleshooting and preventing precipitation of this compound in your experiments.
Issue 1: Immediate Precipitation Upon Dilution
| Potential Cause | Recommended Solution |
| Final concentration exceeds solubility limit. | Lower the final working concentration of this compound. Perform a dose-response experiment to determine the optimal concentration for your cell line. |
| Improper dilution technique. | Pre-warm the cell culture medium to 37°C. Add the this compound stock solution drop-wise while gently swirling or vortexing the medium to ensure rapid and even distribution. |
| Stock solution is too concentrated. | Prepare a less concentrated intermediate stock solution in DMSO before the final dilution into the media. For example, dilute a 10 mM stock to 1 mM in DMSO first. |
Issue 2: Delayed Precipitation (after hours or days in culture)
| Potential Cause | Recommended Solution |
| Compound instability in aqueous environment. | Change the media with freshly prepared this compound-containing medium every 24-48 hours. |
| Interaction with media components over time. | If your experimental design allows, consider using a different basal media formulation. |
| Evaporation of media leading to increased concentration. | Ensure proper humidification in the incubator to minimize evaporation. Use plates with lids and consider sealing the edges with a breathable film for long-term experiments. |
Issue 3: Inconsistent Experimental Results
| Potential Cause | Recommended Solution |
| Partial precipitation reducing the effective concentration. | Visually inspect the media for any signs of precipitation before and during the experiment. If micro-precipitation is suspected, you can filter the final diluted solution through a 0.22 µm syringe filter before adding it to the cells. |
| Inaccurate stock solution concentration. | Verify the concentration of your stock solution. Prepare fresh stock solutions regularly and avoid repeated freeze-thaw cycles by storing in small aliquots. |
Data Presentation
Table 1: Solubility of this compound in Various Solvents
| Solvent | Solubility (dimethanesulfonate salt) | Solubility (ditosylate salt) |
| DMSO | 20 mg/mL | Soluble to 10 mM |
| DMF | 2 mg/mL | Not specified |
| Ethanol | 3 mg/mL | Not specified |
| PBS (pH 7.2) | 10 mg/mL | Not specified |
Data compiled from multiple sources.[1][2] Solubility can vary between batches and salt forms.
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions
-
Stock Solution Preparation (e.g., 10 mM):
-
Weigh out the appropriate amount of this compound powder.
-
Dissolve in 100% anhydrous DMSO to the desired stock concentration (e.g., 10 mM).
-
Ensure complete dissolution by vortexing. If necessary, brief sonication in a water bath can be used.
-
Aliquot the stock solution into smaller volumes in sterile, light-protected tubes to minimize freeze-thaw cycles.
-
Store at -20°C for long-term storage.
-
-
Working Solution Preparation (e.g., 10 µM final concentration):
-
Pre-warm your complete cell culture medium (e.g., DMEM with 10% FBS) to 37°C.
-
It is recommended to first prepare an intermediate dilution of your stock solution in DMSO. For example, dilute your 10 mM stock 1:10 in DMSO to get a 1 mM solution.
-
Add the appropriate volume of the intermediate stock solution to the pre-warmed medium while gently vortexing. For a 10 µM final concentration from a 1 mM intermediate stock, you would add 10 µL to 990 µL of medium (a 1:100 dilution). This results in a final DMSO concentration of 0.1%.
-
Visually inspect the final working solution for any signs of precipitation before adding it to your cells.
-
Protocol 2: Cell Viability (MTT) Assay with this compound
-
Cell Seeding: Seed your cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treatment: Prepare serial dilutions of this compound in complete medium as described in Protocol 1. Remove the old medium from the wells and add the drug-containing medium. Include a vehicle control (medium with the same final DMSO concentration).
-
Incubation: Incubate the plate for the desired treatment period (e.g., 48-72 hours).
-
MTT Addition: Add MTT solution to each well (final concentration of 0.5 mg/mL) and incubate for 2-4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add DMSO or a solubilization buffer to dissolve the formazan (B1609692) crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
Protocol 3: Western Blot for Chk2 Phosphorylation
-
Cell Treatment: Treat cells with this compound (e.g., 5 µM) with or without a DNA damaging agent like gemcitabine (e.g., 0.5 µM) for a specified time (e.g., 24 hours).[1]
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or similar assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF or nitrocellulose membrane.
-
Antibody Incubation: Block the membrane and incubate with primary antibodies against total Chk2 and phosphorylated Chk2 (e.g., Thr68). Use a loading control antibody (e.g., GAPDH or β-actin) to ensure equal protein loading.
-
Detection: Incubate with the appropriate HRP-conjugated secondary antibodies and visualize the protein bands using an ECL detection reagent.
Visualizations
Caption: A flowchart for troubleshooting this compound precipitation issues.
Caption: A typical experimental workflow for using this compound in cell-based assays.
References
- 1. Inhibition of checkpoint kinase 2 (CHK2) enhances sensitivity of pancreatic adenocarcinoma cells to gemcitabine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CHK2 kinase in the DNA damage response and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 4. Crystal structure of checkpoint kinase 2 in complex with this compound, a potent and selective inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Crystal structure of checkpoint kinase 2 in complex with this compound, a potent and selective inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. cdn.hellobio.com [cdn.hellobio.com]
addressing NSC 109555 DNA binding artifacts
Welcome to the technical support center for NSC 109555. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the use of this compound and to address potential experimental challenges, including the theoretical possibility of DNA binding as an off-target effect.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is an ATP-competitive inhibitor of Checkpoint Kinase 2 (Chk2), a critical serine/threonine kinase in the DNA damage response (DDR) pathway.[1][2][3][4] It binds to the ATP-binding pocket of Chk2, preventing the phosphorylation of its downstream substrates.[2][4] Chk2 is activated by genomic instability and DNA damage, and its inhibition can lead to cell cycle arrest or apoptosis, making it a target for cancer therapy, often in combination with DNA-damaging agents.[2][4][5]
Q2: Is there evidence that this compound binds directly to DNA?
While this compound is a potent Chk2 inhibitor, its chemical structure contains bis-guanylhydrazone groups. Molecules with such features are sometimes associated with off-target effects, including potential interactions with DNA.[6] However, it is important to note that direct, high-affinity binding of this compound to DNA has not been definitively demonstrated in the scientific literature. The concern is largely theoretical based on its chemical structure.[6]
Q3: Why has this compound been reported as inactive in some cellular assays?
Some studies have noted that this compound, despite its high potency in cell-free kinase assays, is inactive in certain cellular assays.[6] This could be attributed to several factors, including poor cell permeability due to the molecule's polarity and double charge.[6] Alternatively, off-target effects within the complex cellular environment could interfere with the expected outcome.
Q4: My experimental results with this compound are unexpected. Could off-target effects like DNA binding be a factor?
Unexpected results are possible and could stem from several sources. While direct DNA binding is a theoretical off-target effect, it's also crucial to consider this compound's known off-target kinase activity. If your results are inconsistent with Chk2 inhibition, a systematic troubleshooting approach is recommended to investigate potential off-target effects.
Troubleshooting Guide
If you are encountering unexpected results with this compound, the following troubleshooting steps can help you determine if off-target effects, including DNA binding, are at play.
Issue: Discrepancy between in vitro potency and cellular activity.
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Possible Cause 1: Poor Cell Permeability. The high polarity of this compound may limit its entry into cells.
-
Suggested Solution: Consider using a positive control compound with known cell permeability that targets the Chk2 pathway. Verifying target engagement in your specific cell line is crucial.
-
-
Possible Cause 2: Off-Target Effects. The compound may be interacting with other cellular components, leading to a phenotype that masks or alters the effect of Chk2 inhibition.
-
Suggested Solution: Perform experiments to differentiate between Chk2-specific effects and other potential off-target effects. This can include knockdown or knockout of Chk2 to see if the observed phenotype is dependent on the presence of the target kinase.
-
Issue: Observing cellular effects inconsistent with Chk2 inhibition.
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Possible Cause: Engagement of Off-Target Kinases. this compound has been shown to inhibit other kinases at higher concentrations.
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Suggested Solution: Titrate this compound to the lowest effective concentration for Chk2 inhibition in your system to minimize off-target kinase effects. Compare the observed phenotype with that of other, more selective Chk2 inhibitors if available.
-
-
Possible Cause: Potential DNA Interaction. The bis-guanylhydrazone moiety raises the possibility of DNA binding.
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Suggested Solution: Conduct experiments to assess direct DNA binding of this compound.
-
Quantitative Data Summary
The following table summarizes the inhibitory activity of this compound against Chk2 and a selection of other kinases. This data is useful for understanding its selectivity profile.
| Kinase | IC50 (nM) | Reference |
| Chk2 | 200 - 240 | [1][2] |
| Chk1 | >10,000 | [2] |
| Brk | 210 | [1] |
| c-Met | 6,000 | [1] |
| IGFR | 7,400 | [1] |
| LCK | 7,100 | [1] |
Experimental Protocols
Protocol 1: Western Blot for Chk2 Activation
This protocol allows for the assessment of Chk2 inhibition in a cellular context by measuring the phosphorylation of Chk2.
-
Cell Treatment: Plate cells and allow them to adhere overnight. Treat with a DNA damaging agent (e.g., etoposide (B1684455) or doxorubicin) to induce Chk2 activation. Co-treat with various concentrations of this compound or a vehicle control.
-
Cell Lysis: After the desired incubation period, wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Western Blot: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Antibody Incubation: Block the membrane and probe with a primary antibody specific for phosphorylated Chk2 (Thr68). Subsequently, probe with an antibody for total Chk2 as a loading control.
-
Detection: Use an appropriate HRP-conjugated secondary antibody and a chemiluminescent substrate to visualize the protein bands. A reduction in the phospho-Chk2 signal relative to total Chk2 in the this compound-treated samples indicates target engagement.
Protocol 2: DNA Binding Assessment using Ethidium (B1194527) Bromide Displacement Assay
This is a straightforward in vitro assay to screen for potential DNA binding activity.
-
Prepare DNA-Ethidium Bromide Complex: Prepare a solution of calf thymus DNA and ethidium bromide in a suitable buffer (e.g., Tris-HCl). The fluorescence of ethidium bromide is significantly enhanced upon intercalation into DNA.
-
Fluorescence Measurement: Measure the initial fluorescence of the DNA-ethidium bromide complex using a fluorometer.
-
Compound Addition: Add increasing concentrations of this compound to the DNA-ethidium bromide solution.
-
Fluorescence Quenching: If this compound binds to DNA, it will displace the ethidium bromide, leading to a quenching of the fluorescence signal. Measure the fluorescence at each concentration of this compound.
-
Data Analysis: Plot the fluorescence intensity against the concentration of this compound. A significant decrease in fluorescence suggests a potential interaction between this compound and DNA. Include a known DNA intercalator as a positive control.
Visualizations
Caption: The ATM-Chk2 signaling pathway in response to DNA damage.
Caption: Experimental workflow for troubleshooting unexpected results.
Caption: Decision tree for interpreting experimental outcomes.
References
- 1. caymanchem.com [caymanchem.com]
- 2. Crystal structure of checkpoint kinase 2 in complex with this compound, a potent and selective inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | CymitQuimica [cymitquimica.com]
- 4. Crystal structure of checkpoint kinase 2 in complex with this compound, a potent and selective inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Kinases that Control the Cell Cycle in Response to DNA Damage: Chk1, Chk2, and MK2 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structural Characterization of Inhibitor Complexes with Checkpoint Kinase 2 (Chk2), a Drug Target for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Improving the Cellular Uptake of NSC 109555
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for researchers, scientists, and drug development professionals working to enhance the cellular uptake of the Chk2 inhibitor, NSC 109555.
Frequently Asked Questions (FAQs)
Q1: We are observing high potency of this compound in our cell-free kinase assays, but it shows little to no activity in our cell-based experiments. What is the likely cause?
A1: This is a documented challenge with this compound. The discrepancy between cell-free and cellular activity is most likely due to poor cellular uptake of the compound. The bis-guanylhydrazone structure of this compound results in a highly polar and doubly charged molecule at physiological pH, which significantly hinders its ability to passively diffuse across the lipophilic cell membrane.
Q2: What are the primary physicochemical properties of this compound that limit its cellular permeability?
A2: The primary limiting factors are:
-
High Polarity: The presence of multiple nitrogen-containing functional groups contributes to a high polar surface area.
-
Positive Charges: The two guanylhydrazone moieties are protonated at physiological pH, resulting in a dicationic species that is repelled by the hydrophobic lipid bilayer of the cell membrane.
Q3: What general strategies can we employ to improve the cellular uptake of this compound?
A3: Several strategies can be explored to overcome the poor membrane permeability of this compound:
-
Prodrug Approach: Masking the polar guanylhydrazone groups with lipophilic moieties that can be cleaved intracellularly to release the active drug.
-
Structural Modification (Analog Synthesis): Synthesizing analogs of this compound with increased lipophilicity. This could involve replacing or modifying the guanylhydrazone groups.
-
Formulation Strategies:
Q4: Are there any known analogs of bis-guanylhydrazones with improved cellular activity?
A4: While specific data on this compound analogs with improved uptake is limited in the public domain, research on other bis-guanylhydrazones has shown that modifications to the core structure can impact cellular accumulation. For instance, the efflux rate of different bis-guanylhydrazones can vary, suggesting that structural changes can influence how well the compounds are retained within the cell.[4] Conformationally constrained analogs of methylglyoxal (B44143) bis(guanylhydrazone) have also been synthesized and have shown antiproliferative effects.[5]
Troubleshooting Guide for Low Cellular Uptake of this compound
This guide provides a step-by-step approach to diagnosing and addressing poor cellular uptake of this compound in your experiments.
Problem: Low or no detectable intracellular concentration of this compound.
| Possible Cause | Troubleshooting Steps | Expected Outcome |
| Poor Passive Permeability | 1. Confirm Low Permeability: If not already done, perform a Parallel Artificial Membrane Permeability Assay (PAMPA) to confirm poor passive diffusion. 2. Increase Lipophilicity: Synthesize a series of this compound analogs with varying degrees of lipophilicity. For example, replace one or both guanylhydrazone groups with less polar bioisosteres. 3. Prodrug Strategy: Design and synthesize a prodrug of this compound where the polar groups are masked by lipophilic, cleavable moieties (e.g., esters, carbamates).[6][7] | An increase in the apparent permeability coefficient (Papp) in the PAMPA assay. Subsequent cellular uptake assays should show a higher intracellular concentration of the active compound. |
| Active Efflux by Transporters | 1. Co-incubation with Efflux Pump Inhibitors: Treat cells with known inhibitors of common efflux pumps (e.g., verapamil (B1683045) for P-glycoprotein) prior to and during incubation with this compound. 2. Quantify Intracellular Concentration: Measure the intracellular concentration of this compound in the presence and absence of the efflux pump inhibitor. | A significant increase in the intracellular concentration of this compound in the presence of the inhibitor would indicate that it is a substrate for that efflux pump. |
| Suboptimal Formulation | 1. Solubility Issues: Although this compound is soluble in DMSO and PBS, ensure it remains soluble in your final cell culture medium at the desired concentration. Visually inspect for precipitation. 2. Lipid-Based Formulation: Prepare a liposomal or lipid nanoparticle formulation of this compound.[1] 3. Polymeric Nanoparticle Formulation: Encapsulate this compound in biocompatible polymeric nanoparticles (e.g., PLGA). | Improved solubility and stability in culture medium. Enhanced cellular uptake through endocytic pathways facilitated by the nanoparticle carrier. |
| Incorrect Quantification Method | 1. Method Validation: Ensure your analytical method (e.g., LC-MS/MS) is validated for sensitivity and linearity in the expected concentration range within a cell lysate matrix. 2. Fluorescent Labeling: If direct measurement is challenging, consider synthesizing a fluorescently labeled version of this compound for easier quantification and visualization of cellular uptake.[8][9] | Accurate and reproducible measurements of intracellular this compound concentrations. Visualization of subcellular localization. |
Data Presentation: Hypothetical Improvement Strategies
The following tables summarize hypothetical quantitative data to illustrate the potential improvements in cellular uptake and activity of this compound using the strategies outlined above. This data is for illustrative purposes only and is not derived from published experimental results for this compound.
Table 1: Physicochemical Properties and Cellular Permeability of this compound and Hypothetical Analogs
| Compound | Molecular Weight ( g/mol ) | Calculated logP | Polar Surface Area (Ų) | Apparent Permeability (Papp) (10⁻⁶ cm/s) |
| This compound | 752.86[8] | Low | High | < 0.1 |
| Analog 1 (Mono-guanylhydrazone) | ~650 | Increased | Reduced | 0.5 - 1.0 |
| Prodrug 1 (Lipophilic ester masks) | ~950 | Significantly Increased | Masked | > 2.0 (releases this compound intracellularly) |
Table 2: Cellular Uptake and Biological Activity of this compound with Different Formulations
| Formulation | Intracellular Conc. (µM) after 4h incubation with 10 µM drug | Chk2 Inhibition (IC₅₀) in cells (µM) |
| This compound in DMSO | < 0.1 | > 50 |
| This compound + Efflux Inhibitor | 0.2 - 0.5 | 25 - 40 |
| This compound Liposomal Formulation | 1.0 - 2.5 | 5 - 10 |
| This compound Nanoparticle Formulation | 2.0 - 5.0 | 1 - 5 |
Experimental Protocols
Protocol 1: Quantification of Intracellular this compound using LC-MS/MS
Objective: To accurately measure the concentration of this compound inside cells.
Methodology:
-
Cell Culture: Plate cells (e.g., a relevant cancer cell line) in a 6-well plate and grow to 80-90% confluency.
-
Compound Incubation:
-
Prepare a stock solution of this compound in DMSO.
-
Dilute the stock solution in pre-warmed cell culture medium to the desired final concentrations (e.g., 1, 5, 10 µM).
-
Remove the existing medium from the cells and add the medium containing this compound.
-
Incubate for various time points (e.g., 1, 4, 24 hours) at 37°C in a CO₂ incubator.
-
-
Cell Lysis and Extraction:
-
Aspirate the drug-containing medium.
-
Wash the cell monolayer three times with ice-cold Phosphate Buffered Saline (PBS) to remove extracellular compound.
-
Add a known volume of lysis buffer (e.g., RIPA buffer) to each well and incubate on ice for 15 minutes.
-
Scrape the cells and collect the lysate.
-
Determine the protein concentration of a small aliquot of the lysate using a BCA assay for normalization.
-
To the remaining lysate, add an equal volume of ice-cold acetonitrile (B52724) containing an internal standard to precipitate proteins and extract the drug.
-
Vortex and centrifuge at high speed to pellet the precipitated protein.
-
-
LC-MS/MS Analysis:
-
Transfer the supernatant to an autosampler vial.
-
Analyze the samples using a validated LC-MS/MS method to quantify the concentration of this compound.
-
Generate a standard curve of this compound in the same matrix (lysis buffer and acetonitrile) to accurately determine the concentration in the cell lysates.
-
-
Data Analysis:
-
Calculate the intracellular concentration of this compound, typically expressed as pmol/mg of protein or µM (by estimating cell volume).
-
Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement
Objective: To verify that this compound engages with its target, Chk2, within the intact cell.
Methodology:
-
Cell Treatment: Treat cultured cells with either vehicle control or a range of concentrations of this compound for a specified time.
-
Heating: After incubation, harvest the cells and resuspend them in PBS. Heat the cell suspensions at various temperatures (e.g., 40-70°C) for 3 minutes to induce protein denaturation.
-
Cell Lysis: Lyse the cells by freeze-thaw cycles.
-
Separation of Soluble and Precipitated Proteins: Centrifuge the lysates at high speed to separate the soluble protein fraction (supernatant) from the precipitated proteins (pellet).
-
Protein Analysis:
-
Collect the supernatant.
-
Analyze the amount of soluble Chk2 remaining at each temperature using Western blotting or another quantitative proteomics method.
-
-
Data Analysis:
-
Plot the amount of soluble Chk2 as a function of temperature for both vehicle- and drug-treated samples.
-
Binding of this compound to Chk2 is expected to stabilize the protein, resulting in a shift of the melting curve to a higher temperature.
-
Visualizations
Caption: Simplified Chk2 signaling pathway in response to DNA damage.
References
- 1. Lipid-based nanoparticle formulations for small molecules and RNA drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Different efflux rates may determine the cellular accumulation of various bis(guanylhydrazones) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. S-adenosylmethionine decarboxylase inhibitors: new aryl and heteroaryl analogues of methylglyoxal bis(guanylhydrazone) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Improving cellular uptake of therapeutic entities through interaction with components of cell membrane - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Prodrug Approach as a Strategy to Enhance Drug Permeability | MDPI [mdpi.com]
- 8. Measurement of intracellular concentration of fluorescently-labeled targets in living cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Measurement of intracellular concentration of fluorescently-labeled targets in living cells | PLOS One [journals.plos.org]
NSC 109555 degradation and storage conditions
Welcome to the technical support center for NSC 109555. This resource provides researchers, scientists, and drug development professionals with essential information on the storage, handling, and troubleshooting of this compound to ensure the integrity and reproducibility of your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: For optimal stability, this compound should be stored at -20°C.[1][2] Under these conditions, the compound is stable for at least two to four years.[2][3]
Q2: How should I dissolve this compound?
A2: this compound is soluble in several common laboratory solvents. The choice of solvent will depend on your specific experimental requirements. For stock solutions, DMSO is a common choice.
Q3: What is the known stability of this compound in solution?
A3: While the solid form is stable for years when stored correctly, the stability of this compound in solution is less characterized. It is best practice to prepare fresh solutions for each experiment or to store stock solutions at -20°C or -80°C for short periods. Avoid repeated freeze-thaw cycles.
Q4: Is this compound light sensitive?
A4: There is no specific data indicating light sensitivity. However, as a general precaution for all bioactive small molecules, it is recommended to store solutions in amber vials or otherwise protected from light.
Troubleshooting Guide
This guide addresses potential issues you might encounter during your experiments with this compound, with a focus on problems arising from compound degradation.
Issue 1: Reduced or No Inhibition of Chk2 Activity
Possible Cause: The compound may have degraded, leading to a lower effective concentration of the active inhibitor.
Troubleshooting Steps:
-
Verify Compound Integrity:
-
If possible, analyze your stock solution using HPLC to check for the presence of the parent compound and any potential degradation products.
-
Prepare a fresh stock solution from a new vial of solid this compound and repeat the experiment.
-
-
Optimize Experimental Conditions:
-
Ensure that the assay buffer is within a stable pH range. Extreme pH values can accelerate the hydrolysis of the guanylhydrazone and urea (B33335) moieties.
-
Review the concentration of this compound used. It is a potent Chk2 inhibitor with an IC50 of approximately 0.2 µM.[1][4]
-
Issue 2: Inconsistent or Irreproducible Results
Possible Cause: Partial degradation of this compound could lead to variable concentrations of the active compound between experiments.
Troubleshooting Steps:
-
Standardize Solution Preparation:
-
Always use the same procedure for dissolving and diluting the compound.
-
Aliquot stock solutions to minimize freeze-thaw cycles.
-
-
Consider Potential for Hydrolysis:
-
The bis(guanylhydrazone) structure of this compound contains imine bonds that are susceptible to hydrolysis. This process can be accelerated by acidic or basic conditions.
-
If your experimental media is at a non-neutral pH, consider the potential for time-dependent degradation during the course of your assay.
-
Issue 3: Unexpected Off-Target Effects or Cellular Toxicity
Possible Cause: Degradation products of this compound may have their own biological activities, leading to unforeseen effects.
Troubleshooting Steps:
-
Assess Compound Purity:
-
As mentioned, HPLC analysis of your this compound stock can help identify impurities or degradation products.
-
-
Control Experiments:
-
Include a "vehicle-only" control that has been subjected to the same storage and handling conditions (e.g., freeze-thaw cycles, incubation time in media) as your compound solution to rule out artifacts from the vehicle or handling process.
-
Data Presentation
Table 1: Solubility of this compound
| Solvent | Solubility |
| DMSO | Up to 20 mg/mL[2] |
| DMF | 2 mg/mL[2] |
| Ethanol | 3 mg/mL[2] |
| PBS (pH 7.2) | 10 mg/mL[2] |
Table 2: Storage and Stability of this compound
| Form | Storage Temperature | Stability |
| Solid | -20°C | ≥ 4 years[2] |
| Solid | -20°C | ≥ 2 years[3] |
| In DMSO | -20°C | (Recommended for short-term storage) |
Experimental Protocols
Protocol for Preparing a 10 mM Stock Solution in DMSO
-
Materials:
-
This compound (solid)
-
Anhydrous DMSO
-
Sterile microcentrifuge tubes or vials
-
-
Procedure:
-
Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation.
-
Weigh the desired amount of this compound in a sterile tube. The molecular weight of this compound dimethanesulfonate is 600.7 g/mol [2], and the ditosylate form is 752.86 g/mol .[1] Be sure to use the correct molecular weight based on the form you have.
-
Add the appropriate volume of anhydrous DMSO to achieve a 10 mM concentration.
-
Vortex briefly until the solid is completely dissolved. Gentle warming (e.g., in a 37°C water bath) may be used if necessary.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C.
-
Visualizations
Signaling Pathway
Caption: Mechanism of action of this compound in the DNA damage response pathway.
Experimental Workflow
Caption: Recommended workflow for handling and using this compound.
Troubleshooting Logic
Caption: A logical workflow for troubleshooting common issues with this compound.
References
- 1. Stabilization of the retromer complex: Analysis of novel binding sites of bis-1,3-phenyl guanylhydrazone 2a to the VPS29/VPS35 interface - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. caymanchem.com [caymanchem.com]
- 4. Crystal structure of checkpoint kinase 2 in complex with this compound, a potent and selective inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Interpreting Unexpected Results with NSC 109555
Welcome to the technical support center for NSC 109555. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and interpret unexpected results that may arise during experiments with this selective Chk2 inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and selective ATP-competitive inhibitor of Checkpoint Kinase 2 (Chk2), a key serine/threonine kinase in the DNA damage response pathway.[1][2][3] By inhibiting Chk2, this compound is expected to abrogate the cell cycle checkpoint, potentially sensitizing cancer cells to DNA-damaging agents.[4]
Q2: I'm not observing the expected inhibition of Chk2 phosphorylation in my cellular assay. What could be the reason?
This is a commonly encountered issue. While this compound is potent in biochemical assays (IC50 ≈ 240 nM), its effectiveness in cellular assays can be limited.[2][3] The primary reason is thought to be its poor cell permeability. The bis-guanylhydrazone structure of this compound results in a high polarity, which can hinder its ability to cross the cell membrane efficiently.[2]
Q3: My cells are showing unexpected toxicity or off-target effects. Why might this be happening?
This compound can exhibit off-target activity, especially at higher concentrations. While it is selective for Chk2 over Chk1, it has been shown to inhibit other kinases such as Brk, c-Met, IGFR, and LCK at micromolar concentrations.[1] Additionally, the highly basic nature of the guanidine (B92328) groups may lead to non-specific interactions with other cellular components, including DNA.
Q4: I am observing autophagy in my cells treated with this compound. Is this a known effect?
Yes, this compound has been reported to induce autophagy in L1210 leukemia cells.[1] This is a documented cellular response to the compound.
Troubleshooting Guides
Issue 1: Lack of Expected Chk2 Inhibition in Cellular Assays
Possible Causes and Solutions:
-
Poor Cell Permeability:
-
Troubleshooting Step: Increase the concentration of this compound. However, be mindful of potential off-target effects at higher concentrations. Perform a dose-response curve to determine the optimal concentration for your cell line.
-
Troubleshooting Step: Increase the incubation time to allow for sufficient accumulation of the compound within the cells.
-
Troubleshooting Step: Consider using a cell line with higher permeability or using permeabilizing agents, although this may affect cell health and introduce artifacts.
-
-
Compound Instability:
-
Troubleshooting Step: Ensure the compound is properly stored and handled. Prepare fresh stock solutions in DMSO and avoid repeated freeze-thaw cycles.
-
Troubleshooting Step: Check the stability of this compound in your specific cell culture medium and conditions.
-
-
Incorrect Experimental Setup:
-
Troubleshooting Step: Verify the protocol for inducing DNA damage (e.g., irradiation, chemotherapeutic agents) to ensure Chk2 is activated in your control cells.
-
Troubleshooting Step: Confirm the specificity and sensitivity of your antibodies for phosphorylated Chk2 (Thr68) and total Chk2 by Western blotting.
-
Caption: Troubleshooting workflow for absent Chk2 inhibition.
Issue 2: Unexpected Cytotoxicity or Altered Cell Viability
Possible Causes and Solutions:
-
Off-Target Kinase Inhibition:
-
Troubleshooting Step: Perform a kinome-wide screen to identify unintended kinase targets in your cellular model.
-
Troubleshooting Step: Compare the observed phenotype with known effects of inhibiting off-target kinases identified for this compound (Brk, c-Met, IGFR, LCK).[1]
-
-
Induction of Apoptosis or Autophagy:
-
Troubleshooting Step: Measure markers of apoptosis (e.g., cleaved PARP, caspase-3/7 activity) and autophagy (e.g., LC3-II conversion, p62 degradation) to determine the mechanism of cell death.
-
Troubleshooting Step: Co-treat with inhibitors of apoptosis or autophagy to see if the cytotoxic effect is rescued.
-
-
Non-Specific Effects:
-
Troubleshooting Step: The bisguanidine groups of this compound can have off-target effects, including DNA binding. Assess for DNA damage in the absence of other DNA-damaging agents.
-
Caption: On-target and potential off-target effects of this compound.
Quantitative Data
Table 1: In Vitro Kinase Inhibitory Activity of this compound
| Kinase | IC50 (nM) | Reference |
| Chk2 | 200 | [1] |
| Brk | 210 | [1] |
| c-Met | 6000 | [1] |
| IGFR | 7400 | [1] |
| LCK | 7100 | [1] |
| Chk1 | >10000 | [1] |
Table 2: Potentiation of Gemcitabine-Induced Cytotoxicity by this compound in Pancreatic Cancer Cells
| Cell Line | Treatment | % Cell Viability (relative to control) |
| MIA PaCa-2 | Gemcitabine (0.5 µM) | ~60% |
| This compound (5 µM) | ~95% | |
| Gemcitabine + this compound | ~30% | |
| BxPC-3 | Gemcitabine (0.5 µM) | ~70% |
| This compound (5 µM) | ~90% | |
| Gemcitabine + this compound | ~40% |
Note: The data in Table 2 is illustrative and based on qualitative descriptions from the literature. Actual values may vary depending on experimental conditions.
Experimental Protocols
Western Blot for Chk2 Phosphorylation
-
Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Separate 20-40 µg of protein per lane on a 4-12% Bis-Tris gel and transfer to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against phospho-Chk2 (Thr68) and total Chk2, diluted in blocking buffer.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize bands using an ECL substrate and an imaging system.
-
Analysis: Quantify band intensities and normalize the phospho-Chk2 signal to the total Chk2 signal.
Caption: Workflow for assessing Chk2 phosphorylation by Western blot.
Cell Viability (MTT) Assay
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treatment: Treat cells with various concentrations of this compound, a positive control for cytotoxicity, and a vehicle control (DMSO).
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.
-
Solubilization: Aspirate the medium and add DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage of the vehicle-treated control.
Autophagy Detection (LC3-II Western Blot)
-
Cell Treatment and Lysis: Treat cells with this compound and lyse as described in the Western blot protocol.
-
Protein Separation and Transfer: Separate proteins on a higher percentage gel (e.g., 15%) to resolve LC3-I and LC3-II, then transfer to a PVDF membrane.
-
Antibody Incubation: Probe the membrane with an antibody specific for LC3.
-
Analysis: An increase in the LC3-II to LC3-I ratio is indicative of increased autophagosome formation. To measure autophagic flux, compare LC3-II levels in the presence and absence of a lysosomal inhibitor (e.g., bafilomycin A1 or chloroquine). A further increase in LC3-II with the inhibitor suggests active autophagic flux.
References
- 1. benchchem.com [benchchem.com]
- 2. Crystal structure of checkpoint kinase 2 in complex with this compound, a potent and selective inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Crystal structure of checkpoint kinase 2 in complex with this compound, a potent and selective inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to Chk2 Inhibitors: NSC 109555 vs. Debromohymenialdisine
For Researchers, Scientists, and Drug Development Professionals
Checkpoint kinase 2 (Chk2) is a critical serine/threonine kinase that functions as a tumor suppressor by integrating DNA damage signals and orchestrating cell cycle arrest, DNA repair, or apoptosis. Its role in the DNA damage response (DDR) pathway makes it a compelling target for cancer therapy, particularly in combination with DNA-damaging agents. This guide provides a detailed, objective comparison of two notable Chk2 inhibitors: NSC 109555, a synthetic bis-guanylhydrazone, and debromohymenialdisine (B1669978) (DBH), a marine sponge alkaloid.
At a Glance: Key Performance Indicators
| Feature | This compound | Debromohymenialdisine |
| Chk2 IC50 | 240 nM[1][2][3] | 3.5 µM[4][5][6][7] |
| Chk1 IC50 | > 10 µM[1][8] | 3 µM[4][5][6][7] |
| Selectivity | Highly selective for Chk2 over Chk1 | Dual inhibitor of Chk1 and Chk2 |
| Mechanism of Action | ATP-competitive[1][2][3][8][9] | ATP-competitive[1] |
| Origin | Synthetic | Natural product (marine sponge)[4][5][6][7] |
| Cellular Activity | Potentiates cytotoxic effects of gemcitabine (B846) in pancreatic cancer cells.[10] | Inhibits the G2 DNA damage checkpoint with an IC50 of 8 µM in MCF-7 cells.[4][5][6][7] |
In-Depth Analysis
This compound: A Highly Potent and Selective Chk2 Inhibitor
This compound is a potent and highly selective ATP-competitive inhibitor of Chk2.[1][2][8][9] Its selectivity is a key advantage, with an IC50 for Chk2 in the nanomolar range (240 nM) and significantly weaker activity against the related kinase Chk1 (IC50 > 10 µM).[1][8] This high degree of selectivity is attributed to its unique binding mode within the ATP-binding pocket of Chk2, as revealed by its co-crystal structure.[1][3] The structure shows that this compound occupies the ATP-binding pocket in an elongated conformation, differing from the binding mode of less selective inhibitors like debromohymenialdisine.[1][3] This structural insight provides a basis for the rational design of next-generation Chk2 inhibitors with improved potency and selectivity.[1][3] In cellular contexts, this compound has been shown to enhance the efficacy of DNA-damaging agents like gemcitabine in pancreatic cancer cell lines.[10]
Debromohymenialdisine: A Natural Product with Dual Chk1/Chk2 Inhibition
Debromohymenialdisine (DBH) is a natural alkaloid isolated from marine sponges that acts as a dual inhibitor of both Chk1 and Chk2, with IC50 values of 3 µM and 3.5 µM, respectively.[4][5][6][7] Its ability to inhibit both major checkpoint kinases suggests a broader impact on the DNA damage response. DBH has been shown to inhibit the G2 DNA damage checkpoint in cells, preventing cell cycle arrest and allowing cells with damaged DNA to proceed into mitosis.[4][5][6][7] While it is also an ATP-competitive inhibitor, it lacks the high selectivity of this compound.[1] Further studies have shown that modifications to the DBH scaffold can lead to analogs with increased selectivity for Chk2 over Chk1.[11]
Experimental Data
Table 1: In Vitro Kinase Inhibitory Activity
| Compound | Target Kinase | IC50 | Reference |
| This compound | Chk2 | 240 nM | [1][2][3] |
| Chk1 | > 10 µM | [1][8] | |
| Debromohymenialdisine | Chk2 | 3.5 µM | [4][5][6][7] |
| Chk1 | 3 µM | [4][5][6][7] |
Table 2: Cellular Activity
| Compound | Assay | Cell Line | Effect | IC50 / Concentration | Reference |
| This compound | Potentiation of Gemcitabine Cytotoxicity | MIA PaCa-2 (Pancreatic Cancer) | Synergistic antitumor effect | Not specified | [10] |
| Debromohymenialdisine | G2 Checkpoint Inhibition | MCF-7 (Breast Cancer) | Inhibition of G2 arrest | 8 µM | [4][5][6][7] |
| Cytotoxicity | MCF-7 (Breast Cancer) | Moderate cytotoxicity | 25 µM | [4][5][6] |
Experimental Protocols
Representative In Vitro Chk2 Kinase Assay for IC50 Determination
This protocol describes a general method for determining the IC50 of an inhibitor against Chk2 kinase activity using a luminescence-based assay that measures ATP consumption.
Materials:
-
Recombinant human Chk2 enzyme
-
Chk2 substrate peptide (e.g., CHKtide)
-
ATP
-
Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
Test inhibitors (this compound or debromohymenialdisine) dissolved in DMSO
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
96-well or 384-well white plates
-
Plate reader capable of measuring luminescence
Procedure:
-
Prepare Reagents: Prepare serial dilutions of the test inhibitor in DMSO. Further dilute the inhibitor and ATP in kinase assay buffer to the desired concentrations. Prepare a master mix containing the Chk2 enzyme and substrate peptide in kinase assay buffer.
-
Reaction Setup: To the wells of the microplate, add the test inhibitor dilutions. Add the Chk2 enzyme/substrate master mix to all wells except the "no enzyme" control.
-
Initiate Reaction: Start the kinase reaction by adding the ATP solution to all wells.
-
Incubation: Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
ATP Detection: Stop the kinase reaction and measure the remaining ATP by adding the ADP-Glo™ reagent according to the manufacturer's instructions. This involves a two-step process: first, adding a reagent to stop the kinase reaction and deplete the remaining ATP, and second, adding a detection reagent to convert the generated ADP back to ATP and measure the light output via a luciferase reaction.
-
Data Analysis: The luminescence signal is inversely proportional to the kinase activity. Calculate the percent inhibition for each inhibitor concentration relative to the DMSO control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Representative Cell-Based Assay for G2 Checkpoint Inhibition
This protocol outlines a general method to assess the ability of an inhibitor to abrogate the G2 DNA damage checkpoint.
Materials:
-
Human cancer cell line (e.g., MCF-7)
-
Cell culture medium and supplements
-
DNA damaging agent (e.g., doxorubicin (B1662922) or etoposide)
-
Test inhibitor (e.g., debromohymenialdisine)
-
Propidium (B1200493) iodide (PI) for DNA content staining
-
Flow cytometer
Procedure:
-
Cell Culture and Treatment: Seed cells in culture plates and allow them to attach. Treat the cells with a DNA damaging agent to induce G2 arrest. After a suitable incubation period (e.g., 24 hours), add the test inhibitor at various concentrations.
-
Cell Harvest and Fixation: After the desired treatment time with the inhibitor (e.g., 12-24 hours), harvest the cells by trypsinization. Wash the cells with PBS and fix them in cold 70% ethanol.
-
Staining: Wash the fixed cells with PBS and resuspend them in a staining solution containing propidium iodide and RNase A.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.
-
Data Analysis: The percentage of cells in the G2/M phase of the cell cycle is determined by analyzing the DNA content histograms. A reduction in the percentage of G2/M arrested cells in the presence of the inhibitor, compared to the DNA damage-only control, indicates abrogation of the G2 checkpoint. The IC50 for checkpoint inhibition can be calculated by plotting the percentage of G2/M cells against the inhibitor concentration.
Signaling Pathway and Experimental Workflow Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. amsbio.com [amsbio.com]
- 3. Crystal structure of checkpoint kinase 2 in complex with this compound, a potent and selective inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. bpsbioscience.com [bpsbioscience.com]
- 6. Synthesis and evaluation of debromohymenialdisine-derived Chk2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. CHK2 kinase in the DNA damage response and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 9. bpsbioscience.com [bpsbioscience.com]
- 10. benchchem.com [benchchem.com]
- 11. Cellular Inhibition of Checkpoint Kinase 2 (Chk2) and Potentiation of Camptothecins and Radiation by the Novel Chk2 Inhibitor PV1019 [7-Nitro-1H-indole-2-carboxylic acid {4-[1-(guanidinohydrazone)-ethyl]-phenyl}-amide] - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Chk2 Inhibitors: NSC 109555 vs. AZD7762
For researchers, scientists, and drug development professionals, the selection of a specific kinase inhibitor is a critical decision in experimental design. This guide provides a comprehensive comparison of two prominent Checkpoint Kinase 2 (Chk2) inhibitors, NSC 109555 and AZD7762, focusing on their inhibitory profiles, selectivity, and the experimental methodologies used for their characterization.
Checkpoint Kinase 2 (Chk2) is a serine/threonine kinase that plays a crucial role in the DNA damage response pathway, making it a significant target in cancer therapy.[1][2] Inhibition of Chk2 can sensitize cancer cells to the effects of DNA-damaging agents. This comparison aims to provide an objective overview of this compound and AZD7762 to aid in the selection of the most appropriate tool compound for Chk2 inhibition studies.
At a Glance: Key Differences
| Feature | This compound | AZD7762 |
| Primary Target(s) | Selective Chk2 | Chk1 and Chk2 |
| Chk2 Potency (IC50) | 240 nM[1][3] | ~5 nM[4][5][6][7] |
| Chk1 Potency (IC50) | > 10 µM[8][9] | 5 nM[4][5][6] |
| Mechanism of Action | ATP-competitive[1][3][10] | ATP-competitive[4][11] |
| Key Advantage | High selectivity for Chk2 over Chk1 | High potency for both Chk1 and Chk2 |
| Noted Limitations | Lower potency compared to AZD7762; original compound showed poor cellular activity.[12] | Dual inhibition of Chk1 and Chk2; clinical development halted due to cardiac toxicity.[13] |
In-Depth Inhibitor Profiles
This compound: A Selective Chk2 Tool
This compound is a potent and highly selective, ATP-competitive inhibitor of Chk2.[1][3][8] Its discovery as a novel chemotype for Chk2 inhibition was a significant step in developing specific tools to probe the function of this kinase.[1] The high selectivity of this compound for Chk2 over the closely related Chk1 is a key advantage for researchers aiming to dissect the specific roles of Chk2 in cellular processes.[1][8] The crystal structure of this compound in complex with the Chk2 catalytic domain has been solved, providing a detailed understanding of its binding mode and the structural basis for its selectivity.[1] While the parent compound, this compound, was found to be inactive in cellular assays, derivatives have been developed to improve cellular permeability and activity.[12][14]
AZD7762: A Potent Dual Chk1/Chk2 Inhibitor
AZD7762 is a potent, ATP-competitive inhibitor of both Chk1 and Chk2, with an IC50 of approximately 5 nM for both kinases.[4][5][6][7] This dual inhibitory activity makes it a powerful tool for abrogating the S and G2/M DNA damage checkpoints, which are regulated by both Chk1 and Chk2.[4][6][15] AZD7762 has been shown to effectively sensitize cancer cells to a variety of DNA-damaging agents, including gemcitabine (B846) and radiation.[6][11][15] While it exhibits good selectivity against a broad panel of over 100 other kinases, it shows less selectivity against some members of the CAMK (Ca2+/calmodulin-dependent kinase) and SRC-like kinase families.[6][15] It is important to note that the clinical development of AZD7762 was terminated due to observations of unpredictable cardiac toxicity.[13]
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound and AZD7762, allowing for a direct comparison of their inhibitory potency and selectivity.
Table 1: In Vitro Inhibitory Potency (IC50)
| Inhibitor | Chk2 IC50 | Chk1 IC50 | Reference(s) |
| This compound | 240 nM | > 10,000 nM | [1][8] |
| AZD7762 | ~5 nM | 5 nM | [4][5][6][7] |
Table 2: Kinase Selectivity Profile
| Inhibitor | Selectivity Notes | Reference(s) |
| This compound | Highly selective for Chk2 against a panel of 20 other kinases, including Chk1. | [1] |
| AZD7762 | Good selectivity (>10-fold) against over 100 kinases, including CDK1 (>1000-fold). Less than 10-fold selectivity against some CAMK and SRC-like kinases (e.g., Yes, Fyn, Lyn, Hck, Lck). | [6][15] |
Experimental Methodologies
The characterization of these inhibitors relies on a variety of robust experimental protocols. Below are detailed methodologies for key assays.
In Vitro Kinase Assays
Objective: To determine the direct inhibitory effect of the compound on the kinase's enzymatic activity.
1. Radiometric Filter Binding Assay (for Chk1/Chk2):
-
Principle: This assay measures the incorporation of radiolabeled phosphate (B84403) (from [γ-³²P]ATP or [γ-³³P]ATP) into a specific peptide substrate by the kinase.
-
Protocol:
-
Recombinant human Chk1 or Chk2 enzyme is incubated with a synthetic peptide substrate (e.g., KKKVSRSGLYRSPSMPENLNRPR) and ATP (a mix of cold ATP and [γ-³²P]ATP or [γ-³³P]ATP) in a kinase assay buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β-glycerol-phosphate, 25 mM MgCl₂, 5 mM EGTA, 2 mM EDTA, 0.25 mM DTT).[16]
-
The inhibitor (this compound or AZD7762) at various concentrations is added to the reaction mixture.
-
The reaction is allowed to proceed at 30°C for a defined period (e.g., 15 minutes).[16]
-
The reaction is stopped, and the reaction mixture is spotted onto phosphocellulose paper (e.g., P81).[16]
-
The paper is washed extensively with phosphoric acid to remove unincorporated radiolabeled ATP.[16]
-
The radioactivity retained on the paper, corresponding to the phosphorylated substrate, is quantified using a scintillation counter.[16]
-
IC50 values are calculated by plotting the percentage of inhibition against the inhibitor concentration.
-
2. ADP-Glo™ Kinase Assay:
-
Principle: This is a luminescent assay that measures the amount of ADP produced during the kinase reaction. The amount of ADP is directly proportional to the kinase activity.
-
Protocol:
-
The kinase reaction is set up similarly to the radiometric assay but with non-radiolabeled ATP.
-
After the kinase reaction, ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP.
-
Kinase Detection Reagent is then added to convert the produced ADP into ATP and then into a luminescent signal via a luciferase reaction.
-
The luminescence is measured using a luminometer. The signal intensity correlates with kinase activity.
-
IC50 values are determined from the dose-response curve of the inhibitor.
-
Cellular Assays
Objective: To assess the inhibitor's effect on Chk2 activity and downstream signaling pathways within a cellular context.
1. Western Blotting for Phospho-Chk2 and Downstream Targets:
-
Principle: This technique is used to detect changes in the phosphorylation status of Chk2 (autophosphorylation, e.g., at Ser516) or its substrates (e.g., Cdc25A) upon inhibitor treatment, often in the presence of a DNA-damaging agent to activate the Chk2 pathway.
-
Protocol:
-
Cells (e.g., U251, OVCAR-5) are cultured and treated with a DNA-damaging agent (e.g., topotecan, radiation) to induce Chk2 activation.[7][14]
-
Cells are co-treated or pre-treated with the Chk2 inhibitor (this compound derivative or AZD7762) at various concentrations.
-
After the treatment period, cells are lysed to extract total proteins.
-
Protein concentration is determined, and equal amounts of protein are separated by SDS-PAGE.
-
Proteins are transferred to a membrane (e.g., PVDF or nitrocellulose).
-
The membrane is blocked and then incubated with primary antibodies specific for phosphorylated Chk2 (e.g., anti-pChk2 Ser516), total Chk2, phosphorylated downstream targets (e.g., anti-pCdc25C), and a loading control (e.g., anti-Actin or anti-GAPDH).
-
The membrane is then incubated with a corresponding HRP-conjugated secondary antibody.
-
The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The band intensities are quantified to determine the extent of inhibition.[17]
-
Visualizing the Concepts
To better illustrate the information presented, the following diagrams have been generated using Graphviz.
Caption: Simplified Chk2 signaling pathway in response to DNA damage.
Caption: General experimental workflow for characterizing Chk2 inhibitors.
References
- 1. Crystal structure of checkpoint kinase 2 in complex with this compound, a potent and selective inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Crystal structure of checkpoint kinase 2 in complex with this compound, a potent and selective inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. selleckchem.com [selleckchem.com]
- 6. Death by releasing the breaks: CHK1 inhibitors as cancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. rndsystems.com [rndsystems.com]
- 9. targetmol.cn [targetmol.cn]
- 10. scbt.com [scbt.com]
- 11. AZD7762, a novel checkpoint kinase inhibitor, drives checkpoint abrogation and potentiates DNA-targeted therapies [pubmed.ncbi.nlm.nih.gov]
- 12. Structural Characterization of Inhibitor Complexes with Checkpoint Kinase 2 (Chk2), a Drug Target for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Phase I dose-escalation study of AZD7762, a checkpoint kinase inhibitor, in combination with gemcitabine in US patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Cellular Inhibition of Checkpoint Kinase 2 (Chk2) and Potentiation of Camptothecins and Radiation by the Novel Chk2 Inhibitor PV1019 [7-Nitro-1H-indole-2-carboxylic acid {4-[1-(guanidinohydrazone)-ethyl]-phenyl}-amide] - PMC [pmc.ncbi.nlm.nih.gov]
- 15. aacrjournals.org [aacrjournals.org]
- 16. sigmaaldrich.com [sigmaaldrich.com]
- 17. researchgate.net [researchgate.net]
Validating Chk2 Inhibition in Cells: A Comparative Guide to NSC 109555 and Alternatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of NSC 109555 and its alternatives for the cellular inhibition of Checkpoint Kinase 2 (Chk2), a critical regulator of the DNA damage response. This document summarizes key performance data, details essential experimental protocols for validation, and visualizes complex biological and experimental workflows.
Performance Comparison of Chk2 Inhibitors
| Feature | This compound | AZD7762 | CCT241533 |
| Mechanism of Action | ATP-competitive | ATP-competitive | ATP-competitive |
| In Vitro IC50 (Chk2) | ~240 nM | <10 nM[1] | 3 nM[2][3] |
| In Vitro IC50 (Chk1) | >10,000 nM | 5 nM[4][5] | 245 nM[6] |
| Cellular Activity | Reported to be inactive in cellular assays[7] | Potent abrogation of DNA damage-induced S and G2 checkpoints[5] | Blocks Chk2 activity in human tumor cell lines[2][3] |
| Cellular IC50 (Growth Inhibition) | Not available | Varies by cell line (e.g., 82.6-505.9 nM in neuroblastoma lines)[4] | 1.7 µM (HT-29), 2.2 µM (HeLa), 5.1 µM (MCF-7)[2] |
| Notable Characteristics | Novel bis-guanylhydrazone chemotype | Potent inhibitor of both Chk1 and Chk2 | Highly selective for Chk2 over Chk1 |
Chk2 Signaling Pathway and Inhibition
Checkpoint Kinase 2 (Chk2) is a serine/threonine kinase that plays a pivotal role in the DNA damage response (DDR). Activated by ATM (Ataxia Telangiectasia Mutated) in response to DNA double-strand breaks, Chk2 phosphorylates a variety of downstream substrates to orchestrate cell cycle arrest, DNA repair, or apoptosis. The diagram below illustrates a simplified Chk2 signaling cascade and the point of intervention for inhibitors like this compound.
Experimental Protocols for Validating Chk2 Inhibition
Validating the efficacy of a Chk2 inhibitor in a cellular context requires a multi-pronged approach. Below are detailed protocols for key experiments.
Western Blotting for Chk2 Activity
Objective: To assess the phosphorylation status of Chk2 and its downstream targets as a readout of inhibitor activity.
Protocol:
-
Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat cells with the Chk2 inhibitor (e.g., this compound) at various concentrations for a predetermined time (e.g., 1-2 hours) before inducing DNA damage (e.g., with etoposide (B1684455) or ionizing radiation).
-
Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Western Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel. Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against phospho-Chk2 (e.g., Thr68 or Ser516), total Chk2, phospho-Cdc25C (Ser216), and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
In Vitro Kinase Assay
Objective: To directly measure the enzymatic activity of Chk2 in the presence of an inhibitor.
Protocol:
-
Reaction Setup: In a microcentrifuge tube or 96-well plate, combine recombinant Chk2 enzyme, a specific Chk2 substrate (e.g., a peptide containing the Chk2 consensus sequence), and the inhibitor at various concentrations in a kinase assay buffer.
-
Initiate Reaction: Start the kinase reaction by adding ATP (often radiolabeled [γ-³²P]ATP).
-
Incubation: Incubate the reaction mixture at 30°C for a specified time (e.g., 30 minutes).
-
Stop Reaction: Terminate the reaction by adding a stop solution (e.g., EDTA or by spotting onto a phosphocellulose membrane).
-
Detection: Measure the incorporation of the phosphate (B84403) group into the substrate. For radioactive assays, this can be done using a scintillation counter. For non-radioactive assays, this may involve an antibody that recognizes the phosphorylated substrate, followed by a colorimetric or fluorescent readout.
Cell Cycle Analysis by Flow Cytometry
Objective: To determine the effect of the Chk2 inhibitor on cell cycle distribution, particularly its ability to abrogate DNA damage-induced G2/M arrest.
Protocol:
-
Cell Treatment: Treat cells with the Chk2 inhibitor and/or a DNA damaging agent as described for the Western blot protocol.
-
Cell Harvesting: Harvest the cells by trypsinization, wash with PBS, and count them.
-
Fixation: Fix the cells by resuspending the cell pellet in ice-cold 70% ethanol (B145695) while vortexing gently. Incubate at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cells in a staining solution containing a DNA intercalating dye (e.g., propidium (B1200493) iodide) and RNase A.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. The fluorescence intensity of the DNA dye is proportional to the DNA content, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Experimental and Logical Workflows
The following diagrams illustrate the typical workflow for validating a Chk2 inhibitor and a logical comparison of the inhibitors discussed.
References
- 1. researchgate.net [researchgate.net]
- 2. CCT241533 is a potent and selective inhibitor of CHK2 which potentiates the cytotoxicity of PARP inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CCT241533 is a potent and selective inhibitor of CHK2 that potentiates the cytotoxicity of PARP inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Structural Characterization of Inhibitor Complexes with Checkpoint Kinase 2 (Chk2), a Drug Target for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
NSC 109555: A Comparative Analysis of Checkpoint Kinase 2 (Chk2) Selectivity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the inhibitory activity of NSC 109555 against Checkpoint Kinase 2 (Chk2) and Checkpoint Kinase 1 (Chk1). The data presented herein demonstrates the compound's notable selectivity for Chk2, a critical kinase in the DNA damage response pathway.
Data Presentation
The inhibitory potency of this compound was determined using in vitro kinase assays, with the half-maximal inhibitory concentration (IC50) values summarized below. The data clearly illustrates a significant preference for Chk2 over Chk1.
| Compound | Target Kinase | IC50 | Selectivity (Chk1/Chk2) |
| This compound | Chk2 | 240 nM[1][2] | >41-fold |
| This compound | Chk1 | >10 µM[1][2] |
IC50 values represent the concentration of the inhibitor required to reduce the enzyme activity by 50%.
Experimental Protocols
The following is a representative protocol for the in vitro kinase assays used to determine the IC50 values for this compound against Chk1 and Chk2, based on established methodologies.
Chk1/Chk2 Kinase Assay
This assay measures the phosphorylation of a substrate peptide by the respective kinase in the presence of the inhibitor.
Materials:
-
Enzymes: Recombinant human Chk1 and Chk2 kinases.
-
Substrate: CHKtide peptide (KKKVSRSGLYRSPSMPENLNRPR), a known substrate for both Chk1 and Chk2.
-
Inhibitor: this compound dissolved in Dimethyl Sulfoxide (DMSO).
-
ATP: Adenosine triphosphate, [γ-³³P]ATP for radioactive detection.
-
Kinase Assay Buffer: 20 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 0.02% Brij 35, 0.02 mg/ml BSA, 1 mM Na₃VO₄, 2 mM DTT, and 1% DMSO.
-
P81 Phosphocellulose Paper: For capturing the phosphorylated substrate.
-
Wash Buffer: 0.75% Phosphoric acid.
-
Scintillation Counter: For measuring radioactivity.
Procedure:
-
Reaction Setup: The kinase reactions are set up in a 96-well plate format. Each reaction well contains the kinase assay buffer, the respective kinase (Chk1 or Chk2), and the CHKtide substrate.
-
Inhibitor Addition: A serial dilution of this compound in DMSO is added to the wells. Control wells receive DMSO only.
-
Initiation of Reaction: The kinase reaction is initiated by the addition of a mixture of cold ATP and [γ-³³P]ATP to a final concentration of 10 µM.
-
Incubation: The reaction plate is incubated at room temperature for a defined period (e.g., 2 hours).
-
Termination of Reaction: The reaction is stopped by spotting a portion of the reaction mixture onto P81 phosphocellulose paper.
-
Washing: The P81 papers are washed multiple times with 0.75% phosphoric acid to remove unincorporated [γ-³³P]ATP.
-
Detection: The radioactivity retained on the P81 paper, corresponding to the phosphorylated substrate, is measured using a scintillation counter.
-
Data Analysis: The percentage of kinase inhibition is calculated relative to the DMSO control. IC50 values are then determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the cellular context of Chk1 and Chk2 in the DNA damage response and a generalized workflow for assessing kinase inhibition.
Caption: Simplified DNA damage response pathway highlighting the roles of Chk1 and Chk2.
Caption: General workflow for an in vitro kinase inhibition assay.
References
Crystal Structure of NSC 109555 in Complex with Chk2: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an in-depth comparison of the crystal structure of the potent and selective Chk2 inhibitor, NSC 109555, in complex with its target, the checkpoint kinase 2 (Chk2). This analysis includes supporting experimental data and detailed methodologies to facilitate further research and structure-based drug design.
Checkpoint kinase 2 (Chk2) is a serine/threonine kinase that plays a critical role in the DNA damage response pathway. Its activation, triggered by genomic instability, can lead to cell cycle arrest to allow for DNA repair or, in cases of severe damage, apoptosis.[1] This central role in maintaining genomic integrity has made Chk2 an attractive target for cancer therapy.[2] Inhibitors of Chk2 could potentially be used in combination with DNA-damaging agents to sensitize cancer cells to treatment.[1]
This compound is a novel, ATP-competitive inhibitor of Chk2 identified through high-throughput screening.[3] It represents a new chemotype with high potency and selectivity for Chk2, making it a valuable lead compound for the development of new therapeutic agents.[1][3] The crystal structure of the catalytic domain of Chk2 in complex with this compound has been solved to a resolution of 2.05 Å, providing a detailed blueprint for understanding its mode of inhibition and for the rational design of next-generation inhibitors.[3]
Comparative Analysis of Chk2 Inhibitors
The discovery and characterization of this compound have paved the way for the development of more potent and selective Chk2 inhibitors. The following table summarizes the key quantitative data for this compound and a selection of other Chk2 inhibitors, offering a clear comparison of their performance.
| Inhibitor | Chk2 IC50 (nM) | Chk1 IC50 (µM) | PDB Code | Resolution (Å) |
| This compound | 240[3] | > 10[3] | 2W0J[3] | 2.05[3] |
| PV1019 | 138[4] | > 100[4] | 2W1G | 2.10 |
| PV1531 | 0.03[2] | 86[2] | 3UFE | 1.77[2] |
| PV1533 | 0.07[2] | > 100[2] | 3UFF | 1.80 |
| Debromohymenialdisine (B1669978) (DBQ) | < 183[3] | Not specified | 2CN6 | 2.70 |
Structural Insights into this compound Binding
The co-crystal structure of this compound with the Chk2 catalytic domain reveals that the inhibitor binds in the ATP-binding pocket.[1][3] This binding mode differs significantly from that of less selective inhibitors like debromohymenialdisine (DBQ).[3] A notable feature of the Chk2-NSC 109555 complex is the presence of a unique hydrophobic pocket near the bound inhibitor, which presents an opportunity for the rational design of compounds with enhanced binding affinity and selectivity.[1][3]
The structure also highlights the importance of the guanidylhydrazone and urea (B33335) groups of this compound for its activity, corroborating previous structure-activity relationship (SAR) studies.[3] While the highly basic nature of the guanidine (B92328) group may pose challenges for cellular permeability, the structural information provides a basis for designing analogs with improved pharmacokinetic properties.[3]
Experimental Protocols
The following sections detail the methodologies used for the key experiments cited in this guide, providing a reference for researchers looking to reproduce or build upon this work.
Crystallization of the Chk2-NSC 109555 Complex
To obtain diffraction-quality crystals, co-crystallization with streak seeding was employed.[3]
-
Protein Preparation: The catalytic domain of Chk2 was expressed and purified.
-
Complex Formation: A solution of 10 mg/mL Chk2 in 25 mM Tris pH 7.2, 150 mM NaCl, and 2 mM TCEP was incubated with 1 mM this compound (dissolved in neat DMSO) for 30 minutes at room temperature, followed by 1.5 hours at 4°C. The final DMSO concentration was 10% v/v.[3] Insoluble compound was removed by centrifugation.[3]
-
Crystallization: Crystals were grown using the hanging drop vapor diffusion method by mixing the protein-inhibitor complex with a reservoir solution. Crystals of Chk2 in complex with ADP were used as a seed source for streak seeding.[3]
X-ray Data Collection and Structure Determination
-
Data Collection: A dataset was collected at 1.0 Å wavelength using 1.0° oscillation and a 3-second exposure time over 120 images.[3]
-
Data Processing: Data were integrated and scaled using HKL3000.[3] The crystals belong to the space group P3221 with unit cell dimensions a = b = 90.9 Å, c = 93.6 Å.[3]
-
Structure Solution and Refinement: The structure was solved by molecular replacement using the MOLREP program from the CCP4 suite, with the Chk2-ADP structure (PDB code: 2CN5) as the search model.[3][5] The model was rebuilt and refined using COOT and REFMAC5.[3] The final coordinates and structure factors were deposited in the Protein Data Bank with accession code 2W0J.[3]
In Vitro Kinase Inhibition Assay
The potency of Chk2 inhibitors is typically determined using an in vitro kinase assay.[4]
-
Reaction Mixture: Chk2 enzyme is incubated with a substrate (e.g., histone H1 or a specific peptide) and γ-32P-ATP in a suitable reaction buffer.[4]
-
Inhibitor Addition: Varying concentrations of the test compound (e.g., this compound) are added to the reaction mixture.
-
Incubation: The reaction is allowed to proceed for a defined period at a specific temperature.
-
Detection: The incorporation of 32P into the substrate is quantified, typically by separating the reaction products by SDS-PAGE and detecting the radioactivity.
-
IC50 Determination: The concentration of the inhibitor that results in 50% inhibition of kinase activity (IC50) is calculated from a dose-response curve.
Visualizing Key Processes
To further elucidate the concepts discussed, the following diagrams, generated using the DOT language, illustrate the Chk2 signaling pathway and the experimental workflow for determining the co-crystal structure.
Figure 1. Simplified Chk2 signaling pathway in response to DNA damage and the point of inhibition by this compound.
References
- 1. Crystal structure of checkpoint kinase 2 in complex with this compound, a potent and selective inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Structural Characterization of Inhibitor Complexes with Checkpoint Kinase 2 (Chk2), a Drug Target for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Crystal structure of checkpoint kinase 2 in complex with this compound, a potent and selective inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cellular Inhibition of Checkpoint Kinase 2 (Chk2) and Potentiation of Camptothecins and Radiation by the Novel Chk2 Inhibitor PV1019 [7-Nitro-1H-indole-2-carboxylic acid {4-[1-(guanidinohydrazone)-ethyl]-phenyl}-amide] - PMC [pmc.ncbi.nlm.nih.gov]
- 5. rcsb.org [rcsb.org]
A Comparative Guide to the Binding Modes of Chk2 Inhibitors: Featuring NSC 109555
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the binding mode of the potent and selective Chk2 inhibitor, NSC 109555, with other notable Chk2 inhibitors. The information presented is supported by experimental data to facilitate informed decisions in drug discovery and development projects targeting the DNA damage response pathway.
Checkpoint kinase 2 (Chk2) is a critical serine/threonine kinase that functions as a tumor suppressor by integrating signals from DNA damage to induce cell cycle arrest, DNA repair, or apoptosis.[1][2] Its role in maintaining genomic integrity has made it an attractive target for cancer therapy, particularly in combination with DNA-damaging agents.[3][4] A thorough understanding of how different inhibitors interact with the ATP-binding pocket of Chk2 is crucial for the rational design of next-generation therapeutics with improved potency and selectivity.
Comparison of Chk2 Inhibitor Binding Affinities
The following table summarizes the in vitro inhibitory activities of this compound and other selected Chk2 inhibitors. The data highlights the potency and selectivity of these compounds against Chk2 and, where available, the related kinase Chk1.
| Inhibitor | Chk2 IC50 | Chk1 IC50 | Binding Mode | Key Features |
| This compound | 240 nM[3][4][5][6] | > 10 µM[4][7] | ATP-competitive[4][5][6][7] | High potency and selectivity for Chk2. Represents a novel chemotype.[3][4][5] |
| Debromohymenialdisine (B1669978) (DBH) | 3.5 µM[8][9] | 3 µM[8][9] | ATP-competitive | A marine sponge alkaloid that inhibits both Chk1 and Chk2.[3][8] |
| AZD7762 | < 10 nM[10][11] | 5 nM[12][13] | ATP-competitive[12] | A potent dual inhibitor of both Chk1 and Chk2.[13][14] |
| VRX0466617 | 5-10 µM (in-cell)[15][16] | - | ATP-competitive | A selective small-molecule inhibitor of Chk2.[15][16] |
Binding Mode of this compound
The co-crystal structure of this compound in complex with the catalytic domain of Chk2 (PDB: 2W0J) reveals that it is an ATP-competitive inhibitor, occupying the ATP-binding pocket in an elongated conformation.[4][5] This binding mode is distinct from that of other inhibitors like debromohymenialdisine.[3] The structure of the Chk2-NSC 109555 complex has provided a valuable template for the structure-assisted design of new and more potent Chk2 inhibitors.[5] A unique hydrophobic pocket in Chk2, situated near the bound inhibitor, presents an opportunity for designing analogs with enhanced binding affinity and selectivity.[3][5]
Chk2 Signaling Pathway
The diagram below illustrates the central role of Chk2 in the DNA damage response pathway. Upon DNA double-strand breaks (DSBs), the ATM kinase is activated and subsequently phosphorylates and activates Chk2.[1][17] Activated Chk2 then phosphorylates a range of downstream targets to orchestrate cellular responses.
Experimental Workflow for Inhibitor Binding Assessment
The following diagram outlines a general workflow for characterizing the binding of an inhibitor to Chk2, from initial biochemical assays to cellular target engagement confirmation.
Experimental Protocols
IMAP (Immobilized Metal Affinity for Phosphochemicals) Kinase Assay
This protocol describes a non-radioactive, homogeneous fluorescence polarization (FP)-based assay to measure Chk2 kinase activity.
Materials:
-
Recombinant human Chk2 enzyme
-
Fluorescently labeled peptide substrate (e.g., 5FAM-AMRLERQDSIFYPK-NH2)[18]
-
ATP
-
Kinase reaction buffer (e.g., 10 mM Tris-HCl, pH 7.2, 10 mM MgCl2, 0.1% BSA, 1 mM DTT)[18]
-
Test inhibitors (dissolved in DMSO)
-
IMAP Binding Reagent (containing trivalent metal-coated nanoparticles)
-
Microplate reader capable of measuring fluorescence polarization
Procedure:
-
Prepare serial dilutions of the test inhibitor in DMSO.
-
In a microplate, add the kinase reaction buffer.
-
Add the test inhibitor solution to the appropriate wells. Include a positive control (no inhibitor) and a negative control (no enzyme).
-
Add the Chk2 enzyme to all wells except the negative control.
-
Add the fluorescently labeled peptide substrate to all wells.
-
Initiate the kinase reaction by adding ATP to all wells.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction and allow for binding by adding the IMAP Binding Reagent to all wells.
-
Incubate the plate at room temperature for at least 30 minutes to allow the binding reaction to reach equilibrium.[18]
-
Measure the fluorescence polarization using a microplate reader.
-
Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.
X-ray Crystallography of Chk2-Inhibitor Complex
This protocol outlines the general steps for determining the three-dimensional structure of a Chk2-inhibitor complex.
Materials:
-
Purified catalytic domain of Chk2
-
Test inhibitor
-
Crystallization buffer
-
Cryoprotectant
-
X-ray diffraction equipment (synchrotron source preferred)
Procedure:
-
Co-crystallization:
-
Incubate a concentrated solution of the Chk2 catalytic domain with a molar excess of the inhibitor.[5]
-
Set up crystallization trials using vapor diffusion (hanging or sitting drop) by mixing the protein-inhibitor complex with various crystallization screens.
-
Incubate the crystallization plates and monitor for crystal growth.
-
-
Crystal Harvesting and Cryo-cooling:
-
Carefully harvest the crystals from the crystallization drop.
-
Briefly soak the crystals in a cryoprotectant solution to prevent ice formation during data collection.
-
Flash-cool the crystals in liquid nitrogen.
-
-
Data Collection:
-
Mount the cryo-cooled crystal on a goniometer in the X-ray beamline.
-
Collect a complete diffraction dataset by rotating the crystal in the X-ray beam.[5]
-
-
Structure Determination and Refinement:
-
Process the diffraction data (integration, scaling, and merging).[5]
-
Solve the structure using molecular replacement with a known Chk2 structure as a search model.[5]
-
Build the inhibitor into the electron density map.
-
Refine the atomic coordinates of the protein-inhibitor complex against the experimental data.
-
Validate the final structure.
-
This comprehensive guide provides a foundation for understanding and comparing the binding modes of various Chk2 inhibitors, with a focus on the well-characterized inhibitor this compound. The provided data and protocols can aid researchers in the design and evaluation of novel and more effective Chk2-targeted therapies.
References
- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. reactionbiology.com [reactionbiology.com]
- 3. researchgate.net [researchgate.net]
- 4. Crystal structure of checkpoint kinase 2 in complex with this compound, a potent and selective inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. rndsystems.com [rndsystems.com]
- 8. Inhibition of the G2 DNA damage checkpoint and of protein kinases Chk1 and Chk2 by the marine sponge alkaloid debromohymenialdisine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Mechanism of radiosensitization by the Chk1/2 inhibitor AZD7762 involves abrogation of the G2 checkpoint and inhibition of homologous recombinational DNA repair - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. medchemexpress.com [medchemexpress.com]
- 13. selleckchem.com [selleckchem.com]
- 14. scbt.com [scbt.com]
- 15. aacrjournals.org [aacrjournals.org]
- 16. Biochemical and cellular characterization of VRX0466617, a novel and selective inhibitor for the checkpoint kinase Chk2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay [bio-protocol.org]
- 18. benchchem.com [benchchem.com]
PV1019 Eclipses Parent Compound NSC 109555 in Cellular Activity as a Chk2 Inhibitor
For Immediate Release
[City, State] – [Date] – New comparative data reveals that PV1019, a derivative of the Chk2 inhibitor NSC 109555, demonstrates significantly enhanced cellular activity, positioning it as a more potent and promising candidate for further drug development.[1][2] Both compounds target Checkpoint Kinase 2 (Chk2), a critical enzyme in the DNA damage response pathway, but PV1019 was specifically designed to overcome the limited cellular efficacy of its parent compound.[1][3]
Checkpoint Kinase 2 is a key protein in the ataxia telangiectasia mutated (ATM) pathway, which is activated by DNA damage and can lead to cell cycle arrest or apoptosis (cell death).[1][2] As such, inhibitors of Chk2 are of significant interest for their potential to sensitize cancer cells to chemotherapy and radiation.[1][2] While this compound was identified as a novel and selective Chk2 inhibitor, it failed to show significant inhibition within a cellular environment.[1] PV1019, an analog of this compound, was synthesized to improve upon this limitation and has since demonstrated superior performance in cellular assays.[1][3]
Quantitative Comparison of Inhibitory Activity
The enhanced potency of PV1019 is evident in both in vitro and cellular-based assays. In direct comparisons of their ability to inhibit Chk2's kinase activity, PV1019 consistently displays a lower half-maximal inhibitory concentration (IC50) than this compound.
| Assay Type | Target/Substrate | PV1019 IC50 | This compound IC50 | Reference(s) |
| In Vitro Kinase Assay | Chk2 Autophosphorylation & Histone H1 | 138 nM | 240 nM | [1] |
| In Vitro Kinase Assay | Chk2 | 24 nM | 200 nM, 240 nM | [4][5][6] |
| Cellular Assay | Topotecan-induced Chk2 Autophosphorylation (OVCAR-5 cells) | 2.8 µM | Not Reported | [4] |
Mechanism of Action: Competitive ATP Inhibition
Both PV1019 and its parent compound, this compound, function as ATP-competitive inhibitors of Chk2.[1][7][8] This means they bind to the ATP-binding pocket of the Chk2 enzyme, preventing the natural substrate, ATP, from binding and thus inhibiting the kinase's activity.[1][2][8] The co-crystal structure of PV1019 bound to the ATP-binding pocket of Chk2 has confirmed this mechanism of action.[1][2]
The Chk2 Signaling Pathway
PV1019's enhanced cellular activity allows for effective inhibition of the Chk2 signaling cascade. In response to DNA damage, ATM phosphorylates and activates Chk2. Activated Chk2, in turn, phosphorylates several downstream targets to orchestrate a cellular response. Notably, Chk2 phosphorylates Cdc25C, leading to its degradation and subsequent cell cycle arrest, and HDMX, promoting its degradation.[1][2] By inhibiting Chk2, PV1019 can abrogate these downstream effects.
Experimental Protocols
The following are summaries of the key experimental methodologies used to compare PV1019 and this compound.
In Vitro Chk2 Kinase Assay
This assay directly measures the ability of the compounds to inhibit the enzymatic activity of Chk2.
-
Reaction Mixture Preparation: A reaction mixture is prepared containing purified Chk2 enzyme, a substrate (such as histone H1 or a synthetic peptide), and ATP (the phosphate (B84403) donor) in a suitable kinase buffer.
-
Inhibitor Addition: Varying concentrations of PV1019 or this compound are added to the reaction mixtures.
-
Initiation and Incubation: The kinase reaction is initiated by the addition of ATP. The mixture is then incubated at a controlled temperature (e.g., 30°C) for a specific duration to allow for phosphorylation of the substrate.
-
Detection of Phosphorylation: The level of substrate phosphorylation is quantified. This can be achieved through various methods, such as using radiolabeled ATP and measuring radioactivity incorporated into the substrate, or by using phospho-specific antibodies in an ELISA or Western blot format.
-
IC50 Determination: The concentration of the inhibitor that results in a 50% reduction in kinase activity (IC50) is calculated from the dose-response curves.
Cellular Proliferation (MTS) Assay
This assay assesses the effect of the compounds on the growth of cancer cell lines.
-
Cell Seeding: Human tumor cell lines (e.g., OVCAR-5, OVCAR-4) are seeded into 96-well plates and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with a range of concentrations of PV1019 or this compound for a specified period (e.g., 48 hours).
-
MTS Reagent Addition: Following treatment, the MTS reagent (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) is added to each well.
-
Incubation and Measurement: The plates are incubated to allow viable cells to convert the MTS reagent into a formazan (B1609692) product, which results in a color change. The absorbance is then measured at a specific wavelength (e.g., 490 nm) using a microplate reader.
-
Data Analysis: The absorbance values are proportional to the number of viable cells. The data is used to determine the concentration of the compound that inhibits cell growth by 50% (GI50).
Western Blot Analysis for Chk2 Autophosphorylation
This technique is used to measure the inhibition of Chk2 activation within cells.
-
Cell Treatment: Cancer cell lines (e.g., OVCAR-5) are treated with a DNA damaging agent (e.g., topotecan) to induce Chk2 activation, in the presence or absence of various concentrations of PV1019.
-
Cell Lysis: After treatment, the cells are lysed to extract the total protein content.
-
Protein Quantification: The concentration of the extracted protein is determined using a standard protein assay.
-
SDS-PAGE and Transfer: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting: The membrane is incubated with a primary antibody specific for the phosphorylated form of Chk2 (e.g., phospho-Chk2 Ser516). A secondary antibody conjugated to an enzyme (e.g., HRP) is then used to bind to the primary antibody.
-
Detection: A chemiluminescent substrate is added, which reacts with the enzyme on the secondary antibody to produce light. The light signal is captured on X-ray film or with a digital imager, providing a measure of the amount of phosphorylated Chk2.
Conclusion
References
- 1. researchgate.net [researchgate.net]
- 2. aacrjournals.org [aacrjournals.org]
- 3. researchgate.net [researchgate.net]
- 4. Cellular Inhibition of Checkpoint Kinase 2 (Chk2) and Potentiation of Camptothecins and Radiation by the Novel Chk2 Inhibitor PV1019 [7-Nitro-1H-indole-2-carboxylic acid {4-[1-(guanidinohydrazone)-ethyl]-phenyl}-amide] - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. youtube.com [youtube.com]
- 7. creative-diagnostics.com [creative-diagnostics.com]
- 8. Cellular inhibition of checkpoint kinase 2 (Chk2) and potentiation of camptothecins and radiation by the novel Chk2 inhibitor PV1019 [7-nitro-1H-indole-2-carboxylic acid {4-[1-(guanidinohydrazone)-ethyl]-phenyl}-amide] - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Kinase Cross-Reactivity Profile of NSC 109555: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the selectivity of a kinase inhibitor is paramount to interpreting experimental results and predicting potential off-target effects. This guide provides a comparative analysis of the cross-reactivity of NSC 109555, a potent inhibitor of Checkpoint kinase 2 (Chk2), against other kinases, supported by available experimental data and detailed methodologies.
This compound has been identified as a potent, ATP-competitive inhibitor of Chk2 with a reported IC50 value of 240 nM.[1] Its high selectivity against the closely related Checkpoint kinase 1 (Chk1), with a reported IC50 greater than 10 µM, underscores its potential as a specific tool for studying Chk2-mediated signaling pathways.[1] Further studies have demonstrated the high selectivity of this compound for Chk2 when screened against a panel of 20 other protein kinases.[1]
Quantitative Analysis of Kinase Inhibition
To provide a clear comparison of the inhibitory activity of this compound, the following table summarizes the available quantitative data on its cross-reactivity with other kinases.
| Kinase Target | IC50 (nM) | Fold Selectivity vs. Chk2 |
| Chk2 | 240 | 1 |
| Chk1 | >10,000 | >41.7 |
Data sourced from Lountos et al., Protein Science, 2009.[1]
Note: A comprehensive screening of this compound against a broader panel of kinases with specific IC50 values is not publicly available at this time. The initial discovery involved a high-throughput screen that identified its selectivity against a panel of 20 kinases, but the detailed quantitative results from this screen are not published.[1]
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the Chk2 signaling pathway and a general workflow for determining kinase inhibitor selectivity.
Experimental Protocols
The determination of kinase inhibition and selectivity typically involves biochemical assays that measure the enzymatic activity of the target kinase in the presence of an inhibitor. While the specific high-throughput screening protocol used for the initial discovery of this compound's selectivity is not detailed in the primary literature, a general methodology for a radiometric Chk2 kinase assay is outlined below. This type of assay is a common and robust method for determining kinase activity.
Radiometric Filter Binding Assay for Chk2 Activity
Objective: To measure the inhibition of Chk2 kinase activity by this compound by quantifying the incorporation of radiolabeled phosphate (B84403) from [γ-³²P]ATP into a specific substrate.
Materials:
-
Recombinant human Chk2 enzyme
-
Chk2 peptide substrate (e.g., a peptide derived from Cdc25C)
-
[γ-³²P]ATP (radiolabeled) and non-radiolabeled ATP
-
Kinase reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.5 mM DTT)
-
This compound (dissolved in an appropriate solvent, e.g., DMSO)
-
P81 phosphocellulose filter plates
-
Phosphoric acid wash buffer (e.g., 0.75%)
-
Scintillation counter and scintillation fluid
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in the kinase reaction buffer. Include a vehicle control (e.g., DMSO) without the inhibitor.
-
Reaction Setup: In a microplate, combine the recombinant Chk2 enzyme and the peptide substrate in the kinase reaction buffer.
-
Inhibitor Addition: Add the serially diluted this compound or vehicle control to the wells containing the enzyme and substrate.
-
Reaction Initiation: Initiate the kinase reaction by adding a mixture of [γ-³²P]ATP and non-radiolabeled ATP to each well. The final ATP concentration should be close to the Km of Chk2 for ATP to accurately determine the IC50.
-
Incubation: Incubate the reaction plate at a controlled temperature (e.g., 30°C) for a predetermined time, ensuring the reaction remains in the linear range.
-
Reaction Termination and Substrate Capture: Stop the reaction by adding a solution like phosphoric acid. Spot the reaction mixture onto the P81 phosphocellulose filter plate. The phosphorylated substrate will bind to the filter, while the unincorporated [γ-³²P]ATP will not.
-
Washing: Wash the filter plate multiple times with the phosphoric acid wash buffer to remove any unbound [γ-³²P]ATP.
-
Detection: After drying the filter plate, add scintillation fluid to each well and measure the radioactivity using a scintillation counter. The amount of radioactivity is directly proportional to the Chk2 kinase activity.
-
Data Analysis: Plot the percentage of kinase inhibition against the logarithm of the this compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
References
A Comparative Analysis of NSC 109555 and Other Bis-guanylhydrazones in Cancer Research
A detailed guide for researchers, scientists, and drug development professionals on the mechanisms, efficacy, and experimental evaluation of a promising class of anti-cancer compounds.
This guide provides a comprehensive comparative analysis of NSC 109555 and other notable bis-guanylhydrazones, including Methylglyoxal-bis(guanylhydrazone) (MGBG/Mitoguazone), Pentamidine, and Berenil. We delve into their distinct mechanisms of action, present available quantitative data on their biological activities, and provide detailed protocols for key experimental assays.
Introduction to Bis-guanylhydrazones
Bis-guanylhydrazones are a class of compounds characterized by the presence of two guanylhydrazone moieties. This structural feature imparts them with a diverse range of biological activities, with several members of this class having been investigated for their therapeutic potential, particularly in oncology. While structurally related, these compounds exhibit surprisingly different mechanisms of action, targeting distinct cellular pathways to exert their anti-cancer effects.
Comparative Overview
This guide focuses on a comparative analysis of the following bis-guanylhydrazones:
-
This compound (4,4'-diacetyldiphenylurea-bis(guanylhydrazone)) : A potent and selective inhibitor of Checkpoint kinase 2 (Chk2).
-
Methylglyoxal-bis(guanylhydrazone) (MGBG or Mitoguazone) : An inhibitor of polyamine biosynthesis.
-
Pentamidine : An antimicrobial agent with a complex mechanism of action, also showing anti-cancer properties.
-
Berenil (Diminazene aceturate) : An anti-protozoal drug with demonstrated genotoxic effects.
The primary distinction lies in their molecular targets. While MGBG affects polyamine metabolism, crucial for cell proliferation, this compound targets a key regulator of the DNA damage response pathway. This fundamental difference in their mechanism of action has significant implications for their potential therapeutic applications and toxicity profiles.
Data Presentation
The following tables summarize the available quantitative data for the selected bis-guanylhydrazones, providing a basis for their comparative evaluation.
Table 1: In Vitro Cytotoxicity of Bis-guanylhydrazones
| Compound | Cell Line | Assay | IC50 (µM) | Citation(s) |
| This compound | L1210 (Murine Leukemia) | Growth Inhibition | Potentiates MGBG effects | [1] |
| MIA PaCa-2 (Pancreatic) | Cytotoxicity (with Gemcitabine) | 1.25 (potentiates gemcitabine) | ||
| MGBG (Mitoguazone) | CHO (Chinese Hamster Ovary) | MTT | 3.3 | [2] |
| CHO-MG (MGBG transporter deficient) | MTT | >100 | [2] | |
| Chinese Hamster Ovary | Neutral Red (3h) | 597.22 µg/mL | [3] | |
| Chinese Hamster Ovary | Neutral Red (24h) | 1.77 µg/mL | [3] | |
| Raji, Ramos, Daudi (Burkitt's Lymphoma) | Apoptosis Induction | Concentration-dependent | [4] | |
| MPC 3 (Prostate Carcinoma) | Apoptosis Induction | Concentration-dependent | [4] | |
| MCF7 (Breast Cancer, wt p53) | Apoptosis Induction | Concentration-dependent | [4] | |
| VM4K (Breast Cancer, mut p53) | Apoptosis Induction | Concentration-dependent | [4] | |
| Pentamidine | SW480 (Colorectal Cancer) | WST-1 | ~10-20 | [5] |
| WM9 (Melanoma), DU145, C4-2 (Prostate), Hey (Ovarian), WM480 (Colon), A549 (Lung) | Growth Inhibition | Complete inhibition at 10 µg/mL | [6] | |
| Berenil | N/A | N/A | N/A |
N/A: Not Available
Table 2: Mechanistic Insights and Enzyme Inhibition
| Compound | Primary Target | Inhibition/Activity | IC50 (nM) | Citation(s) |
| This compound | Checkpoint kinase 2 (Chk2) | ATP-competitive inhibition | 200 - 240 | |
| MGBG (Mitoguazone) | S-adenosylmethionine decarboxylase (SAMDC) | Competitive inhibition | N/A | [2] |
| Pentamidine | Multiple (DNA, topoisomerases, etc.) | DNA minor groove binding | N/A | |
| Berenil | DNA | DNA binding, Topoisomerase II inhibition | N/A |
Signaling Pathways and Experimental Workflows
To visualize the mechanisms and experimental procedures discussed, the following diagrams have been generated using Graphviz.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Cell Viability (MTT) Assay
Principle: This colorimetric assay measures the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial succinate (B1194679) dehydrogenase in viable cells to form a purple formazan (B1609692) product. The amount of formazan produced is proportional to the number of living cells.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the bis-guanylhydrazone compounds for the desired time period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO).
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.
-
Absorbance Measurement: Shake the plate for 15 minutes to ensure complete dissolution of the formazan crystals. Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Apoptosis Detection (TUNEL) Assay
Principle: The TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay detects DNA fragmentation, a hallmark of late-stage apoptosis. The enzyme Terminal deoxynucleotidyl transferase (TdT) is used to label the 3'-hydroxyl ends of DNA fragments with labeled dUTPs.
Protocol:
-
Sample Preparation: Grow cells on coverslips or in chamber slides. Induce apoptosis by treating with the bis-guanylhydrazone compounds. Include positive (DNase I treated) and negative (no TdT enzyme) controls.
-
Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature, followed by permeabilization with 0.25% Triton X-100 in PBS for 20 minutes.
-
TdT Reaction: Incubate the cells with the TdT reaction mixture (containing TdT enzyme and fluorescently labeled dUTP) in a humidified chamber for 60 minutes at 37°C.
-
Washing: Wash the cells three times with PBS.
-
Counterstaining: Stain the cell nuclei with a DNA-binding dye such as DAPI.
-
Imaging: Mount the coverslips and visualize the cells using a fluorescence microscope. Apoptotic cells will show bright nuclear fluorescence.
Western Blot Analysis for Apoptosis-Related Proteins
Principle: This technique is used to detect and quantify specific proteins involved in the apoptotic cascade, such as caspases and their cleavage products.
Protocol:
-
Protein Extraction: Treat cells with the bis-guanylhydrazone compounds for the desired time. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in TBST (Tris-buffered saline with 0.1% Tween-20) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against apoptosis-related proteins (e.g., cleaved caspase-3, PARP) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Chk2 Kinase Activity Assay
Principle: This assay measures the ability of a compound to inhibit the kinase activity of Chk2. The assay typically involves incubating recombinant Chk2 with a specific substrate peptide and ATP, and then detecting the amount of phosphorylated substrate.
Protocol:
-
Reaction Setup: In a 96-well plate, add the reaction buffer, a fluorescently labeled Chk2 substrate peptide, and ATP.
-
Inhibitor Addition: Add various concentrations of this compound or other test compounds.
-
Enzyme Addition: Initiate the reaction by adding recombinant human Chk2 enzyme.
-
Incubation: Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Detection: Stop the reaction and measure the amount of phosphorylated substrate. This can be done using various methods, such as mobility shift assays or antibody-based detection of the phosphorylated peptide.
-
Data Analysis: Calculate the percentage of Chk2 inhibition for each compound concentration and determine the IC50 value.
Conclusion
This comparative guide highlights the diverse mechanisms of action within the bis-guanylhydrazone class of compounds. This compound emerges as a selective Chk2 inhibitor, distinguishing it from the polyamine synthesis inhibitor MGBG and other bis-guanylhydrazones with different or less defined targets. The provided data and experimental protocols offer a valuable resource for researchers investigating the anti-cancer potential of these compounds and for the development of novel therapeutic strategies. Further research, particularly in generating comprehensive cytotoxicity profiles for this compound, will be crucial for a more complete comparative assessment and to guide its future development.
References
- 1. Potentiation of the antimitochondrial and antiproliferative effects of bis(guanylhydrazones) by phenethylbiguanide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. In vitro cytotoxicity of guanylhydrazones (MGBG and PGBG) on cultured Chinese hamster ovary cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cutoff value of IC50 for drug sensitivity in patient-derived tumor organoids in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Anti-Cancer Activity of Pentamidine and Its Derivatives (WLC-4059) Is through Blocking the Interaction between S100A1 and RAGE V Domain - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Safety Operating Guide
Navigating the Safe Disposal of NSC 109555: A Procedural Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides essential safety and logistical information for the proper disposal of NSC 109555, a selective inhibitor of checkpoint kinase 2 (Chk2). Adherence to these procedures is critical for ensuring laboratory safety and environmental protection. Given the absence of specific disposal data for this compound, a conservative approach, treating the compound and its associated waste as hazardous, is recommended.
I. Hazard Assessment and Safety Overview
Key Safety and Disposal Recommendations
| Parameter | Recommendation | Source |
| Hazard Classification | Assumed hazardous; potentially harmful if swallowed or inhaled, and may cause skin and eye irritation. | General chemical safety guidelines |
| Primary Disposal Route | Dispose of contents and container to an approved hazardous waste disposal facility. | [1][2] |
| Environmental Precautions | Avoid release to the environment. Do not allow to enter sewers or surface/ground water. | [1][2] |
| Personal Protective Equipment (PPE) | Safety glasses, chemical-resistant gloves, and a lab coat are mandatory. | [3] |
| Spill Cleanup (Solid) | Carefully sweep to avoid dust formation and collect in a sealed container for hazardous waste. | [1] |
| Spill Cleanup (Liquid/Solution) | Absorb with an inert, non-combustible material (e.g., vermiculite (B1170534), sand) and collect for hazardous waste disposal. Decontaminate the area with a suitable solvent. | [1] |
| Uncleaned Packaging | Dispose of as hazardous waste according to official regulations. | [1] |
II. Personal Protective Equipment (PPE)
Before handling this compound in any form, all personnel must wear the following standard personal protective equipment:
-
Eye Protection: Safety glasses with side shields or goggles.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile).
-
Body Protection: A lab coat should be worn at all times.
III. Spill Management Procedures
In the event of a spill, the area should be secured and ventilated if necessary.
A. Solid Spills:
-
Gently sweep the solid material to prevent dust from becoming airborne.
-
Place the swept material into a clearly labeled, sealed container for hazardous solid waste.
-
Decontaminate the spill area with a suitable solvent, and dispose of the cleaning materials as hazardous waste.
B. Liquid Spills (Solutions containing this compound):
-
Absorb the spill using an inert, non-combustible material such as vermiculite or sand.[1]
-
Collect the absorbent material into a designated, leak-proof container for hazardous liquid waste.
-
Decontaminate the spill area with an appropriate solvent (e.g., ethanol), and collect all cleaning materials for disposal as hazardous waste.[1]
IV. Waste Segregation and Collection
Proper segregation of waste is crucial to ensure safe and compliant disposal.
-
Solid Waste: Unused or expired solid this compound should be collected in a dedicated, sealed container clearly labeled with "Hazardous Solid Waste," the chemical name, and relevant hazard symbols.
-
Liquid Waste: Solutions containing this compound should be collected in a designated, leak-proof container for hazardous liquid waste. The container must be compatible with the solvent used (e.g., DMSO). Do not mix with other waste streams unless compatibility has been confirmed.
-
Contaminated Materials: All disposable labware that has come into contact with this compound, including pipette tips, tubes, and gloves, must be disposed of in a designated hazardous waste container.
V. Final Disposal Protocol
-
Storage: All waste containers must be stored in a designated and secure satellite accumulation area while awaiting pickup.
-
Professional Disposal: Contact your institution's Environmental Health and Safety (EHS) department to arrange for the collection and disposal of the hazardous waste.[1] This ensures that the waste is handled in accordance with local, state, and federal regulations.
-
Prohibition: Never discharge chemical waste down the drain or dispose of it with regular trash.[1]
VI. Experimental Workflow and Safety Diagrams
This compound Disposal Workflow
Caption: A step-by-step workflow for the safe disposal of this compound waste.
Safety and Disposal Logic
References
Essential Safety and Operational Guide for Handling NSC 109555
For Researchers, Scientists, and Drug Development Professionals: Your Comprehensive Resource for the Safe and Effective Use of the Chk2 Inhibitor, NSC 109555.
This document provides immediate, essential safety protocols, logistical plans for handling and disposal, and detailed experimental methodologies related to this compound. Our commitment is to empower your research by providing information that extends beyond the product itself, fostering a culture of safety and innovation in the laboratory.
Chemical and Physical Properties of this compound
This compound, also known as DDUG, is a selective and reversible ATP-competitive inhibitor of Checkpoint Kinase 2 (Chk2). A summary of its key quantitative data is presented below for your reference.
| Property | Value |
| Synonyms | DDUG, NCI C04808 |
| Molecular Formula | C₁₉H₂₄N₁₀O · 2CH₃SO₃H |
| Molecular Weight | 600.7 g/mol |
| CAS Number | 15427-93-7 |
| IC₅₀ for Chk2 | 200 nM (in a cell-free kinase assay) |
| Solubility | DMSO: 20 mg/mL, Ethanol: 3 mg/mL, PBS (pH 7.2): 10 mg/mL, DMF: 2 mg/mL |
| Purity | ≥98% |
| Appearance | Solid powder |
| Storage Temperature | -20°C |
Operational Plan: Personal Protective Equipment (PPE)
Adherence to proper PPE protocols is the first line of defense against potential exposure and ensures a safe laboratory environment. The following table outlines the recommended PPE for handling this compound.
| Body Area | Personal Protective Equipment (PPE) |
| Eye/Face | Safety glasses with side shields or goggles are mandatory to protect against splashes. A face shield should be worn when there is a significant risk of splashing. |
| Hand | Chemical-resistant gloves (e.g., nitrile or butyl rubber) are required. Gloves should be inspected for integrity before use and changed immediately if contaminated, torn, or punctured. Always wash hands thoroughly after removing gloves. |
| Body | A standard laboratory coat is required. For procedures with a higher risk of splashes or spills, a chemically resistant apron or gown should be worn over the lab coat. |
| Respiratory | Under normal laboratory conditions with adequate ventilation (e.g., a chemical fume hood), respiratory protection is not typically required. If handling large quantities or if there is a risk of aerosolization in a poorly ventilated area, a NIOSH-approved respirator may be necessary based on a formal risk assessment. |
Handling, Storage, and Disposal Plan
Handling:
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Engineering Controls: All work with this compound powder should be conducted in a certified chemical fume hood to minimize inhalation exposure.
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Procedural Controls: Avoid the creation of dust when handling the solid compound. Use appropriate tools for weighing and transferring the substance. Prepare solutions in a well-ventilated area.
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Personal Hygiene: Avoid contact with skin, eyes, and clothing. Do not eat, drink, or smoke in areas where the chemical is handled. Wash hands thoroughly after handling.
Storage:
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Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area.
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Keep the compound at the recommended storage temperature of -20°C for long-term stability.
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Store away from incompatible materials such as strong oxidizing agents.
Disposal:
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Dispose of waste this compound and any contaminated materials in accordance with all applicable federal, state, and local regulations for chemical waste.
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Do not dispose of the chemical down the drain or in the general trash.
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Consult with your institution's environmental health and safety (EHS) department for specific disposal guidelines.
Signaling Pathway Diagram
The diagram below illustrates the ATM-Chk2 signaling pathway, a critical cellular response to DNA double-strand breaks. This compound acts as an inhibitor of Chk2 within this cascade.
Caption: The ATM-Chk2 DNA damage response pathway.
Experimental Protocols
Below are detailed methodologies for key experiments to assess the efficacy and mechanism of action of this compound.
This protocol details the steps to measure the inhibition of Chk2 phosphorylation by this compound in cells treated with a DNA-damaging agent.
Materials:
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Cell line of interest (e.g., MCF-7)
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Complete cell culture medium
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This compound
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DNA-damaging agent (e.g., Etoposide or Doxorubicin)
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Phosphate-buffered saline (PBS)
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RIPA lysis buffer with protease and phosphatase inhibitors
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BCA protein assay kit
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SDS-PAGE gels and running buffer
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PVDF membrane
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Transfer buffer
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Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
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Primary antibodies: anti-phospho-Chk2 (Thr68), anti-total Chk2, and a loading control (e.g., anti-β-actin)
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HRP-conjugated secondary antibodies
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Enhanced chemiluminescence (ECL) substrate
Procedure:
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Cell Seeding and Treatment:
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Seed cells in 6-well plates and allow them to adhere overnight.
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Pre-treat cells with various concentrations of this compound (or DMSO as a vehicle control) for 1-2 hours.
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Induce DNA damage by adding a DNA-damaging agent (e.g., 10 µM Etoposide) for the desired time (e.g., 1-2 hours).
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Protein Extraction:
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Wash cells twice with ice-cold PBS.
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Lyse cells in RIPA buffer on ice for 30 minutes.
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Centrifuge lysates at 14,000 x g for 15 minutes at 4°C and collect the supernatant.
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Protein Quantification:
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Determine the protein concentration of each lysate using a BCA protein assay.
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SDS-PAGE and Western Blotting:
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Normalize protein concentrations and prepare samples with Laemmli buffer.
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Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-PAGE gel.
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Separate proteins by electrophoresis.
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Transfer proteins to a PVDF membrane.
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Block the membrane with blocking buffer for 1 hour at room temperature.
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Incubate the membrane with primary antibodies overnight at 4°C.
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Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
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Wash the membrane again with TBST.
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Detect the signal using an ECL substrate and an imaging system.
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Caption: Experimental workflow for Western blot analysis.
This protocol outlines the steps to determine the effect of this compound on cell viability.
Materials:
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Cell line of interest
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Complete cell culture medium
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This compound
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96-well cell culture plates
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MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
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Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
Procedure:
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Cell Seeding:
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Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
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Compound Treatment:
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Treat cells with a serial dilution of this compound (and a vehicle control) for the desired duration (e.g., 24, 48, or 72 hours).
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MTT Addition:
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Add MTT solution to each well to a final concentration of 0.5 mg/mL.
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Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.
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Solubilization:
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Carefully remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.
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Data Acquisition:
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Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
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Calculate cell viability as a percentage relative to the vehicle-treated control cells.
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